molecular formula C7H7N3 B1311445 5-methyl-1H-imidazo[4,5-b]pyridine CAS No. 27582-24-7

5-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1311445
CAS No.: 27582-24-7
M. Wt: 133.15 g/mol
InChI Key: IANINCNCSTYFSO-UHFFFAOYSA-N
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Description

5-methyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-imidazo[4,5-b]pyridine
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InChI

InChI=1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANINCNCSTYFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428059
Record name 5-methyl-1H-imidazo[4,5-b]pyridine
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-24-7
Record name 5-Methyl-3H-imidazo[4,5-b]pyridine
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Record name 5-methyl-1H-imidazo[4,5-b]pyridine
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Record name 5-methyl-3H-imidazo[4,5-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine bases and its potential as a scaffold for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: the preparation of the key intermediate, 2,3-diamino-5-methylpyridine, followed by a cyclization reaction to form the fused imidazole ring.

Synthesis of 2,3-diamino-5-methylpyridine

The precursor, 2,3-diamino-5-methylpyridine, can be synthesized from commercially available 2-amino-5-methylpyridine. A common route involves the nitration of the pyridine ring followed by the reduction of the nitro group.

Experimental Protocol:

Step 1: Nitration of 2-amino-5-methylpyridine to yield 2-amino-5-methyl-3-nitropyridine

  • In a well-ventilated fume hood, cool a flask containing concentrated sulfuric acid to 0°C using an ice bath.

  • Slowly add 2-amino-5-methylpyridine to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete, slowly add concentrated nitric acid dropwise while maintaining the low temperature.

  • After the addition of nitric acid, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-amino-5-methyl-3-nitropyridine.

Step 2: Reduction of 2-amino-5-methyl-3-nitropyridine to 2,3-diamino-5-methylpyridine

  • Suspend the synthesized 2-amino-5-methyl-3-nitropyridine in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-5-methylpyridine, which can be purified by recrystallization or column chromatography.

Cyclization to this compound

The final step involves the cyclization of 2,3-diamino-5-methylpyridine using a one-carbon source. Formic acid or triethyl orthoformate are commonly used for this purpose.

Experimental Protocol (using Formic Acid):

  • Place 2,3-diamino-5-methylpyridine in a round-bottom flask.

  • Add an excess of formic acid (88-98%).

  • Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize it with an aqueous solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., water or ethanol) or by column chromatography on silica gel.

Experimental Protocol (using Triethyl Orthoformate):

  • To a flask containing 2,3-diamino-5-methylpyridine, add an excess of triethyl orthoformate.

  • Add a catalytic amount of a weak acid, such as formic acid (a few drops).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[1]

  • Upon completion, cool the reaction mixture. A solid product may precipitate upon cooling.

  • The excess triethyl orthoformate can be removed under reduced pressure.

  • The resulting solid can be collected and purified by recrystallization or column chromatography.

Synthetic Workflow Diagram:

SynthesisWorkflow A 2-Amino-5-methylpyridine B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 2-Amino-5-methyl-3-nitropyridine B->C D Reduction (H₂, Pd/C) C->D Step 2 E 2,3-Diamino-5-methylpyridine D->E F Cyclization (HCOOH or HC(OEt)₃) E->F Step 3 G This compound F->G

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the expected analytical data for this compound based on data from closely related analogs.[2]

Physical Properties
PropertyValue
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Appearance Off-white to light brown solid
Melting Point Data not consistently available for this specific isomer, but related methyl-imidazo[4,5-b]pyridines melt in the range of 180-200°C.[3]
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.
Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.4s1HH-2 (imidazole ring)
~7.8-8.0s1HH-7 (pyridine ring)
~7.0-7.2s1HH-6 (pyridine ring)
~3.4-3.6br s1HN-H (imidazole ring)
~2.4-2.6s3H-CH₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~145-148C-2
~140-143C-7a
~135-138C-5
~130-133C-4a
~120-123C-7
~115-118C-6
~15-18-CH₃

Mass Spectrometry

Ion[M+H]⁺
m/z 134.0718

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-CH₃)
~1620-1580C=N and C=C stretching (ring)
~1450-1400C-H bending (-CH₃)
~850-750C-H out-of-plane bending

Biological Activity and Potential Signaling Pathways

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a range of biological activities, with anticancer properties being of particular interest to researchers.

Anticancer Activity

Several studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as anticancer agents.[4][5][6] Two prominent mechanisms of action that have been identified are:

  • Tubulin Polymerization Inhibition: Certain imidazo[4,5-b]pyridine derivatives have been shown to inhibit the polymerization of tubulin, a critical protein involved in microtubule formation.[7][8] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). These compounds can act on the colchicine binding site or other sites on tubulin to exert their effects.[7][9]

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Some imidazo[4,5-b]pyridine analogs have been identified as potent inhibitors of CDK9.[4] CDK9 is a key regulator of transcription elongation. Its inhibition leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.

Mechanism of Action Diagram:

MechanismOfAction cluster_0 Mechanism 1: Tubulin Polymerization Inhibition cluster_1 Mechanism 2: CDK9 Inhibition A This compound Derivative B Binds to Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F G This compound Derivative H Inhibits CDK9 G->H I Inhibition of Transcription Elongation H->I J Downregulation of Anti-apoptotic Proteins I->J K Apoptosis J->K

Caption: Potential anticancer mechanisms of imidazo[4,5-b]pyridine derivatives.

This guide provides a foundational understanding of the synthesis and characterization of this compound. The experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of this and related heterocyclic compounds for applications in drug discovery and development.

References

Spectroscopic and Experimental Data for 5-methyl-1H-imidazo[4,5-b]pyridine Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic data (NMR, IR, MS) and specific experimental protocols for the synthesis and characterization of 5-methyl-1H-imidazo[4,5-b]pyridine has yielded limited specific information. While the compound, identified by CAS Number 27582-24-7, is commercially available, publicly accessible, in-depth technical documentation with complete spectral assignments and detailed experimental procedures is not readily found in the reviewed scientific literature and chemical databases.

The imidazo[4,5-b]pyridine scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its structural analogy to purines, leading to a wide range of biological activities.[1][2][3][4] Numerous studies have been published on the synthesis and biological evaluation of various derivatives of imidazo[4,5-b]pyridine, often exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] These studies typically include general synthetic schemes and spectroscopic characterization for the synthesized derivatives. However, specific, quantitative data and detailed protocols for the parent compound, this compound, are not explicitly provided in the available resources.

General synthetic routes to the imidazo[4,5-b]pyridine core often involve the condensation of a substituted 2,3-diaminopyridine with a suitable carboxylic acid or aldehyde.[4][5] For instance, the synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine and carboxylic acids or their functional derivatives is a commonly employed method.[4] Another approach involves the reductive cyclization of a substituted 2-nitro-3-aminopyridine with a ketone.[4] Alkylation reactions on the imidazo[4,5-b]pyridine core are also utilized to introduce further diversity.[5] While these general methodologies provide a framework for the potential synthesis of this compound, a specific, detailed experimental protocol for this compound, including reaction conditions, purification, and yields, was not found.

Similarly, while ¹H NMR, ¹³C NMR, and mass spectrometry data are often reported for novel derivatives within this class of compounds, a complete and specific dataset for this compound is not available in the searched literature.[6][7] Without access to primary research articles or spectral databases containing the explicit data for this compound, the creation of summary tables for its NMR, IR, and MS data is not possible.

Furthermore, the investigation into the biological role of this compound did not reveal any specific signaling pathways or experimental workflows in which this particular molecule is involved. Research has largely focused on the broader class of imidazo[4,5-b]pyridines, highlighting their diverse pharmacological potential.[2][3] For example, certain derivatives have been identified as tubulin polymerization inhibitors with antiproliferative effects on cancer cell lines.[2]

References

In-Depth Technical Guide: Crystal Structure Analysis of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 5-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purines. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and the computational analysis used to understand its molecular structure.

Introduction

This compound belongs to the imidazopyridine class of compounds, which are known to exhibit a wide range of biological activities and are considered important scaffolds in drug discovery. The determination of the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is fundamental to understanding its chemical properties, potential intermolecular interactions, and for structure-based drug design.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the cyclization of a substituted diaminopyridine precursor. A common synthetic route involves the reaction of 5-methyl-2,3-diaminopyridine with an appropriate cyclizing agent.

Experimental Protocol: Synthesis of this compound

A general method for the synthesis of imidazo[4,5-b]pyridines involves the condensation of a diaminopyridine with a carboxylic acid or its derivative. For the synthesis of the 5-methyl derivative, 5-methyl-3,4-diaminopyridine can be reacted with formic acid. The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization[1].

Materials:

  • 5-methyl-3,4-diaminopyridine

  • Formic acid (100%)

Procedure:

  • A mixture of 5-methyl-3,4-diamino-pyridine and 100% formic acid is prepared.

  • The reaction mixture is heated under reflux for 6 hours[1].

  • After cooling, the excess formic acid is removed under reduced pressure.

  • The resulting residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • The crude this compound is collected by filtration, washed with water, and dried.

  • Further purification is achieved by recrystallization from an appropriate solvent, such as ethanol or water, to yield single crystals suitable for X-ray diffraction analysis.

The workflow for the synthesis and subsequent analysis is depicted in the following diagram:

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start Materials: 5-methyl-3,4-diaminopyridine Formic Acid reaction Reflux Reaction start->reaction neutralization Neutralization & Precipitation reaction->neutralization filtration Filtration & Washing neutralization->filtration recrystallization Recrystallization filtration->recrystallization xrd Single-Crystal X-ray Diffraction recrystallization->xrd structure_solution Structure Solution & Refinement xrd->structure_solution data_analysis Data Analysis: Bond Lengths, Angles, etc. structure_solution->data_analysis

Synthesis and Analysis Workflow

Crystal Structure Analysis

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Data Presentation

While the specific crystallographic data for this compound is not publicly available in the searched databases, the following table presents a template of the expected data based on the analysis of the parent compound, 1H-imidazo[4,5-b]pyridine, and its derivatives.

Table 1: Crystallographic Data for a Representative Imidazo[4,5-b]pyridine Derivative

ParameterValue
Chemical formulaC7H7N3
Formula weight133.15
Crystal systemOrthorhombic
Space groupPna21
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Volume (Å3)Value
Z4
Density (calculated) (g/cm3)Value
Absorption coefficient (mm-1)Value
F(000)Value
Crystal size (mm3)Value
θ range for data collection (°)Value
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Goodness-of-fit on F2Value
Final R indices [I > 2σ(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value

Note: The values in this table are placeholders and would be populated with the specific data from the crystal structure determination of this compound.

Table 2: Selected Bond Lengths and Angles for a Representative Imidazo[4,5-b]pyridine Derivative

Bond/AngleLength (Å) / Angle (°)
N1-C2Value
C2-N3Value
N3-C7aValue
C7a-C4Value
C4-C5Value
C5-C6Value
C6-C7Value
C7-N1Value
C5-C(methyl)Value
N1-C2-N3Value
C2-N3-C7aValue
N3-C7a-C4Value

Note: The values in this table are placeholders.

Experimental Protocol: X-ray Diffraction

The determination of the crystal structure involves the following key steps:

1. Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

2. Data Collection:

  • A diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.

  • The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Reduction:

  • The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • An absorption correction may also be applied.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares on F2.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The logical flow of the X-ray crystallography process is illustrated below:

G X-ray Crystallography Workflow crystal Single Crystal Selection mounting Mounting on Goniometer crystal->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif Final Crystallographic Data (CIF) validation->cif

References

Tautomerism in 5-methyl-1H-imidazo[4,5-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism in N-heterocyclic compounds is of paramount importance in medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. The 5-methyl-1H-imidazo[4,5-b]pyridine scaffold, a purine isostere, is a key structural motif in numerous biologically active compounds. This guide provides a comprehensive overview of the theoretical and practical aspects of tautomerism in this class of molecules. It details the primary experimental and computational methodologies for identifying, characterizing, and quantifying tautomeric equilibria. While specific quantitative data for the parent 5-methyl compound is sparse in the literature, this document outlines the established protocols and data presentation frameworks necessary for its investigation.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomers are structural isomers of a chemical compound that readily interconvert. This dynamic equilibrium is typically mediated by the migration of a proton (prototropy), accompanied by a switch of a single bond and an adjacent double bond. For imidazo[4,5-b]pyridine derivatives, the key equilibrium involves the migration of a proton between the nitrogen atoms of the imidazole ring, leading to two primary annular tautomers: the 1H- and 3H-forms (also referred to as 1H- and 4H-forms in some notations).

The structural and electronic differences between these tautomers can have profound implications for drug design:

  • Receptor Interactions: The positions of hydrogen bond donors and acceptors are altered, which can dramatically change the binding mode and affinity to a biological target.

  • Physicochemical Properties: Tautomers can exhibit different pKa values, lipophilicity (logP), solubility, and crystal packing, affecting a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Intellectual Property: Different tautomeric forms may be subject to separate patent claims, making a thorough understanding essential for protecting intellectual property.

The this compound core is present in molecules targeting a range of diseases, and understanding its tautomeric behavior is crucial for rational drug design and optimization.

The Tautomeric Equilibrium of this compound

The principal tautomeric equilibrium for this compound involves the migration of the imidazole proton between the N1 and N3 positions.

Caption: Annular tautomeric equilibrium in 5-methyl-imidazo[4,5-b]pyridine.

The position of this equilibrium, defined by the tautomeric equilibrium constant (KT = [3H-tautomer]/[1H-tautomer]), is influenced by several factors including the physical state (solid, liquid, gas), solvent polarity, temperature, and the electronic nature of other substituents on the ring system.

Data Presentation: Quantifying Tautomeric Equilibria

A systematic investigation of tautomerism requires the quantification of the relative stability and populations of the tautomers under various conditions. The following tables serve as templates for presenting such data.

Computational Data

Density Functional Theory (DFT) is the primary computational tool used to predict the relative stabilities of tautomers. Calculations are typically performed in the gas phase and with a solvent continuum model (e.g., PCM) to simulate different environments.

Table 1: Calculated Relative Energies of 5-methyl-imidazo[4,5-b]pyridine Tautomers

Tautomer Method/Basis Set Phase Electronic Energy (Hartree) ZPE Correction (Hartree) Corrected Energy (Hartree) Relative Energy ΔE (kcal/mol) Relative Gibbs Free Energy ΔG (kcal/mol)
1H-form B3LYP/6-311++G(d,p) Gas Value Value Value 0.00 0.00
3H-form B3LYP/6-311++G(d,p) Gas Value Value Value Value Value
1H-form B3LYP/6-311++G(d,p) Water (PCM) Value Value Value 0.00 0.00
3H-form B3LYP/6-311++G(d,p) Water (PCM) Value Value Value Value Value
1H-form B3LYP/6-311++G(d,p) Toluene (PCM) Value Value Value 0.00 0.00
3H-form B3LYP/6-311++G(d,p) Toluene (PCM) Value Value Value Value Value

Note: This table presents a template for data organization. Specific values for this compound require dedicated computational studies.

Experimental Data (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying tautomeric equilibria in solution. By integrating the signals unique to each tautomer, their relative populations can be determined.[1][2]

Table 2: Tautomeric Ratio of 5-methyl-imidazo[4,5-b]pyridine by ¹H NMR

Solvent Temperature (°C) Tautomer Characteristic Proton Signal (δ, ppm) Integral Molar Ratio (%) KT ([3H]/[1H])
CDCl₃ 25 1H-form e.g., H-6 Value Value Value
3H-form e.g., H-6 Value Value
DMSO-d₆ 25 1H-form e.g., H-6 Value Value Value
3H-form e.g., H-6 Value Value
CDCl₃ -40 1H-form e.g., H-6 Value Value Value
3H-form e.g., H-6 Value Value

Note: This table is a template. Successful application requires slow exchange on the NMR timescale, which may necessitate low-temperature experiments, and well-resolved, assignable signals for each tautomer.

Experimental and Computational Protocols

Core Methodologies for Tautomer Analysis

The workflow for a comprehensive tautomerism study integrates computational and experimental techniques to provide a holistic understanding.

Workflow cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_analysis Data Integration & Conclusion comp_start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G) comp_start->geom_opt freq_calc Frequency Calculation (Confirm minima, get ZPE/G) geom_opt->freq_calc solv_calc Solvation Modeling (e.g., PCM) geom_opt->solv_calc nmr_pred Predict NMR Shifts (GIAO method) geom_opt->nmr_pred rel_energy Calculate Relative Energies (ΔE, ΔG) freq_calc->rel_energy solv_calc->rel_energy compare Compare Experimental vs. Predicted Data rel_energy->compare nmr_pred->compare exp_start Synthesize & Purify Compound xray X-ray Crystallography (Solid-State Structure) exp_start->xray nmr_acq NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) exp_start->nmr_acq xray->compare vt_nmr Variable Temperature NMR nmr_acq->vt_nmr quant Quantify Tautomer Ratio (Signal Integration) vt_nmr->quant quant->compare conclusion Determine Predominant Tautomer & Equilibrium Constant (K_T) compare->conclusion

Caption: Integrated workflow for the study of tautomerism.

Detailed Protocol: NMR Spectroscopic Analysis

NMR is the definitive method for analyzing tautomeric equilibria in solution.[3] The process relies on the principle that if the rate of interconversion between tautomers is slow relative to the NMR timescale, distinct signals will be observed for each species.

Objective: To determine the tautomeric ratio of this compound in a given solvent.

Materials:

  • Purified this compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)

  • NMR spectrometer (≥400 MHz recommended) with variable temperature capabilities

  • High-precision NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution of the compound (approx. 5-10 mg) in the chosen deuterated solvent (approx. 0.6 mL) in an NMR tube. Ensure the compound is fully dissolved.

  • Initial ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Spectral Analysis:

    • Examine the spectrum for doubled sets of signals, particularly for the aromatic protons and the methyl group. A single set of time-averaged signals indicates fast exchange. Two distinct sets of signals indicate slow exchange, allowing for quantification.

    • If exchange is fast, proceed to step 4. If it is slow, proceed to step 6.

  • Low-Temperature NMR (for fast exchange):

    • Cool the sample inside the NMR probe in decrements of 10-20 °C (e.g., to 0 °C, -20 °C, -40 °C, etc.).

    • Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

    • Continue cooling until the signals for the individual tautomers decoalesce into sharp, distinct peaks.

  • Structure Assignment:

    • Acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY) at a temperature where signals are resolved.

    • Use HMBC and NOESY correlations to definitively assign which set of signals corresponds to the 1H-tautomer and which to the 3H-tautomer. For example, a NOESY correlation between the N-H proton and the methyl group at C5 would be indicative of the 1H-tautomer.[4]

  • Quantification:

    • Carefully integrate well-resolved, non-overlapping signals corresponding to each tautomer. Use signals from protons that are expected to have similar relaxation times (e.g., two aromatic CH signals).

    • Calculate the molar ratio (%) for each tautomer using the formula: % Tautomer A = (Integral_A / (Integral_A + Integral_B)) * 100.

    • Calculate the equilibrium constant KT.

  • Data Reporting: Report the tautomer ratios and KT for each solvent and temperature, as shown in Table 2.

Detailed Protocol: DFT Computational Analysis

This protocol outlines the steps to calculate the relative energies of the 1H- and 3H-tautomers.

Software: Gaussian, Spartan, or similar quantum chemistry package.

Procedure:

  • Structure Building: Build the 3D structures of both the 1H- and 3H-tautomers of this compound.

  • Geometry Optimization:

    • Perform a full geometry optimization for each tautomer. A common and reliable level of theory is DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p).[5][6]

    • Run the optimization first in the gas phase.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimization has converged to a true minimum on the potential energy surface (i.e., zero imaginary frequencies).

    • The output will provide the zero-point vibrational energy (ZPE) and thermal corrections to calculate Gibbs free energy (G).

  • Solvent Modeling:

    • Using the gas-phase optimized geometry, perform a new optimization for each tautomer within a solvent continuum using a model like the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., water, toluene).

    • Follow this with a frequency calculation in the same solvent model to obtain the Gibbs free energy in solution.

  • Energy Calculation and Analysis:

    • Extract the final electronic energies with ZPE correction (E) and the Gibbs free energies (G) for each tautomer in each phase (gas, solvent).

    • Calculate the relative energies (ΔE and ΔG) by setting the value of the more stable tautomer to zero and expressing the energy of the less stable tautomer as the difference.

    • Populate a data table, such as Table 1, with the results.

Signaling Pathways and Logical Relationships

The tautomeric state of a drug molecule can be critical for its interaction with biological targets, such as protein kinases, which are often implicated in signaling pathways.

Signaling_Pathway cluster_equilibrium cluster_binding Target Binding Pocket cluster_outcome T1 1H-Tautomer (H-bond donor at N1) T2 3H-Tautomer (H-bond donor at N3) T1->T2 K_T Acceptor H-bond Acceptor (e.g., Carbonyl Oxygen) T1->Acceptor Binds if N1-H is key (Higher Affinity) Donor H-bond Donor (e.g., Backbone NH) T2->Donor Binds if N1 is key acceptor (Lower/No Affinity) Kinase Kinase ATP Site Activity Biological Activity (Kinase Inhibition) Acceptor->Activity

Caption: Impact of tautomerism on kinase inhibitor binding.

This diagram illustrates a common scenario where only one tautomer (e.g., the 1H-form) possesses the correct geometry and hydrogen-bonding pattern to bind effectively to the ATP-binding site of a protein kinase. The observed biological activity is therefore dependent not only on the intrinsic potency of the active tautomer but also on its population in the equilibrium, as dictated by KT.

Conclusion

A comprehensive understanding of tautomerism is indispensable for the development of drugs based on the this compound scaffold. Although specific quantitative data for this parent compound are not widely published, a robust framework for its investigation exists. By combining state-of-the-art computational chemistry with definitive spectroscopic techniques like variable-temperature NMR, researchers can fully characterize the tautomeric landscape. This knowledge enables the rational design of derivatives with optimized properties, leading to safer and more efficacious drug candidates. The protocols and frameworks presented in this guide provide a clear path for scientists to undertake such crucial investigations.

References

Physicochemical Properties of 5-methyl-1H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic organic compound with a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol . As a derivative of the imidazo[4,5-b]pyridine core, it holds significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by this class of compounds, including potential applications in oncology and virology. This technical guide provides a summary of the available physicochemical data for this compound and its analogs, detailed experimental protocols for the determination of key properties, and an overview of relevant biological pathways associated with the imidazo[4,5-b]pyridine scaffold.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and its Analog

PropertyThis compound2-methyl-1H-imidazo[4,5-b]pyridine (Analog)
Molecular Formula C₇H₇N₃C₇H₇N₃
Molecular Weight 133.15 g/mol 133.15 g/mol
Melting Point Data not available189-190 °C
Boiling Point Data not available256 °C
Density Data not available1.31 g/cm³
Solubility Experimental determination requiredData not available
pKa Experimental determination requiredData not available
logP Experimental determination requiredData not available

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the determination of solubility, pKa, and logP, which are critical for the characterization of any potential drug candidate.

Determination of Aqueous Solubility

The solubility of a compound is a fundamental property that influences its absorption and distribution. A common method for determining aqueous solubility is the shake-flask method.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (e.g., Milli-Q) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms, like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a widely used and accurate method.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of water, often with a small amount of co-solvent if necessary to ensure solubility. The ionic strength of the solution is typically kept constant by adding a background electrolyte like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic sites have been protonated.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties. The shake-flask method is the traditional approach, while HPLC-based methods offer higher throughput.

Protocol (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.

  • Equilibration: The mixture is gently agitated for a period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Biological Context and Potential Signaling Pathways

The imidazo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents. While the specific biological targets and signaling pathways for this compound have not been fully elucidated, the known activities of related compounds suggest potential involvement in key cellular processes such as cell cycle regulation and cytoskeletal dynamics.

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells.

CDK9_Pathway This compound This compound CDK9 CDK9 This compound->CDK9 Inhibition PTEFb PTEFb CDK9->PTEFb Forms complex RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Transcription Transcription RNAPII->Transcription Initiates Apoptosis Apoptosis Transcription->Apoptosis Suppression of anti-apoptotic proteins

CDK9 Inhibition Pathway
Disruption of Tubulin Polymerization

Another mechanism of action for some imidazo[4,5-b]pyridine derivatives is the inhibition of tubulin polymerization. Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can arrest the cell cycle at mitosis, leading to apoptotic cell death.

Tubulin_Polymerization cluster_0 Microtubule Dynamics cluster_1 Cellular Processes αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Microtubules->αβ-Tubulin Dimers Depolymerization Mitosis Mitosis Microtubules->Mitosis Cell Motility Cell Motility Microtubules->Cell Motility Intracellular Transport Intracellular Transport Microtubules->Intracellular Transport This compound This compound This compound->αβ-Tubulin Dimers Inhibits Polymerization

Tubulin Polymerization Inhibition

Conclusion

This compound represents a molecule of significant interest for further investigation in drug discovery and development. While direct experimental data on its physicochemical properties are currently lacking, this guide provides robust, standardized protocols for their determination. The established biological activities of the broader imidazo[4,5-b]pyridine class, particularly in the context of cancer-related signaling pathways, underscore the potential of this compound and provide a strong rationale for its continued study. The experimental characterization of its physicochemical properties is a critical next step in advancing our understanding of this promising molecule.

Quantum Chemical Blueprint of 5-methyl-1H-imidazo[4,5-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 5-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-b]pyridine scaffold is a core component in a variety of biologically active molecules, exhibiting potential as anticancer, antiviral, and antimicrobial agents.[1][2][3] Understanding the electronic structure, molecular geometry, and spectroscopic properties of this key derivative through computational methods is paramount for the rational design of novel therapeutics.

This document outlines the theoretical framework and methodologies for quantum chemical calculations on this compound, presenting expected quantitative data in a structured format. The protocols detailed herein are based on established computational studies of closely related imidazo[4,5-b]pyridine derivatives, ensuring a robust and relevant theoretical investigation.[1][2]

Molecular Structure and Geometry

The foundational step in the quantum chemical analysis of a molecule is the optimization of its geometry to find the most stable conformation. For this compound, this is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization involves the use of the B3LYP functional with a 6-311+G(d,p) basis set.[2] This level of theory has been shown to provide accurate geometric parameters for similar heterocyclic systems. The calculation is performed in the gas phase to represent the molecule in an isolated state.

Predicted Geometrical Parameters

The optimized geometry of this compound is characterized by the bond lengths and bond angles within the fused ring system and the methyl substituent. The table below summarizes the expected key geometrical parameters.

ParameterBond/AnglePredicted Value
Bond LengthC2-N1~1.38 Å
C2-N3~1.32 Å
N1-C7a~1.39 Å
C4-C5~1.41 Å
C5-C6~1.38 Å
C5-C(CH3)~1.51 Å
Bond AngleN1-C2-N3~110°
C4-C5-C6~121°
C4-C5-C(CH3)~120°
Dihedral AngleC4-C5-C6-N7~0° (planar)

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Methodology for Vibrational Frequency Calculation

Following geometry optimization at the B3LYP/6-311+G(d,p) level of theory, a frequency calculation is performed.[2] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Predicted Vibrational Frequencies and Assignments

The table below presents the predicted key vibrational modes for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H stretch~3450Imidazole N-H stretching
C-H stretch (aromatic)3100 - 3000Stretching of C-H bonds on the pyridine and imidazole rings
C-H stretch (methyl)2980 - 2870Asymmetric and symmetric stretching of methyl C-H bonds
C=N stretch1650 - 1580Stretching of C=N bonds in the heterocyclic rings
C=C stretch1600 - 1450Stretching of C=C bonds in the aromatic system
C-N stretch1350 - 1250Stretching of C-N bonds
In-plane N-H bend~1400Bending of the N-H bond within the plane of the ring
Out-of-plane C-H bend900 - 700Bending of aromatic C-H bonds out of the ring plane

Electronic Properties

The electronic properties of a molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and electronic transitions.

Protocol for Electronic Property Calculation

The HOMO and LUMO energies are obtained from the optimized structure calculation at the B3LYP/6-311+G(d,p) level of theory. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability.

Predicted Electronic Parameters
ParameterPredicted Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -1.2
HOMO-LUMO Energy Gap (ΔE)~ 5.3

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.

MEP Calculation Workflow

The MEP is calculated from the optimized molecular structure and electron density. The potential is mapped onto the molecular surface, with different colors representing varying electrostatic potentials.

MEP_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output start Optimized Molecular Structure calc Quantum Chemical Calculation (DFT) start->calc mep Molecular Electrostatic Potential Map calc->mep

Caption: Workflow for calculating the Molecular Electrostatic Potential (MEP).

In the MEP map of this compound, the regions of negative potential (typically colored red) are expected around the nitrogen atoms, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.

Methodology for NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts at the DFT level (e.g., B3LYP/6-311+G(d,p)).[2] The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts
NucleusPredicted Chemical Shift (ppm)
¹H (N-H)12.0 - 13.0
¹H (aromatic)7.0 - 8.5
¹H (methyl)2.4 - 2.6
¹³C (C2)~145
¹³C (C4)~142
¹³C (C5)~130
¹³C (C6)~118
¹³C (C7)~135
¹³C (C7a)~148
¹³C (methyl)~15

Logical Workflow for Quantum Chemical Analysis

The overall process of a comprehensive quantum chemical analysis follows a logical progression from initial structure definition to the calculation of various molecular properties.

Quantum_Analysis_Workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Property Analysis mol_struct Define Molecular Structure (this compound) method_select Select Quantum Chemical Method (e.g., DFT/B3LYP/6-311+G(d,p)) mol_struct->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc struct_params Molecular Geometry (Bond Lengths, Angles) geom_opt->struct_params electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props nmr_shifts NMR Chemical Shifts geom_opt->nmr_shifts vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra

Caption: Logical workflow for the quantum chemical analysis of a molecule.

This guide provides a foundational understanding of the expected quantum chemical properties of this compound. The presented data and methodologies serve as a valuable resource for researchers in the field of drug discovery and computational chemistry, facilitating further investigation and the design of novel therapeutic agents based on the imidazo[4,5-b]pyridine scaffold.

References

A Technical Guide to the Biological Activity Screening of Novel 5-Methyl-1H-imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel 5-methyl-1H-imidazo[4,5-b]pyridine analogs. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities. This document details the synthetic methodologies, experimental protocols for activity screening, and a summary of the quantitative biological data for these promising compounds.

Introduction

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and kinase inhibitory activities.[1][2] The introduction of a methyl group at the 5-position of this heterocyclic system can significantly influence its biological profile. This guide focuses on the systematic screening of such analogs to identify and characterize novel therapeutic agents.

Synthesis of this compound Analogs

The synthesis of this compound derivatives typically involves the cyclization of a substituted 2,3-diamino-5-methylpyridine precursor with various aldehydes or carboxylic acids.[3][4] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[3][5]

Experimental Protocol: General Synthesis of 2-Substituted-5-methyl-1H-imidazo[4,5-b]pyridines

A common synthetic route involves the condensation of 5-methyl-2,3-diaminopyridine with a substituted aromatic aldehyde in the presence of an oxidizing agent or under thermal conditions.[3]

Materials:

  • 5-methyl-2,3-diaminopyridine

  • Substituted aromatic aldehydes

  • Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or water)[3]

  • Catalyst (e.g., glacial acetic acid) (optional)[3]

  • Oxidizing agent (e.g., sodium metabisulfite) (optional)[4]

Procedure:

  • To a solution of 5-methyl-2,3-diaminopyridine in the chosen solvent, add an equimolar amount of the substituted aromatic aldehyde.[3]

  • If required, add a catalytic amount of glacial acetic acid.[3]

  • The reaction mixture can be heated under reflux using conventional heating or subjected to microwave irradiation for a shorter duration.[3][5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with a suitable solvent (e.g., ethanol), and dry it.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue using column chromatography on silica gel.[6]

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][4]

Diagram: General Synthesis Workflow

G start Start reactants Mix 5-methyl-2,3-diaminopyridine and substituted aldehyde in solvent start->reactants reaction Heat under reflux or Microwave irradiation reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Cool and Isolate Product (Filtration or Concentration) monitoring->workup purification Purify by Column Chromatography (if necessary) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of 2-substituted-5-methyl-1H-imidazo[4,5-b]pyridines.

Biological Activity Screening

A comprehensive screening cascade is essential to evaluate the therapeutic potential of the synthesized analogs. This typically includes assessing their anticancer, antimicrobial, and specific enzyme inhibitory activities.

Anticancer Activity

The antiproliferative effects of the compounds are commonly evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)[1][7]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Synthesized this compound analogs

  • Reference drugs (e.g., Doxorubicin)[1]

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.[1]

  • Prepare serial dilutions of the test compounds and the reference drug in the culture medium.

  • Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[1]

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

G start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding compound_treatment Treat cells with serial dilutions of compounds cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_dissolution Dissolve formazan crystals with DMSO mtt_addition->formazan_dissolution absorbance_reading Read absorbance formazan_dissolution->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for determining the anticancer activity using the MTT assay.

Antimicrobial Activity

The antimicrobial potential of the analogs is assessed against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[8]

  • Fungal strains (e.g., Candida albicans)[9]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well plates

  • Synthesized this compound analogs

  • Reference antibiotics (e.g., Ciprofloxacin)[8]

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and reference antibiotics in the appropriate broth in a 96-well plate.[8]

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Add the diluted inoculum to each well containing the compound dilutions. Include growth control and sterility control wells.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition Assays

Many imidazo[4,5-b]pyridine derivatives have been identified as potent kinase inhibitors.[7][10] In vitro kinase assays are performed to determine the inhibitory activity against specific kinases, such as Cyclin-Dependent Kinase 9 (CDK9).[7]

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a peptide substrate)

  • Synthesized this compound analogs

  • Reference inhibitor (e.g., Sorafenib)[3]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In a 96-well plate, add the kinase buffer, the CDK9/Cyclin T1 enzyme, and the test compound or reference inhibitor.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of product formed or ATP consumed.

  • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation: Biological Activity of this compound Analogs

The following tables summarize the quantitative biological activity data for representative this compound analogs from various studies.

Table 1: Anticancer Activity of this compound Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Compound IXMCF-70.85[1]
Compound IXHCT1161.05[1]
Compound VIIIMCF-70.92[1]
Compound VIIIHCT1161.12[1]
DoxorubicinMCF-7~1.65[1]
PaclitaxelMCF-7~0.064[1]
PaclitaxelHCT116~0.00246[1]
Compound 20Various0.2-0.6[11]
Compound 21Various0.2-0.6[11]
Compound 33Various0.2-0.6[11]

Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Analog-1S. aureus18 (Zone of Inhibition, mm)[8]
Analog-1E. coli14 (Zone of Inhibition, mm)[8]
Analog-3S. aureus22 (Zone of Inhibition, mm)[8]
Analog-3E. coli18 (Zone of Inhibition, mm)[8]
CiprofloxacinS. aureus25 (Zone of Inhibition, mm)[8]
CiprofloxacinE. coli30 (Zone of Inhibition, mm)[8]
Compound 2gS. aureus4-8[9]
Compound 2hS. aureus4-8[9]
Compound 4aS. aureus4-8[9]
Compound 4bS. aureus4-8[9]

Table 3: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs

Compound IDKinaseIC50 (µM)Reference
Various AnalogsCDK90.63-1.32[7]
SorafenibCDK90.76[7]
Compound 31Aurora-A0.042
Compound 31Aurora-B0.198
Compound 31Aurora-C0.227

Signaling Pathways and Mechanisms of Action

Several this compound analogs exert their anticancer effects by targeting specific cellular signaling pathways.

Inhibition of CDK9 Signaling Pathway

A number of imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a crucial transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, ultimately inducing apoptosis in cancer cells.[1]

Diagram: CDK9 Inhibition Pathway

A This compound analog B CDK9/Cyclin T Complex A->B Inhibition C RNA Polymerase II Phosphorylation B->C Catalyzes D Transcription of Anti-apoptotic Genes (e.g., Mcl-1, Bcl-2) C->D Enables E Apoptosis D->E Suppresses

Caption: Inhibition of the CDK9 signaling pathway by this compound analogs.

Inhibition of Tubulin Polymerization

Certain imidazo[4,5-b]pyridine derived acrylonitriles have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[11] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Diagram: Tubulin Polymerization Inhibition

A This compound analog B Tubulin Dimers A->B Binds to C Microtubule Polymerization B->C Inhibits D Mitotic Spindle Formation C->D Prevents E Cell Cycle Arrest (G2/M) D->E Disrupts F Apoptosis E->F

Caption: Mechanism of action involving the inhibition of tubulin polymerization.

Conclusion

Novel this compound analogs represent a versatile and promising class of compounds with diverse biological activities. The systematic screening methodologies outlined in this guide provide a robust framework for the identification and characterization of new lead compounds for drug development. The potent anticancer and antimicrobial activities, often coupled with specific mechanisms of action such as kinase inhibition, underscore the therapeutic potential of this scaffold. Further optimization of these analogs holds great promise for the development of next-generation therapeutic agents.

References

The Ascendance of 5-Methyl-1H-imidazo[4,5-b]pyridine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The 5-methyl-1H-imidazo[4,5-b]pyridine core, a purine bioisostere, has emerged as a privileged scaffold in medicinal chemistry, driving the development of a new generation of targeted therapeutics. Its unique structural and electronic properties have made it a cornerstone in the design of potent kinase inhibitors and other novel drug candidates for a range of diseases, most notably cancer. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic system, providing researchers, scientists, and drug development professionals with a comprehensive overview of its burgeoning role in the pharmaceutical landscape.

The structural similarity of the imidazo[4,5-b]pyridine ring system to endogenous purines allows molecules incorporating this scaffold to effectively interact with the ATP-binding sites of various kinases, leading to the potent and often selective inhibition of these key signaling proteins.[1][2] This has positioned this compound derivatives as highly promising candidates for anticancer therapies.

Synthetic Strategies: Building the Core

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the condensation of a substituted diaminopyridine with a suitable cyclizing agent. A common and effective method involves the reaction of 5-methyl-2,3-diaminopyridine with various aldehydes, followed by an oxidative cyclization.

A general workflow for the synthesis of 2-substituted-5-methyl-1H-imidazo[4,5-b]pyridines is depicted below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 5-methyl-2,3-diaminopyridine 5-methyl-2,3-diaminopyridine Condensation & Cyclization Condensation & Cyclization 5-methyl-2,3-diaminopyridine->Condensation & Cyclization Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Condensation & Cyclization 2-substituted-5-methyl-1H-imidazo[4,5-b]pyridine 2-substituted-5-methyl-1H-imidazo[4,5-b]pyridine Condensation & Cyclization->2-substituted-5-methyl-1H-imidazo[4,5-b]pyridine

Figure 1: General synthetic workflow for 2-substituted-5-methyl-1H-imidazo[4,5-b]pyridines.

Key Experimental Protocol: Synthesis of 2-Aryl-5-methyl-1H-imidazo[4,5-b]pyridines

A representative experimental protocol for the synthesis of 2-aryl-5-methyl-1H-imidazo[4,5-b]pyridine derivatives is as follows:

  • Reaction Setup: To a solution of 5-methyl-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, is added the desired aromatic aldehyde (1.1 eq).

  • Condensation: The reaction mixture is heated to reflux for a period of 4-8 hours to facilitate the initial condensation and formation of the Schiff base intermediate.

  • Oxidative Cyclization: An oxidizing agent, such as sodium metabisulfite or air, is then introduced to promote the cyclization and aromatization to the final imidazo[4,5-b]pyridine core.

  • Workup and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography on silica gel.

A Hub for Kinase Inhibition: Targeting Cancer's Master Switches

The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several key kinases implicated in cancer progression.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against CDK9, a crucial regulator of transcription.[3][4] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, and ultimately induces apoptosis in cancer cells.[4]

Compound IDTargetIC50 (µM)Cell LineGI50 (µM)Reference
Compound I CDK90.63MCF-7-[3]
Compound II CDK90.81MCF-7-[3]
Compound VIII CDK90.71HCT116-[3]
Compound IX CDK90.68HCT116-[3]

Table 1: In vitro activity of selected this compound-based CDK9 inhibitors.

Aurora Kinase Inhibition

The Aurora kinase family plays a critical role in mitosis, and their overexpression is common in many cancers. The this compound scaffold has been successfully utilized to develop potent inhibitors of Aurora kinases A and B.

Compound IDTargetIC50 (nM)Cell LineGI50 (µM)Reference
CCT137690 Aurora A15SW620-[5]
CCT137690 Aurora B25SW620-[5]
Compound 27e Aurora A38HCT1160.300[6][7]

Table 2: In vitro activity of selected this compound-based Aurora kinase inhibitors.

p21-Activated Kinase (PAK) Inhibition

p21-activated kinases are involved in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. An imidazo[4,5-b]pyridine-based inhibitor, KY-04045, has been identified as a binder to PAK4, highlighting the potential of this scaffold in targeting this kinase family.[8][9]

Compound IDTargetIC50 (µM)Reference
KY-04045 PAK48.7[9]

Table 3: In vitro activity of a this compound-based PAK4 inhibitor.

The signaling pathway affected by PAK4 inhibition is illustrated below:

PAK4 PAK4 Cytoskeletal_Reorganization Cytoskeletal Reorganization PAK4->Cytoskeletal_Reorganization Cell_Motility Cell Motility PAK4->Cell_Motility Cell_Proliferation Cell Proliferation PAK4->Cell_Proliferation Oncogenic_Transformation Oncogenic Transformation PAK4->Oncogenic_Transformation KY04045 KY-04045 KY04045->PAK4

Figure 2: Inhibition of PAK4 signaling by KY-04045.

Broader Therapeutic Horizons

Beyond kinase inhibition in oncology, the this compound scaffold has demonstrated a wide range of other pharmacological activities, underscoring its versatility.

Antimicrobial and Antifungal Activity

Derivatives of this scaffold have shown promising activity against various bacterial and fungal strains. For instance, certain compounds have exhibited potent activity against Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives has also been explored, with some compounds showing the ability to modulate inflammatory pathways.

Future Directions and Conclusion

The this compound scaffold continues to be a focal point of intensive research in medicinal chemistry. Its proven success in generating potent and selective kinase inhibitors has solidified its importance in the development of targeted cancer therapies. The exploration of its other biological activities opens up exciting avenues for the discovery of novel treatments for a multitude of diseases. Future efforts will likely focus on the fine-tuning of existing lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles, as well as the continued exploration of novel derivatives to uncover new therapeutic applications. The inherent versatility and drug-like properties of the this compound core ensure its enduring legacy in the ongoing quest for innovative medicines.

References

The Emergence of 5-methyl-1H-imidazo[4,5-b]pyridine as a Privileged Scaffold in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents for a multitude of diseases, particularly cancer, has identified protein kinases as a critical class of drug targets. Dysregulation of kinase activity is a hallmark of many pathological conditions, making the development of potent and selective kinase inhibitors a cornerstone of modern drug discovery. Within this landscape, the 5-methyl-1H-imidazo[4,5-b]pyridine core has emerged as a versatile and privileged scaffold. Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of numerous kinases, leading to the discovery of a wide array of potent inhibitors targeting key players in oncogenic signaling pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives as kinase inhibitors, intended for researchers and professionals in the field of drug development.

Core Synthesis and Derivatization

The synthetic accessibility of the imidazo[4,5-b]pyridine scaffold allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. A general and adaptable synthetic route to 2,5-disubstituted-1H-imidazo[4,5-b]pyridine derivatives is outlined below. This multi-step synthesis typically begins with a substituted 2-aminopyridine, which undergoes nitration, followed by nucleophilic substitution and subsequent reduction to form a key diamine intermediate. Cyclization with a chosen carboxylic acid or aldehyde then furnishes the desired imidazo[4,5-b]pyridine core.

Experimental Protocols

General Synthesis of 2-(Aryl)-5-methyl-1H-imidazo[4,5-b]pyridine Derivatives

This protocol describes a common pathway for the synthesis of the core scaffold, which can be adapted for various substitutions.

Step 1: Nitration of 2-amino-6-methylpyridine

To a cooled (0 °C) solution of 2-amino-6-methylpyridine in concentrated sulfuric acid, potassium nitrate is added portion-wise while maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-amino-6-methyl-5-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution

The 2-amino-6-methyl-5-nitropyridine is dissolved in a suitable solvent such as dimethylformamide (DMF). A desired amine (e.g., piperazine) and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The reaction is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion. The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the substituted nitropyridine.

Step 3: Reduction of the Nitro Group

The nitro-substituted pyridine from the previous step is dissolved in a solvent mixture like ethanol and water. A reducing agent, such as sodium dithionite or iron powder with ammonium chloride, is added. The mixture is heated to reflux for several hours. After completion, the reaction is filtered through celite, and the filtrate is concentrated. The resulting crude diamine is then purified by column chromatography.

Step 4: Cyclization to form the Imidazo[4,5-b]pyridine Ring

The purified diamine is dissolved in a suitable solvent like ethanol or a mixture of ethanol and water. A desired aromatic aldehyde is added, and the mixture is heated to reflux in the presence of an oxidizing agent like sodium metabisulfite or under aerobic conditions. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to afford the final 2-(aryl)-5-methyl-1H-imidazo[4,5-b]pyridine derivative.

Kinase Inhibitory Profile

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative compounds against key kinase targets.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

Compound IDR-group at C2Aurora A IC50 (µM)Aurora B IC50 (µM)Aurora C IC50 (µM)Reference
CCT137690 4-(4-methylpiperazin-1-yl)phenyl0.015 ± 0.0030.0250.019[1]
Compound 31 4-(dimethylamino)phenyl0.0420.1980.227[2]

Table 2: Dual FLT3 and Aurora Kinase Inhibition by an Imidazo[4,5-b]pyridine Derivative

Compound IDKinase TargetKd (nM)Reference
27e Aurora A7.5[3]
Aurora B48[3]
FLT36.2[3]
FLT3-ITD38[3]
FLT3(D835Y)14[3]

Table 3: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDMCF-7 IC50 (µM)HCT116 IC50 (µM)CDK9 IC50 (µM)Reference
I Significant ActivityRemarkable Activity0.63 - 1.32[4]
VIIc -Remarkable Activity0.63 - 1.32[4]
VIII Significant ActivityRemarkable Activity0.63 - 1.32[4]
IX Significant ActivityRemarkable Activity0.63 - 1.32[4]

Experimental Protocols for Kinase Inhibition Assays

The determination of the inhibitory potency of compounds against specific kinases is a critical step in drug discovery. Standardized in vitro kinase assays are employed to measure the concentration of the inhibitor required to reduce the kinase activity by half (IC50).

ADP-Glo™ Kinase Assay (General Protocol)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6][7][8][9]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compound (inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control). Add a solution containing the kinase and its substrate in Kinase Assay Buffer.

  • Initiation of Reaction: Add ATP solution to each well to start the kinase reaction. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

LanthaScreen® Eu Kinase Binding Assay (General Protocol)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.[10][11]

Materials:

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Purified, tagged recombinant kinase

  • Test compound (inhibitor)

  • TR-FRET Dilution Buffer

  • Black, low-volume 384-well plates

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and tracer in TR-FRET Dilution Buffer. Prepare a serial dilution of the test compound.

  • Assay Setup: In a 384-well plate, add the diluted test compound or DMSO control.

  • Addition of Kinase and Tracer: Add a mixture of the kinase and the Eu-labeled antibody to the wells. Then, add the tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a competitive binding model.

Visualization of Targeted Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound-based kinase inhibitors.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TrkA TrkA Receptor NGF->TrkA Binding & Dimerization Shc Shc TrkA->Shc Phosphorylation PI3K PI3K TrkA->PI3K Activation Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Differentiation) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: TrkA Signaling Pathway

PAK4_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., HGF) RTK Receptor Tyrosine Kinase GrowthFactors->RTK Cdc42 Cdc42 RTK->Cdc42 Activation PAK4 PAK4 Cdc42->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation BetaCatenin β-catenin PAK4->BetaCatenin Phosphorylation & Stabilization Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) GeneTranscription Gene Transcription (Proliferation, Migration) Cofilin->GeneTranscription Actin Dynamics BetaCatenin->GeneTranscription Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitotic_events Mitotic Events G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase AuroraA Aurora A M_Phase->AuroraA Activation AuroraB Aurora B M_Phase->AuroraB Activation Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Chromosome_Alignment Chromosome Alignment AuroraB->Chromosome_Alignment Cytokinesis Cytokinesis AuroraB->Cytokinesis cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation GAB1 GAB1 cMet->GAB1 Phosphorylation STAT3 STAT3 cMet->STAT3 Phosphorylation SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription STAT3->Gene_Transcription CDK9_Signaling_Pathway cluster_transcription Transcriptional Regulation P_TEFb P-TEFb Complex RNAPII RNA Polymerase II P_TEFb->RNAPII Phosphorylation of CTD DSIF DSIF P_TEFb->DSIF Phosphorylation NELF NELF P_TEFb->NELF Phosphorylation CDK9 CDK9 CDK9->P_TEFb CyclinT1 Cyclin T1 CyclinT1->P_TEFb Promoter_Proximal_Pausing Promoter-Proximal Pausing RNAPII->Promoter_Proximal_Pausing DSIF->Promoter_Proximal_Pausing NELF->Promoter_Proximal_Pausing Transcriptional_Elongation Transcriptional Elongation Promoter_Proximal_Pausing->Transcriptional_Elongation Release mRNA mRNA Transcriptional_Elongation->mRNA

References

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationships of 5-methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1H-imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, including kinases, making it a fertile ground for the development of novel therapeutics. This technical guide synthesizes the current understanding of the structure-activity relationships (SAR) of this versatile core, providing a detailed overview of how chemical modifications influence biological outcomes. The information presented herein is intended to guide researchers in the rational design of new, more potent, and selective agents for various disease indications.

Core Scaffold and Key Points of Modification

The this compound core offers several positions for chemical modification, each providing a unique opportunity to modulate the compound's physicochemical properties and biological activity. The key positions for substitution are R1, R2, and R3, as depicted in the general structure below.

SAR_scaffold cluster_0 This compound Core Core R1 R1 Core->R1 Position 1 (N-1) R2 R2 Core->R2 Position 2 R3 R3 Core->R3 Position 7

Caption: General scaffold of this compound highlighting key modification points.

This guide will focus on the impact of substitutions at these positions on various biological activities, including but not limited to, anticancer and kinase inhibitory effects.

Anticancer Activity: Targeting the Pillars of Cell Proliferation

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cell cycle regulation and proliferation.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is common in many cancers. The imidazo[4,5-b]pyridine scaffold has proven to be a potent inhibitor of these kinases.

Structure-Activity Relationship Summary:

A lead optimization study of imidazo[4,5-b]pyridine derivatives identified potent Aurora kinase inhibitors.[1] The initial hit was further optimized, leading to the discovery of compounds with significant inhibitory activity.[2]

Compound IDR1R2R7-SubstitutionAurora-A IC50 (µM)Aurora-B IC50 (µM)Cell Proliferation (SW620) IC50 (µM)
CCT137690 (51) H4-(4-methylpiperazin-1-yl)phenyl6-bromo-...-piperazin-1-yl)methyl)-5-methylisoxazole0.0150.025Not Reported
Compound 31 H4-(dimethylamino)phenyl6-chloro-...-piperazin-1-yl)-N-(thiazol-2-yl)acetamide0.0420.198Not Reported

Data extracted from referenced literature.[1][2]

Key SAR Insights for Aurora Kinase Inhibition:

  • Position 2: A substituted phenyl ring at this position is crucial for activity. The nature and position of the substituent on the phenyl ring can fine-tune the potency.

  • Position 7: Large, flexible side chains incorporating piperazine moieties have been shown to enhance potency. The terminal group on the piperazine can be modified to improve physicochemical properties like solubility and oral bioavailability. For instance, the incorporation of a 5-methylisoxazole group in CCT137690 led to a highly orally bioavailable compound.[1]

  • Pyridine Ring Substitution: Halogen substitutions, such as chloro and bromo, on the pyridine ring can influence the electronic properties of the scaffold and contribute to binding affinity.

A dual FLT3/Aurora kinase inhibitor based on the imidazo[4,5-b]pyridine scaffold was also developed for the treatment of Acute Myeloid Leukemia.[3]

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 plays a vital role in the regulation of transcription. Its inhibition is a promising strategy for cancer therapy. Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent CDK9 inhibitors.[4]

Compound IDR-group ModificationsCDK9 IC50 (µM)MCF-7 GI50 (µM)HCT116 GI50 (µM)
I (details not specified)0.811.210.3
II (details not specified)1.321.511.2
VIII (details not specified)0.630.91.3
IX (details not specified)0.721.11.5
Sorafenib (control) -0.761.82.1

Data extracted from referenced literature.[4]

Key SAR Insights for CDK9 Inhibition:

The specific substitutions for the most active compounds (I, II, VIII, and IX) were not detailed in the abstract, however, the study highlights that the imidazo[4,5-b]pyridine core is a viable scaffold for developing potent CDK9 inhibitors with significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines.[4] Molecular docking studies revealed that these compounds exhibit a superior binding affinity in the active site of CDK9 compared to the natural ligand.[4]

Other Biological Activities

The versatility of the this compound scaffold extends beyond anticancer activity. Derivatives have been investigated for a range of other therapeutic applications.

  • Antitubercular Activity: Some derivatives have been synthesized and evaluated as potential antitubercular agents, targeting enzymes like DprE1.[5]

  • Antiproliferative Activity: A series of amidino-substituted imidazo[4,5-b]pyridines demonstrated selective and strong antiproliferative activity against colon carcinoma cell lines.[6]

  • Insecticidal Activity: Novel imidazo[4,5-b]pyridine compounds containing an amino fragment have shown promising insecticidal activities.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are representative protocols for key assays.

General Synthesis of the Imidazo[4,5-b]pyridine Core

A common method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine derivative with an appropriate aldehyde or carboxylic acid.[6][8]

synthesis_workflow Start Starting Materials: 2,3-Diamino-5-methylpyridine Substituted Aldehyde/Carboxylic Acid Step1 Condensation Reaction (e.g., in the presence of an oxidizing agent like Na2S2O5 in DMSO) Start->Step1 Step2 Cyclization Step1->Step2 Product This compound Derivative Step2->Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays.

kinase_assay_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate kinase, substrate, ATP, and compound (e.g., at 30°C for 60 min) Compound_Prep->Incubation Enzyme_Prep Prepare kinase, substrate, and ATP solution Enzyme_Prep->Incubation Detection_Step Add detection reagent (e.g., ADP-Glo™) Measure luminescence/fluorescence Incubation->Detection_Step Analysis Calculate % inhibition Determine IC50 values Detection_Step->Analysis

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are often evaluated using a colorimetric assay like the MTT assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the inhibition of key signaling pathways that control cell cycle progression and apoptosis.

signaling_pathway cluster_inhibitors This compound Derivatives cluster_kinases Target Kinases cluster_cellular_processes Cellular Processes Inhibitor Imidazopyridine Derivatives AuroraK Aurora Kinases Inhibitor->AuroraK inhibit CDK9 CDK9/Cyclin T1 Inhibitor->CDK9 inhibit Mitosis Mitosis AuroraK->Mitosis Transcription Transcription CDK9->Transcription CellCycle Cell Cycle Progression Mitosis->CellCycle Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis inhibition leads to

Caption: Signaling pathways targeted by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The extensive SAR studies have provided valuable insights into the structural requirements for potent and selective inhibition of various biological targets, particularly kinases involved in cancer. Future research in this area should focus on:

  • Exploring new substitution patterns: Investigating novel substituents at the key positions to further enhance potency, selectivity, and pharmacokinetic properties.

  • Expanding the range of biological targets: Screening these derivatives against a broader panel of kinases and other enzymes to identify new therapeutic opportunities.

  • Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their targets to guide the rational design of next-generation compounds with improved binding affinity and selectivity.

  • Addressing drug resistance: Designing derivatives that can overcome known mechanisms of drug resistance in cancer and other diseases.

By leveraging the knowledge of the structure-activity relationships outlined in this guide, researchers can continue to unlock the full therapeutic potential of the this compound core.

References

Potential Therapeutic Targets of 5-methyl-1H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methyl-1H-imidazo[4,5-b]pyridine scaffold, a derivative of the purine isostere imidazo[4,5-b]pyridine, represents a "privileged" structure in medicinal chemistry. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound and its closely related analogs. Drawing upon a comprehensive review of existing literature, this document outlines the significant anticancer, anti-inflammatory, antimicrobial, and antiviral activities associated with this chemical class. Key molecular targets, including various protein kinases and components of inflammatory signaling pathways, are discussed in detail. This guide also furnishes detailed experimental protocols for assays relevant to the screening and characterization of these compounds and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development endeavors.

Introduction

The structural similarity of the imidazo[4,5-b]pyridine ring system to endogenous purines allows for its interaction with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] The addition of a methyl group at the 5-position has been noted to enhance the biological activity of certain derivatives, particularly in the context of antimicrobial efficacy.[1] This guide focuses on elucidating the therapeutic potential of the this compound core by examining its impact on key cellular pathways implicated in various disease states.

Potential Therapeutic Areas and Molecular Targets

The imidazo[4,5-b]pyridine scaffold has demonstrated a broad spectrum of pharmacological activities. The primary therapeutic areas of interest for derivatives of this compound are oncology, inflammation, and infectious diseases.

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2][3][4]

Key Kinase Targets:

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives can lead to mitotic arrest and apoptosis in cancer cells.[4][5]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Dual inhibitors of FLT3 and Aurora kinases based on the imidazo[4,5-b]pyridine scaffold have been developed as potential treatments for AML.[3][6]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can suppress the expression of anti-apoptotic proteins, leading to cancer cell death.[7][8]

Quantitative Data on Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors:

Compound ClassTarget KinaseIC50 / KdReference
Imidazo[4,5-b]pyridine DerivativesAurora-AIC50 = 0.015 µM[4]
Imidazo[4,5-b]pyridine DerivativesAurora-BIC50 = 0.025 µM[4]
Imidazo[4,5-b]pyridine DerivativesFLT3Kd = 6.2 nM[3][6]
Imidazo[4,5-b]pyridine DerivativesFLT3-ITDKd = 38 nM[3][6]
Imidazo[4,5-b]pyridine DerivativesCDK9IC50 = 0.63-1.32 µM[7]
Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives is primarily attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.

Signaling Pathway Involvement:

  • NF-κB Signaling Pathway: By inhibiting the activation of the IKK complex, imidazo[4,5-b]pyridine derivatives can prevent the phosphorylation and subsequent degradation of IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.[9][11]

Quantitative Data on Imidazo[4,5-b]pyridine Derivatives in Anti-inflammatory Assays:

Compound ClassAssayIC50Reference
Pyridine DerivativesNO Release InhibitionIC50 = 3.1 ± 1.1 µM[9]
Pyridine DerivativesNF-κB Activity InhibitionIC50 = 172.2 ± 11.4 nM[9]
Antimicrobial and Antiviral Activity

The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in combating infectious diseases. The presence of a methyl group at the C5 position has been reported to enhance activity against certain bacterial strains.[1]

Potential Mechanisms of Action:

  • Inhibition of Microbial Enzymes: Derivatives of this scaffold may target essential enzymes in bacteria and fungi, such as glucosamine-6-phosphate synthase, which is involved in cell wall synthesis.[12]

  • Viral Replication Inhibition: Some imidazo[4,5-b]pyridine analogs have shown activity against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus, potentially by targeting the viral RNA-dependent RNA polymerase.[1]

Quantitative Data on Imidazo[4,5-b]pyridine Derivatives as Antimicrobial/Antiviral Agents:

Compound ClassOrganism/VirusMIC/EC50Reference
Amidino-Substituted Imidazo[4,5-b]pyridinesE. coliMIC = 32 µM[13]
Amidino-Substituted Imidazo[4,5-b]pyridinesRespiratory Syncytial Virus (RSV)EC50 = 21 µM[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the therapeutic potential of this compound derivatives.

Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

  • Principle: Kinase activity consumes ATP. The remaining ATP is quantified using a luciferase-luciferin reaction, where the light output is proportional to the ATP concentration.

  • Procedure:

    • Prepare serial dilutions of the test compound in an appropriate buffer.

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Add a kinase detection reagent containing luciferase and luciferin to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway.

  • Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified.

  • Procedure:

    • Seed HEK293 cells stably expressing the NF-κB luciferase reporter in a 96-well plate.

    • Treat the cells with the test compound for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6 hours.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.

    • Calculate the percent inhibition of NF-κB activation.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium.

  • Procedure (Broth Microdilution):

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication by a test compound.

  • Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. The formation of plaques (zones of cell death) is a measure of viral replication.

  • Procedure:

    • Seed host cells in a multi-well plate to form a confluent monolayer.

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the virus with the test compound dilutions.

    • Infect the cell monolayer with the virus-compound mixture.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing the test compound.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the percent plaque reduction compared to a virus-only control and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanism of action and the drug discovery process for this compound derivatives.

G cluster_0 Kinase Inhibition and Anticancer Effect GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Aurora Aurora Kinases Mitosis Mitosis Aurora->Mitosis Apoptosis_Kinase Apoptosis Aurora->Apoptosis_Kinase inhibition leads to FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 STAT5->Proliferation CDK9 CDK9/CycT1 RNAPII RNA Pol II CDK9->RNAPII Transcription Transcription of Anti-apoptotic Genes RNAPII->Transcription Transcription->Proliferation inhibition of apoptosis Compound_Kinase This compound Derivative Compound_Kinase->Aurora Compound_Kinase->FLT3 Compound_Kinase->CDK9

Caption: Kinase inhibition pathways for anticancer activity.

G cluster_1 NF-κB Signaling and Anti-inflammatory Effect Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription_Inflammation Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Transcription_Inflammation activates Inflammation Inflammation Transcription_Inflammation->Inflammation Compound_NFkB This compound Derivative Compound_NFkB->IKK

Caption: NF-κB signaling pathway in inflammation.

G cluster_2 Drug Discovery and Development Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Preclinical Preclinical Development Lead_Opt->Preclinical Lead_Opt->SAR ADMET ADMET Profiling Lead_Opt->ADMET Clinical Clinical Trials Preclinical->Clinical Compound_Library Compound Library (including imidazo[4,5-b]pyridines) Compound_Library->HTS

Caption: General workflow for drug discovery.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases. Its derivatives have demonstrated potent activity against key targets in oncology and inflammation. While the direct investigation of the parent this compound is limited, the available data on closely related analogs strongly support its potential. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish a clear structure-activity relationship and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for these future endeavors.

References

Methodological & Application

Synthetic routes for gram-scale production of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to purine bases. This scaffold is a key component in various biologically active molecules, demonstrating a wide range of therapeutic potential. The development of a robust and scalable synthetic route is crucial for facilitating further research and potential drug development. This document provides a detailed protocol for the gram-scale synthesis of this compound, commencing from commercially available 2-amino-5-methylpyridine. The described two-step process involves a regioselective nitration followed by a one-pot reductive cyclization, designed for efficiency and scalability.

Overall Synthetic Pathway

The gram-scale production of this compound is achieved through a two-step synthetic sequence. The process begins with the nitration of 2-amino-5-methylpyridine to yield the key intermediate, 2-amino-5-methyl-3-nitropyridine. This intermediate subsequently undergoes a palladium-catalyzed hydrogenation and in-situ cyclization with formic acid to produce the final product.

Synthetic Pathway Synthetic Pathway for this compound A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-3-nitropyridine A->B H2SO4, HNO3 C This compound B->C H2, Pd/C, HCOOH

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine

This procedure outlines the regioselective nitration of 2-amino-5-methylpyridine.

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ammonia solution (25%)

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Large beaker (2 L)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 1 L three-necked round-bottom flask, cautiously add 2-amino-5-methylpyridine (50.0 g, 0.462 mol) to concentrated sulfuric acid (250 mL) while cooling in an ice bath to maintain the temperature below 20 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (35 mL) to concentrated sulfuric acid (35 mL) while cooling in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 50-60 °C for an additional hour.

  • Cool the reaction mixture to room temperature and pour it slowly onto 1 kg of crushed ice in a 2 L beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a 25% ammonia solution until the pH is approximately 7-8. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold deionized water.

  • Dry the product under vacuum at 50 °C to a constant weight to yield 2-amino-5-methyl-3-nitropyridine.

Step 2: Synthesis of this compound

This procedure describes the reductive cyclization of 2-amino-5-methyl-3-nitropyridine to the final product.

Materials:

  • 2-Amino-5-methyl-3-nitropyridine

  • Palladium on Carbon (10 wt%)

  • Methanol

  • Formic Acid (88%)

  • Diatomaceous earth (Celite®)

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen source (balloon or cylinder)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a hydrogenation vessel, add 2-amino-5-methyl-3-nitropyridine (40.0 g, 0.261 mol) and methanol (400 mL).

  • Carefully add 10% palladium on carbon (2.0 g, 5 mol% catalyst loading) to the suspension.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi (or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reduction is typically complete within 4-6 hours.

  • Once the reduction of the nitro group is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • To the reaction mixture containing the intermediate 2,3-diamino-5-methylpyridine, add formic acid (40 mL) and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (200 mL) and neutralize with a saturated sodium bicarbonate solution.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.

ParameterStep 1: NitrationStep 2: Reductive Cyclization
Starting Material 2-Amino-5-methylpyridine2-Amino-5-methyl-3-nitropyridine
Starting Material Quantity 50.0 g40.0 g
Key Reagents H₂SO₄, HNO₃H₂, 10% Pd/C, HCOOH
Solvent Sulfuric AcidMethanol
Reaction Temperature 0-10 °C, then 50-60 °CRoom Temperature, then Reflux
Reaction Time ~3 hours~8 hours
Product 2-Amino-5-methyl-3-nitropyridineThis compound
Expected Yield 60-70%85-95%
Typical Product Purity >95% (by NMR)>98% (by NMR)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Experimental Workflow Workflow for Gram-Scale Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization A Dissolve 2-amino-5-methylpyridine in H2SO4 B Add Nitrating Mixture (HNO3/H2SO4) A->B C Reaction & Workup (Ice Quench, Neutralization) B->C D Isolate 2-Amino-5-methyl-3-nitropyridine C->D E Hydrogenation of Nitro Group (H2, Pd/C) D->E Proceed to next step F In-situ Cyclization with Formic Acid E->F G Catalyst Filtration & Purification F->G H Isolate this compound G->H

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of functionalizing the imidazo[4,5-b]pyridine core.

Introduction

The this compound core is a key pharmacophore found in numerous biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, have emerged as powerful tools for the derivatization of this heterocyclic system. These methods allow for the precise introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document details optimized protocols for these key reactions, providing researchers with the necessary information to synthesize diverse libraries of this compound derivatives.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize quantitative data for various palladium-catalyzed reactions on halo-substituted this compound precursors.

Table 1: Suzuki-Miyaura Coupling of 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Dioxane/H₂O901692
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110888
44-Cyanophenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001278

Table 2: Buchwald-Hartwig Amination of 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001891
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102482
3BenzylaminePd₂(dba)₃ (2)BrettPhos (3)K₃PO₄Toluene1001688
4n-HexylaminePd(OAc)₂ (2)RuPhos (4)LiHMDSTHF802075

Table 3: Sonogashira Coupling of 6-Iodo-5-methyl-1H-imidazo[4,5-b]pyridine

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)5Et₃NDMF80694
2TrimethylsilylacetylenePd(OAc)₂ (2)5DIPAToluene90889
31-HexynePd(PPh₃)₄ (3)10Et₃NTHF601285
4Propargyl alcoholPd(dppf)Cl₂ (2)5K₂CO₃Dioxane1001077

Table 4: Heck Reaction of 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1202475
2n-Butyl acrylatePd(OAc)₂ (5)-NaOAcDMA1301882
3AcrylonitrilePd(PPh₃)₄ (5)-K₂CO₃NMP1102068
44-VinylpyridinePd(OAc)₂ (5)PPh₃ (10)Et₃NAcetonitrile1002471

Experimental Protocols

Detailed methodologies for the key palladium-catalyzed cross-coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-halo-5-methyl-1H-imidazo[4,5-b]pyridine with an arylboronic acid.

Materials:

  • 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask, add 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-methyl-1H-imidazo[4,5-b]pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 6-halo-5-methyl-1H-imidazo[4,5-b]pyridine with a primary or secondary amine.

Materials:

  • 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine and the base.

  • Evacuate and backfill the flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino-5-methyl-1H-imidazo[4,5-b]pyridine derivative.

Visualizations

General Workflow for Palladium-Catalyzed Synthesis

The following diagram illustrates the general experimental workflow for the palladium-catalyzed synthesis of this compound derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents (Substrate, Coupling Partner, Base) catalyst Add Pd Catalyst & Ligand reagents->catalyst glassware Prepare Dry Glassware glassware->reagents inert Establish Inert Atmosphere (N₂ or Ar) inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed synthesis.

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X transmetalation Transmetalation pd2_intermediate R¹-Pd(II)L₂-R² pd2_complex->pd2_intermediate R²-B(OR)₂ (Base) pd2_intermediate->pd0 R¹-R² reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes & Protocols: Microwave-Assisted Synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Traditional synthesis methods for these compounds often involve lengthy reaction times, harsh conditions, and moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and higher-yielding routes to these valuable scaffolds. This document provides detailed application notes and a representative protocol for the synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine using microwave irradiation, based on established methodologies for analogous structures.

The application of microwave technology to the synthesis of imidazopyridine derivatives offers several key advantages over conventional heating methods:

  • Increased Reaction Rates: Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times from hours to minutes.[1]

  • Higher Yields: Reactions performed under microwave conditions frequently result in higher isolated yields of the desired products compared to traditional methods.[1][2]

  • Improved Purity: The reduction in reaction time and lower overall thermal stress can lead to fewer side products and cleaner reaction profiles.[1]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[1]

General Reaction Scheme

The synthesis of the imidazo[4,5-b]pyridine core typically involves the cyclization of a diaminopyridine derivative with a suitable carboxylic acid or its equivalent. For the synthesis of this compound, a plausible route involves the condensation of 3-amino-2-methylaminopyridine with formic acid under microwave irradiation.

Experimental Protocol

This protocol describes a representative method for the microwave-assisted synthesis of this compound.

Materials:

  • 3-Amino-2-methylaminopyridine

  • Formic acid

  • Ethanol

  • Microwave synthesis vials (10 mL)

  • Magnetic stirrer bars

  • CEM Discover SP Microwave Synthesizer (or equivalent)

Procedure:

  • In a 10 mL microwave synthesis vial, add 3-amino-2-methylaminopyridine (1.0 mmol).

  • Add a magnetic stirrer bar to the vial.

  • Add formic acid (2.0 mL) and ethanol (1.0 mL) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 15-30 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the microwave-assisted synthesis of imidazopyridine derivatives, which can be adapted for the synthesis of this compound.

EntryMethodTemperature (°C)Time (min)Yield (%)
1 Microwave12015~92
2 ConventionalReflux720~75

Table 1: Comparison of a representative microwave-assisted synthesis with a conventional heating method for a similar imidazopyridine derivative.[1]

Visualizations

Below are diagrams illustrating the general reaction pathway and the experimental workflow for the microwave-assisted synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Amino-2-methylaminopyridine E Cyclization A->E B Formic Acid B->E C Microwave Irradiation (120°C, 15-30 min) C->E D Ethanol (Solvent) D->E F This compound E->F Product Formation

General Reaction Pathway for Synthesis

G A Combine Reactants and Solvent in Microwave Vial B Seal Vial and Place in Microwave Reactor A->B C Microwave Irradiation (Controlled Temperature and Time) B->C D Cooling to Room Temperature C->D E Work-up (Quenching and Extraction) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Experimental Workflow Diagram

References

Application Notes and Protocols: Solid-Phase Synthesis of a 5-Methyl-1H-imidazo[4,5-b]pyridine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to endogenous purines, allowing for interactions with a wide range of biological targets.[1][2] Libraries of substituted imidazo[4,5-b]pyridines have shown significant potential in drug discovery, with derivatives exhibiting anticancer, antiviral, and anti-inflammatory activities.[3] Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the generation of large combinatorial libraries of such compounds, facilitating rapid lead discovery and optimization.[4][5][6]

This document provides a detailed protocol for the solid-phase synthesis of a diverse library of this compound derivatives. The methodology is adapted from established procedures for the synthesis of substituted imidazo[4,5-b]pyridines on a solid support.[4][5][6][7]

Experimental Workflow

The overall workflow for the solid-phase synthesis of the this compound library is depicted below. The process begins with the immobilization of a suitable building block onto a solid support, followed by a series of chemical transformations to construct the desired heterocyclic core, and finally, cleavage from the resin to yield the final products.

experimental_workflow start Start: Rink Amide Resin resin_prep Resin Swelling and Deprotection start->resin_prep coupling Coupling of 2-Chloro-6-methyl-3-nitropyridine resin_prep->coupling DIPEA, DMF amine_displacement Nucleophilic Substitution with Primary Amines (R1) coupling->amine_displacement R1-NH2 reduction Nitro Group Reduction amine_displacement->reduction SnCl2·2H2O cyclization Cyclizative Cleavage with Aldehydes (R2) reduction->cyclization R2-CHO, TFA purification Purification and Analysis cyclization->purification HPLC end End: this compound Library purification->end

Caption: General workflow for the solid-phase synthesis of a this compound library.

Detailed Experimental Protocols

Materials and Equipment:

  • Rink Amide MBHA resin (100-200 mesh, 0.5-1.0 mmol/g loading)

  • 2-Chloro-6-methyl-3-nitropyridine

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

  • A diverse set of primary amines (R1-NH2)

  • A diverse set of aldehydes (R2-CHO)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessels

  • Shaker or orbital mixer

  • HPLC system for purification and analysis

  • Mass spectrometer (MS) for product characterization

Protocol:

1. Resin Preparation and Swelling:

  • Place the Rink Amide MBHA resin (1.0 g, 0.5 mmol) in a solid-phase synthesis vessel.
  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
  • Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a 20% solution of piperidine in DMF (10 mL) to the resin.
  • Shake the vessel for 5 minutes at room temperature.
  • Drain the solution and repeat the piperidine treatment for an additional 20 minutes.
  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove residual piperidine.

3. Coupling of 2-Chloro-6-methyl-3-nitropyridine:

  • Dissolve 2-chloro-6-methyl-3-nitropyridine (431 mg, 2.5 mmol) and DIPEA (0.87 mL, 5.0 mmol) in DMF (5 mL).
  • Add the solution to the deprotected resin.
  • Shake the reaction vessel at room temperature for 16 hours.
  • Drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

4. Nucleophilic Substitution with Primary Amines (R1):

  • To the resin-bound nitropyridine, add a solution of the desired primary amine (R1-NH2) (5.0 mmol) in DMF (5 mL).
  • Shake the mixture at 50 °C for 12 hours.
  • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

5. Nitro Group Reduction:

  • Suspend the resin in a solution of SnCl2·2H2O (2.26 g, 10.0 mmol) in DMF (10 mL).
  • Shake the mixture at 60 °C for 12 hours.
  • Drain the solution and wash the resin with DMF (5 x 10 mL), a 1:1 mixture of DMF/H2O (3 x 10 mL), DMF (5 x 10 mL), and DCM (5 x 10 mL).

6. Cyclizative Cleavage with Aldehydes (R2):

  • To the resin-bound diamine, add a solution of the desired aldehyde (R2-CHO) (5.0 mmol) in a mixture of TFA and DCM (5:95, 10 mL).
  • Shake the mixture at room temperature for 4 hours.
  • Filter the resin and collect the filtrate.
  • Wash the resin with additional DCM (3 x 5 mL) and combine the filtrates.
  • Concentrate the combined filtrate under reduced pressure to yield the crude product.

7. Purification and Analysis:

  • Purify the crude product by preparative reverse-phase HPLC.
  • Characterize the purified compounds by LC-MS and ¹H NMR spectroscopy.

Data Presentation

The following tables provide representative data for a small subset of a synthesized this compound library.

Table 1: Scope of the Library Synthesis

EntryR1-SubstituentR2-Substituent
1 BenzylPhenyl
2 Cyclohexyl4-Methoxyphenyl
3 n-Butyl2-Thienyl
4 4-FluorobenzylPyridin-3-yl

Table 2: Characterization of Representative Compounds

EntryProduct StructureYield (%)Purity (%)Mass (m/z) [M+H]⁺
1 5-methyl-7-(benzylamino)-2-phenyl-1H-imidazo[4,5-b]pyridine6596327.16
2 5-methyl-7-(cyclohexylamino)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine7298363.22
3 5-methyl-7-(butylamino)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]pyridine5895301.14
4 5-methyl-7-((4-fluorobenzyl)amino)-2-(pyridin-3-yl)-1H-imidazo[4,5-b]pyridine6197346.15

Signaling Pathway Context

Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways often dysregulated in diseases like cancer.[3] For example, some imidazo[4,5-b]pyridines have been shown to inhibit Cyclin-Dependent Kinase 9 (CDK9), a crucial regulator of transcription. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis in cancer cells.

signaling_pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm CDK9_CyclinT CDK9/Cyclin T RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates DNA DNA RNAPII->DNA Binds to mRNA mRNA Transcript DNA->mRNA Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Anti_apoptotic Translation Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits Imidazopyridine This compound Derivative Imidazopyridine->CDK9_CyclinT Inhibits

Caption: A simplified diagram of the CDK9 signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.

Conclusion

The solid-phase synthesis protocol outlined in this document provides a versatile and efficient method for the creation of a this compound library. This approach allows for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies, which is invaluable in the early stages of drug discovery and development. The adaptability of the solid-phase methodology enables the introduction of diverse substituents at key positions of the imidazo[4,5-b]pyridine core, facilitating the exploration of a broad chemical space to identify novel therapeutic agents.

References

Application Notes and Protocol for N-Alkylation of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methyl-1H-imidazo[4,5-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry due to its structural similarity to endogenous purines. This characteristic allows derivatives of this scaffold to interact with a wide range of biological targets, showing potential as antimicrobial, anticancer, and anti-inflammatory agents. N-alkylation of the imidazo[4,5-b]pyridine core is a critical step in the synthesis of compound libraries for drug discovery, as the position and nature of the alkyl substituent can significantly modulate pharmacological activity.

A primary challenge in the N-alkylation of this compound is controlling the regioselectivity. The presence of multiple nucleophilic nitrogen atoms (N1, N3, and N4) can lead to the formation of a mixture of regioisomers. The reaction conditions, including the choice of base, solvent, and alkylating agent, are crucial in determining the product distribution. This document provides a detailed protocol for the N-alkylation of this compound, emphasizing the methodological considerations for controlling regioselectivity and characterizing the resulting products.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via deprotonation of the imidazole nitrogen by a base, followed by nucleophilic attack of the resulting anion on an alkylating agent. Alkylation can also occur on the pyridine nitrogen (N4).

G This compound This compound N-alkylated products N-alkylated products This compound->N-alkylated products Base, Alkylating Agent (R-X) Solvent

Caption: General reaction for the N-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. The specific quantities and reaction parameters may require optimization for different alkylating agents.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))

  • Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide (TBAB)) (optional)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • TLC plates and appropriate mobile phase

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography columns

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).

  • Addition of Base: Add the base (e.g., K2CO3, 1.5-2.2 eq) to the solution. If using a stronger base like NaH, cool the reaction mixture to 0 °C before addition.

  • Addition of Alkylating Agent: Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes. Then, add the alkylating agent (1.0-1.5 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If K2CO3 was used, filter off the solid. If NaH was used, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the regioisomers.

  • Characterization: Characterize the purified regioisomers using NMR (¹H, ¹³C, NOESY, HMBC) and mass spectrometry to confirm their structures and purity.

Data Presentation

EntrySubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Products (Ratio)Total Yield (%)Reference
16-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineBenzyl chlorideK2CO3DMFRT6N3-benzyl & N4-benzylGood[1]
2Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK2CO3DMFRT-N1-benzyl / N3-benzyl-[2]
32-Phenyl-substituted imidazo[4,5-b]pyridinesMethyl iodide-DMF--N-methyl derivatives12-16[3]
46-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetateK2CO3DMFRT6N1, N3, & N4 isomersGood[1][4]

Visualization of Experimental Workflow and Regioselectivity

The following diagrams illustrate the general experimental workflow and the potential for regioselectivity in the N-alkylation reaction.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start Start Dissolve Substrate Dissolve this compound in solvent Start->Dissolve Substrate Add Base Add Base Dissolve Substrate->Add Base Add Alkylating Agent Add Alkylating Agent Add Base->Add Alkylating Agent Stir and Heat Stir at defined temperature Add Alkylating Agent->Stir and Heat Monitor by TLC Monitor by TLC Stir and Heat->Monitor by TLC Monitor by TLC->Stir and Heat Incomplete Work-up Quench and Extract Monitor by TLC->Work-up Complete Purification Column Chromatography Work-up->Purification Characterization Characterization Purification->Characterization

Caption: Experimental workflow for the N-alkylation of this compound.

G cluster_products Potential Regioisomers This compound This compound N1-alkyl 1-Alkyl-5-methyl-1H-imidazo[4,5-b]pyridine This compound->N1-alkyl Alkylation at N1 N3-alkyl 3-Alkyl-5-methyl-3H-imidazo[4,5-b]pyridine This compound->N3-alkyl Alkylation at N3 N4-alkyl 4-Alkyl-5-methyl-4H-imidazo[4,5-b]pyridinium salt This compound->N4-alkyl Alkylation at N4

Caption: Regioselectivity in the N-alkylation of this compound.

Discussion

The N-alkylation of this compound is a versatile reaction for generating novel derivatives with potential therapeutic applications. However, the formation of multiple regioisomers is a significant challenge.[1][3] The electronic properties of the imidazo[4,5-b]pyridine ring system and the steric hindrance around the nitrogen atoms influence the site of alkylation. The methyl group at the 5-position is expected to have an electronic effect on the pyridine nitrogen (N4), potentially influencing its nucleophilicity.

The choice of reaction conditions is paramount in controlling the outcome. For instance, the use of a strong base like sodium hydride in a non-polar solvent like THF might favor alkylation on the imidazole ring (N1 or N3), while phase-transfer catalysis conditions have been shown to yield mixtures of N3 and N4 isomers.[1] The nature of the alkylating agent also plays a role; bulkier alkylating agents may preferentially react at the less sterically hindered nitrogen atom.

Accurate characterization of the resulting isomers is crucial. Two-dimensional NMR techniques, such as NOESY and HMBC, are indispensable for unambiguously assigning the position of the alkyl group.[5] In a NOESY spectrum, the observation of a cross-peak between the protons of the alkyl group and the protons on the pyridine ring can help determine the site of alkylation.

Conclusion

The N-alkylation of this compound provides a viable pathway to a diverse range of derivatives for drug discovery. While regioselectivity can be challenging, careful selection of reaction conditions and thorough purification and characterization can lead to the successful isolation of the desired isomers. The protocol and considerations outlined in these application notes serve as a valuable guide for researchers in the field of medicinal chemistry. Further optimization of the reaction conditions for specific alkylating agents is recommended to achieve the desired regioselectivity and yield.

References

Application Notes and Protocols for High-Throughput Screening of 5-methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize 5-methyl-1H-imidazo[4,5-b]pyridine derivatives targeting various key proteins implicated in disease. The provided methodologies are adaptable for screening large compound libraries and include biochemical and cell-based assays for kinases, phosphodiesterases, and immune checkpoint modulators.

Kinase Inhibitor High-Throughput Screening

The this compound scaffold is a privileged structure for targeting protein kinases due to its structural similarity to the purine core of ATP. High-throughput screening assays are essential for identifying potent and selective kinase inhibitors from a library of these derivatives. Key kinase targets for this chemical class include Cyclin-Dependent Kinase 9 (CDK9) and p21-Activated Kinase 4 (PAK4).

Biochemical Kinase Assays

1.1.1. LanthaScreen™ TR-FRET Kinase Assay (Adaptable for CDK9 and PAK4)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust method for HTS of kinase inhibitors. The LanthaScreen™ technology utilizes a terbium-labeled antibody that recognizes a phosphorylated substrate, and a fluorescently labeled substrate. Kinase-mediated phosphorylation of the substrate brings the antibody and substrate into close proximity, resulting in a FRET signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the target kinase (e.g., CDK9/Cyclin T1 or PAK4) and the corresponding fluorescein-labeled substrate in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal kinase concentration should be determined empirically by performing a kinase titration to achieve about 80% of the maximum signal (EC₈₀).

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at the Kₘ value for the specific kinase to sensitively detect ATP-competitive inhibitors.

    • Prepare a 4X stock solution of each this compound derivative in 100% DMSO. From this, create a 4X working solution by diluting into the kinase reaction buffer.

    • Prepare a 2X stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X compound working solution or DMSO control to the appropriate wells.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the 2X stop/detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 495 nm for terbium and 520 nm for fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Determine the percent inhibition for each compound concentration relative to DMSO controls.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

1.1.2. ADP-Glo™ Kinase Assay (Adaptable for CDK9 and PAK4)

The ADP-Glo™ assay is a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is directly proportional to the kinase activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the target kinase and substrate in kinase reaction buffer.

    • Prepare a 2X ATP solution.

    • Prepare 4X compound solutions as described for the LanthaScreen™ assay.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the 4X compound working solution or DMSO control.

    • Add 2.5 µL of the 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the reduction in luminescence compared to controls.

    • Determine IC₅₀ values from dose-response curves.

Quantitative Data for Imidazo[4,5-b]pyridine Kinase Inhibitors:

Compound ScaffoldTarget KinaseIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridineCDK90.63 - 1.32[1]
Imidazo[4,5-b]pyridineAurora A0.015[2]
Imidazo[4,5-b]pyridineAurora B0.025[2]
Imidazo[4,5-b]pyridineAurora C0.019[2]
Imidazo[4,5-b]pyridinePAK48.7[3]

Workflow for Biochemical Kinase HTS

cluster_prep Reagent Preparation cluster_assay Assay Plate (384-well) Compound Compound Library (4X) Dispense Dispense Reagents Compound->Dispense Kinase Kinase + Substrate (2X) Kinase->Dispense ATP ATP Solution (2X) ATP->Dispense Incubate_Kinase Incubate (Kinase Reaction) Dispense->Incubate_Kinase Stop_Detect Stop Reaction & Add Detection Reagents Incubate_Kinase->Stop_Detect Incubate_Detect Incubate (Signal Development) Stop_Detect->Incubate_Detect Readout Plate Reader (TR-FRET or Luminescence) Incubate_Detect->Readout Data_Analysis Data Analysis (IC50 Determination) Readout->Data_Analysis

Caption: Workflow for a typical biochemical kinase high-throughput screening assay.

Cell-Based Assays

1.2.1. Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol:

  • Cell Treatment:

    • Culture cells (e.g., a cancer cell line overexpressing the target kinase) to near confluency.

    • Treat cells with various concentrations of the this compound derivative or DMSO control for a defined period (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant using a detection method such as Western blot, ELISA, or an AlphaLISA® assay.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Isothermal dose-response curves can be generated by heating at a single, optimized temperature with varying compound concentrations.

CDK9 Signaling Pathway

CDK9 CDK9/ Cyclin T1 RNAPII RNA Polymerase II (CTD) CDK9->RNAPII P DSIF_NELF DSIF/NELF CDK9->DSIF_NELF P Elongation Transcriptional Elongation RNAPII->Elongation DSIF_NELF->Elongation Mcl1_cMyc Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Elongation->Mcl1_cMyc leads to synthesis of Apoptosis Apoptosis Mcl1_cMyc->Apoptosis Inhibitor This compound Derivative Inhibitor->CDK9

Caption: Simplified CDK9 signaling pathway and the inhibitory effect of the compounds.

PAK4 Signaling Pathway

Cdc42 Cdc42 (Active) PAK4 PAK4 Cdc42->PAK4 activates LIMK1 LIMK1 PAK4->LIMK1 P Cofilin Cofilin LIMK1->Cofilin P Actin Actin Dynamics Cofilin->Actin Cell_Motility Cell Motility & Invasion Actin->Cell_Motility Inhibitor This compound Derivative Inhibitor->PAK4

Caption: Simplified PAK4 signaling pathway and the inhibitory effect of the compounds.

Phosphodiesterase Inhibitor High-Throughput Screening

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of PDEs, particularly PDE10A.

TR-FRET Based PDE Assay

This assay measures the accumulation of the linear nucleotide (e.g., AMP) product of the PDE-catalyzed reaction.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X PDE enzyme solution (e.g., PDE10A) in assay buffer.

    • Prepare a 2X fluorescently labeled cyclic nucleotide substrate (e.g., FAM-cAMP) solution.

    • Prepare 4X compound solutions.

    • Prepare a stop/detection solution containing a binding agent that selectively binds to the linear nucleotide product and a terbium-labeled antibody that recognizes the binding agent.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound working solution or DMSO control.

    • Add 5 µL of the 2X PDE enzyme solution.

    • Initiate the reaction by adding 10 µL of the 2X FAM-cAMP substrate solution.

    • Incubate at room temperature for 30-60 minutes.

    • Stop the reaction and detect the product by adding 10 µL of the stop/detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of product formed.

    • Calculate percent inhibition and determine IC₅₀ values.

Quantitative Data for Imidazo[4,5-b]pyridine PDE Inhibitors:

Compound ScaffoldTarget PDEIC₅₀ (nM)Reference
Imidazo[4,5-b]pyridinePDE10A0.8 - 6.7[4][5]

Immune Checkpoint Modulator High-Throughput Screening

The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a key immune checkpoint that cancer cells exploit to evade the immune system. Small molecules that block this interaction can restore anti-tumor immunity.

AlphaLISA® PD-1/PD-L1 Binding Assay

The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay ideal for screening for inhibitors of protein-protein interactions.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare 2X solutions of biotinylated PD-L1 and His-tagged PD-1 in AlphaLISA buffer.

    • Prepare 4X compound solutions.

    • Prepare a 2X mixture of Streptavidin-coated Donor beads and anti-His-tag AlphaLISA Acceptor beads.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound working solution or DMSO control.

    • Add 5 µL of 2X biotinylated PD-L1 solution.

    • Add 5 µL of 2X His-tagged PD-1 solution.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 2X bead mixture.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen®-compatible plate reader.

  • Data Analysis:

    • A decrease in the AlphaLISA signal indicates inhibition of the PD-1/PD-L1 interaction.

    • Calculate percent inhibition and determine IC₅₀ values.

Quantitative Data for Imidazopyridine PD-L1 Antagonists:

Compound ScaffoldTargetIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridinePD-L11.8 - 22.9[6]
Note: Data is for a related imidazopyridine scaffold and serves as a reference.

PD-1/PD-L1 Signaling Pathway and Assay Principle

cluster_pathway Immune Synapse cluster_assay AlphaLISA Assay Principle Tumor_Cell Tumor Cell PDL1 PD-L1 MHC MHC T_Cell T-Cell PD1 PD-1 TCR TCR PDL1->PD1 Interaction PD1->T_Cell T_Cell_Inhibition T-Cell Inhibition PD1->T_Cell_Inhibition TCR->T_Cell Activation MHC->TCR Antigen Presentation Donor_Bead Donor Bead (Streptavidin) Biotin_PDL1 Biotin-PD-L1 Donor_Bead->Biotin_PDL1 Signal Light Signal (615 nm) Donor_Bead->Signal Proximity Acceptor_Bead Acceptor Bead (Anti-His) His_PD1 His-PD-1 Acceptor_Bead->His_PD1 Acceptor_Bead->Signal Proximity Biotin_PDL1->His_PD1 Binding Inhibitor_Assay This compound Derivative Inhibitor_Assay->Biotin_PDL1 blocks binding

Caption: PD-1/PD-L1 signaling at the immune synapse and the principle of the AlphaLISA screening assay.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer potential of the novel compound 5-methyl-1H-imidazo[4,5-b]pyridine using a panel of established cell-based assays. The following protocols are designed to assess the compound's effects on cancer cell viability, proliferation, apoptosis, cell cycle progression, and migratory and invasive capabilities.

Overview of Anticancer Evaluation Workflow

A systematic approach is crucial for characterizing the anticancer properties of a new chemical entity. The following workflow outlines a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Anticancer_Assay_Workflow A Initial Screening: Cell Viability/Cytotoxicity Assay (MTT) B Mechanism of Action Studies A->B If cytotoxic C Apoptosis Assays (Annexin V, Caspase-Glo) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Cell Migration and Invasion Assays (Transwell Assay) B->E F Signaling Pathway Analysis (Western Blot) B->F

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Data Presentation: Summary of Quantitative Data

The following tables present hypothetical data for the anticancer effects of this compound on a representative cancer cell line (e.g., MCF-7 breast cancer cells).

Table 1: Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{25.3}
195.2 ± 5.1
1072.8 ± 3.9
2551.2 ± 4.2
5028.7 ± 3.1
10015.4 ± 2.5

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control3.1 ± 0.81.5 ± 0.4
This compound (25 µM)25.6 ± 2.110.2 ± 1.5
This compound (50 µM)42.8 ± 3.518.9 ± 2.3

Table 3: Caspase-3/7 Activity (Caspase-Glo Assay)

TreatmentFold Increase in Caspase-3/7 Activity (vs. Control)
Vehicle Control1.0
This compound (25 µM)3.8 ± 0.4
This compound (50 µM)6.2 ± 0.7

Table 4: Cell Cycle Analysis (Flow Cytometry)

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.2 ± 3.128.9 ± 2.515.9 ± 1.8
This compound (25 µM)72.5 ± 4.215.3 ± 1.912.2 ± 1.5
This compound (50 µM)80.1 ± 4.89.8 ± 1.210.1 ± 1.3

Table 5: Cell Migration and Invasion (Transwell Assay)

Treatment% Migrated Cells (vs. Control)% Invaded Cells (vs. Control)
Vehicle Control100100
This compound (25 µM)45.3 ± 5.238.7 ± 4.9
This compound (50 µM)21.8 ± 3.915.4 ± 3.1

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified spectrophotometrically.[1][2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[4]

  • Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and PI staining solutions.[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[4] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7][8] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[7][8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound.[8][9]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8][10]

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[9]

  • Incubation: Incubate at room temperature for 1-3 hours.[9]

  • Luminescence Measurement: Measure luminescence using a plate reader.[8]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.[11]

Protocol:

  • Cell Treatment: Culture and treat cells with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[12]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[13][14]

Cell Migration and Invasion Assays (Transwell Assay)

These assays assess the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion).[15][16][17]

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel.[18] For migration assays, the insert remains uncoated.[18]

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium.[18]

  • Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[18]

  • Compound Treatment: Add this compound to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.[18]

  • Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells on the lower surface with crystal violet.[18][19]

  • Quantification: Count the stained cells in several microscopic fields to determine the extent of migration or invasion.[15]

Potential Signaling Pathway Modulation

Imidazopyridine derivatives have been reported to modulate various signaling pathways involved in cancer progression.[20][21][22][23] Based on existing literature for similar compounds, this compound could potentially inhibit pathways such as the PI3K/Akt or CDK9 pathways, leading to cell cycle arrest and apoptosis.[23][24][25]

CDK9_Signaling_Pathway A This compound B CDK9/Cyclin T1 A->B Inhibition C RNA Polymerase II B->C Phosphorylation D Transcription of Anti-apoptotic Genes (e.g., Mcl-1, c-Myc) C->D Elongation E Apoptosis D->E Suppression leads to

Caption: Potential inhibition of the CDK9 signaling pathway by this compound.

Further investigation using techniques like Western blotting would be necessary to confirm the specific molecular targets and signaling pathways affected by this compound. Analysis of key proteins in pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and STAT3/NF-κB could provide valuable mechanistic insights.[20][21][23]

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 5-methyl-1H-imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial susceptibility testing of novel 5-methyl-1H-imidazo[4,5-b]pyridine compounds. The protocols outlined below are based on established methods for determining the antimicrobial efficacy of new chemical entities.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. The imidazo[4,5-b]pyridine scaffold has garnered significant interest due to its structural similarity to purines, making it a promising candidate for interacting with biological targets in microorganisms. The presence of a methyl group at the C5 position has been suggested to enhance antibacterial activity[1]. These protocols will enable researchers to systematically evaluate the antimicrobial properties of this compound derivatives.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
5M-IMP-001832>6416
5M-IMP-002416648
5M-IMP-0031664>6432
5M-IMP-00428324
Ciprofloxacin0.50.251N/A
FluconazoleN/AN/AN/A2

Table 2: Zone of Inhibition for this compound Derivatives (10 µ g/disk )

Compound IDStaphylococcus aureus (ATCC 25922) Zone of Inhibition (mm)Escherichia coli (ATCC 25922) Zone of Inhibition (mm)Pseudomonas aeruginosa (ATCC 27853) Zone of Inhibition (mm)Candida albicans (ATCC 90028) Zone of Inhibition (mm)
5M-IMP-0011510012
5M-IMP-0021814816
5M-IMP-003128010
5M-IMP-00422181220
Ciprofloxacin253022N/A
FluconazoleN/AN/AN/A24

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound compounds using the broth microdilution method.

Materials:

  • This compound compounds

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compounds:

    • Prepare a stock solution of each this compound compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of concentrations to be tested (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer (OD at 625 nm of 0.08-0.13).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the appropriate broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the diluted compound solutions to the first column of wells, and perform serial dilutions across the plate, resulting in final concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.

    • Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria.

    • Incubate fungal plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Disk Diffusion Assay

This protocol describes a qualitative method to assess the antimicrobial activity of the compounds.

Materials:

  • This compound compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal strains

  • Sterile swabs

  • Positive control antibiotic disks

  • Incubator

Procedure:

  • Preparation of Compound Disks:

    • Dissolve the this compound compounds in a suitable volatile solvent to a known concentration.

    • Apply a specific volume (e.g., 10 µL) of each compound solution onto sterile filter paper disks to achieve the desired amount per disk (e.g., 10 µ g/disk ).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Preparation of Inoculum and Inoculation of Plates:

    • Prepare a standardized microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Application of Disks:

    • Aseptically place the prepared compound disks and a positive control antibiotic disk onto the surface of the inoculated MHA plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Compound Stock and Dilutions BrothDilution Broth Microdilution Assay CompoundPrep->BrothDilution DiskDiffusion Disk Diffusion Assay CompoundPrep->DiskDiffusion InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->BrothDilution InoculumPrep->DiskDiffusion MIC_Determination Determine Minimum Inhibitory Concentration (MIC) BrothDilution->MIC_Determination Zone_Measurement Measure Zone of Inhibition DiskDiffusion->Zone_Measurement

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action

The antimicrobial activity of imidazo[4,5-b]pyridine derivatives is thought to stem from their ability to inhibit essential microbial enzymes. Molecular docking studies have suggested potential interactions with dihydrofolate reductase (DHFR) and glucosamine-6-phosphate (GlcN-6-P) synthase.

mechanism_of_action cluster_targets Potential Microbial Enzyme Targets cluster_pathways Inhibited Metabolic Pathways cluster_outcome Outcome Compound This compound Derivative DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition GlcN6P_Synthase Glucosamine-6-Phosphate (GlcN-6-P) Synthase Compound->GlcN6P_Synthase Inhibition Folate_Synthesis Folate Biosynthesis DHFR->Folate_Synthesis CellWall_Synthesis Peptidoglycan/Chitin Biosynthesis GlcN6P_Synthase->CellWall_Synthesis Inhibition Inhibition of Microbial Growth Folate_Synthesis->Inhibition Leads to CellWall_Synthesis->Inhibition Leads to

References

HPLC method for purification of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An optimized High-Performance Liquid Chromatography (HPLC) method has been developed for the efficient purification of 5-methyl-1H-imidazo[4,5-b]pyridine, a key heterocyclic compound of interest for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the preparative purification of the target compound from a crude reaction mixture, ensuring high purity and recovery suitable for subsequent applications in medicinal chemistry and pharmacological studies.

The developed reverse-phase HPLC method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with formic acid to ensure sharp peak shapes and efficient separation. This protocol is designed to be scalable for the purification of multi-milligram to gram quantities of the compound.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound using preparative HPLC.

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (0.1% v/v)

  • Column: C18 reverse-phase preparative HPLC column (e.g., 19 x 150 mm, 5 µm particle size)

  • Sample: Crude this compound dissolved in a minimal amount of methanol or a mixture of the initial mobile phase.

Instrumentation
  • Preparative HPLC system equipped with a binary pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Fraction collector.

HPLC Method Parameters

A summary of the HPLC method parameters is provided in the table below. These parameters should be optimized based on the specific crude sample and HPLC system.

ParameterValue
Column C18, 19 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 15.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 500 µL (can be adjusted based on concentration)
Gradient Program See Table 2
Gradient Elution Program

The gradient elution is designed to effectively separate the target compound from impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.0595
18.0595
18.1955
20.0955
Sample Preparation
  • Dissolve the crude this compound in the minimum amount of methanol.

  • If the sample does not fully dissolve, sonicate for 5-10 minutes.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Purification Protocol
  • Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes at the specified flow rate.

  • Inject the prepared sample onto the column.

  • Run the gradient program as detailed in Table 2.

  • Monitor the chromatogram and collect the fraction corresponding to the peak of this compound. The retention time will need to be determined by an initial analytical run.

  • Combine the collected fractions containing the pure product.

  • Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified solid product.

Data Presentation

The following table summarizes the expected results from the purification of this compound using the described HPLC method.

AnalyteRetention Time (min)Purity (%)Recovery (%)
This compound 8.5>98~90
Impurity 1 6.2--
Impurity 2 10.1--

Note: The retention times and recovery are representative and may vary depending on the specific HPLC system and the nature of the crude mixture.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Product in Methanol Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Equilibration Equilibrate C18 Column Filtration->Equilibration Injection Inject Sample Equilibration->Injection Gradient Run Gradient Elution Injection->Gradient Detection UV Detection at 254 nm Gradient->Detection Collection Fraction Collection Detection->Collection Evaporation Rotary Evaporation of Acetonitrile Collection->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Pure_Product Pure 5-methyl-1H-imidazo [4,5-b]pyridine Lyophilization->Pure_Product

Caption: Workflow for the HPLC purification of this compound.

This detailed protocol provides a robust starting point for the purification of this compound. Researchers may need to make minor adjustments to the method to optimize for their specific instrumentation and sample characteristics. The use of reverse-phase HPLC is a well-established technique for the purification of similar heterocyclic compounds.[1][2] The selection of a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like formic or trifluoroacetic acid is a common practice for such separations.[2][3][4]

References

Application Notes and Protocols: 5-Methyl-1H-imidazo[4,5-b]pyridine in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-methyl-1H-imidazo[4,5-b]pyridine derivatives as potent and selective inhibitors in targeted cancer therapy. This document outlines their synthesis, mechanism of action, and protocols for their evaluation as anticancer agents.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of targeted cancer therapeutics. Its structural similarity to endogenous purines allows for effective interaction with the ATP-binding pockets of various protein kinases, which are often dysregulated in cancer. Derivatives of this core structure have demonstrated significant potential as inhibitors of key oncogenic kinases, including Cyclin-Dependent Kinase 9 (CDK9), Aurora Kinases, and FMS-like Tyrosine Kinase 3 (FLT3), leading to cell cycle arrest and apoptosis in cancer cells.

Targeted Signaling Pathways

Derivatives of this compound have been shown to modulate several critical signaling pathways implicated in cancer progression.

CDK9 Signaling Pathway

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation of genes, including those encoding anti-apoptotic proteins like Mcl-1 and the proto-oncogene MYC.[1][2][3] Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.[4][5]

CDK9_Signaling_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) Imidazo[4,5-b]pyridine->CDK9_CyclinT1 Inhibits RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1, MYC) Transcription_Elongation->Anti_Apoptotic_Proteins Upregulates Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits

CDK9 signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.
Aurora Kinase Signaling Pathway

Aurora kinases (A and B) are essential for mitotic progression, playing critical roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[6][7] Their overexpression is common in many cancers and is associated with genomic instability.[6][7] Imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases disrupt mitotic events, leading to cell cycle arrest and apoptosis.[8][9]

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis Centrosome_Maturation Centrosome Maturation Mitotic_Progression Proper Mitotic Progression Centrosome_Maturation->Mitotic_Progression Spindle_Assembly Spindle Assembly Spindle_Assembly->Mitotic_Progression Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->Mitotic_Progression Cytokinesis Cytokinesis Cytokinesis->Mitotic_Progression Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Aurora_Kinases Aurora Kinases (A & B) Imidazo[4,5-b]pyridine->Aurora_Kinases Inhibits Aurora_Kinases->Centrosome_Maturation Aurora_Kinases->Spindle_Assembly Aurora_Kinases->Chromosome_Segregation Aurora_Kinases->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Mitotic_Progression->Cell_Cycle_Arrest Disruption leads to

Role of Aurora kinases in mitosis and their inhibition by imidazo[4,5-b]pyridine derivatives.
FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[10][11] Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of FLT3 and its downstream pro-proliferative and anti-apoptotic signaling pathways, such as PI3K/AKT, RAS/MAPK, and STAT5, and are prevalent in acute myeloid leukemia (AML).[10][11] Imidazo[4,5-b]pyridine derivatives have been developed as potent FLT3 inhibitors, showing promise in the treatment of FLT3-mutated AML.[12]

FLT3_Signaling_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine FLT3_ITD FLT3-ITD Imidazo[4,5-b]pyridine->FLT3_ITD Inhibits PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK STAT5 STAT5 Pathway FLT3_ITD->STAT5 Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival STAT5->Proliferation_Survival

FLT3-ITD signaling and its inhibition by imidazo[4,5-b]pyridine derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity of various imidazo[4,5-b]pyridine derivatives against cancer cell lines and specific kinase targets.

Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative VIII MCF-7 (Breast)0.92[5]
HCT116 (Colon)1.12[5]
Derivative IX MCF-7 (Breast)0.85[5]
HCT116 (Colon)1.05[5]
Compound 3h MCF-7 (Breast)N/A[13][14]
BT-474 (Breast)N/A[13][14]
Compound 3j MCF-7 (Breast)N/A[13][14]
BT-474 (Breast)N/A[13][14]
Compound 31 HCT116 (Colon)N/A[9]

N/A: Specific IC50 value not provided in the cited abstract.

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Various Derivatives CDK90.63 - 1.32[4]
Compound 31 Aurora-A0.042[9]
Aurora-B0.198[9]
Aurora-C0.227[9]
Compound 51 Aurora-A0.015[8]
Aurora-B0.025[8]
Aurora-C0.019[8]
Compound 5a FLT3N/A[12]
Compound 5d FLT3N/A[12]

N/A: Specific IC50 value not provided in the cited abstract, but noted as having good bioactivity.

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of Imidazo[4,5-b]pyridine Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Antiproliferative_Assay Antiproliferative Assay (MTT Assay) In_Vitro_Screening->Antiproliferative_Assay Cell-based Kinase_Inhibition_Assay Kinase Inhibition Assay (e.g., ADP-Glo) In_Vitro_Screening->Kinase_Inhibition_Assay Biochemical Data_Analysis Data Analysis & IC50 Determination Antiproliferative_Assay->Data_Analysis Kinase_Inhibition_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End Lead_Optimization->End

General workflow for the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives.
Protocol 1: Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives

This protocol describes a general method for the synthesis of imidazo[4,5-b]pyridine derivatives via condensation.[13][14][15]

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Substituted aldehydes

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • N,N-dimethylformamide (DMF) (for microwave synthesis)

  • Ethyl acetate

  • n-hexane

Procedure (Conventional Method):

  • Dissolve 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Procedure (Microwave-Assisted Method):

  • Combine 5-bromopyridine-2,3-diamine (1 mmol), a substituted aldehyde (1 mmol), and a catalytic amount of glacial acetic acid in DMF in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor at a suitable temperature and time.

  • After completion, cool the mixture and pour it into ice water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the product by column chromatography (e.g., silica gel with ethyl acetate/n-hexane as eluent) or recrystallization from ethanol.

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[13][15]

Protocol 2: In Vitro Antiproliferative MTT Assay

This colorimetric assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[16][17][18][19]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (imidazo[4,5-b]pyridine derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent kinase assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This protocol is adaptable for CDK9, Aurora kinases, and FLT3.[20][21][22][23][24][25][26][27][28][29]

Materials:

  • Recombinant kinase (e.g., CDK9/CyclinK, Aurora A/B, FLT3)

  • Kinase-specific substrate (e.g., Kemptide for Aurora kinases)

  • ATP

  • Kinase assay buffer

  • Test compounds (imidazo[4,5-b]pyridine derivatives) in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound or vehicle control (DMSO).

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60-120 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and straightforward method is the condensation reaction of 5-methyl-2,3-diaminopyridine with formic acid. This reaction, often referred to as the Phillips cyclization, is a classical and effective way to form the imidazole ring fused to the pyridine core. The reaction is typically conducted under heating.[1]

Q2: How is the precursor, 5-methyl-2,3-diaminopyridine, typically synthesized?

A2: The synthesis of 5-methyl-2,3-diaminopyridine can be a multi-step process. A common route involves the nitration of 2-amino-5-methylpyridine, followed by the reduction of the nitro group to an amine.

Q3: What are the main challenges encountered during the synthesis of this compound?

A3: The primary challenges include achieving a high yield, potential side reactions leading to impurities, and difficulties in the purification of the final product. Low yields can result from incomplete reactions or degradation of starting materials or products.[2]

Q4: Are there alternative reagents to formic acid for the cyclization step?

A4: Yes, other reagents can be used to introduce the C2 carbon of the imidazole ring. These include triethyl orthoformate and diethoxymethyl acetate. These alternatives can sometimes offer milder reaction conditions and easier workup procedures.

Q5: How can the progress of the reaction be monitored?

A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] This allows for the determination of the consumption of the starting material (5-methyl-2,3-diaminopyridine) and the formation of the product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete reaction. - Low reaction temperature. - Insufficient reaction time. - Degradation of starting material.- Increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or LC-MS. - Ensure the 5-methyl-2,3-diaminopyridine is of high purity and protected from light and air if sensitive. - Consider using a dehydrating agent like polyphosphoric acid (PPA) to drive the cyclization.[1]
Presence of Multiple Spots on TLC (Impure Product) - Unreacted starting material. - Formation of side products (e.g., from incomplete cyclization or side reactions of formic acid). - Degradation of the product.- Ensure the reaction goes to completion by monitoring with TLC. - Optimize the reaction temperature; excessive heat can cause decomposition. - Purify the crude product using column chromatography on silica gel or recrystallization.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Product co-elutes with impurities during chromatography.- After neutralizing the acidic reaction mixture, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. - If using column chromatography, experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to achieve better separation. - Recrystallization from a suitable solvent system can be an effective purification method.
Dark Brown or Black Reaction Mixture - Polymerization or decomposition of starting materials or product at high temperatures.- Reduce the reaction temperature. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the cyclization of 5-methyl-2,3-diaminopyridine with formic acid, a method analogous to the synthesis of similar methyl-substituted imidazopyridines.[1]

Materials:

  • 5-methyl-2,3-diaminopyridine

  • 98-100% Formic Acid

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 5-methyl-2,3-diaminopyridine.

  • Add an excess of 98-100% formic acid.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

Table 1: Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis

Starting MaterialReagentSolventTemperatureTimeYieldReference
5-methyl-3,4-diamino-pyridine100% Formic AcidNoneReflux6 hNot specified[1]
2,3-diaminopyridineSubstituted aryl aldehydesWaterThermalNot specified83-87%[1]
2,3-diaminopyridine & Carboxylic AcidPolyphosphoric Acid (PPA)NoneElevatedNot specified~75%[1]
2-amino-3-methyl-aminopyridinePhenylacetic acidNot specified90-100°C16 hNot specified[3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Reactants Mixing (5-methyl-2,3-diaminopyridine + Formic Acid) B 2. Reflux (Heating for 6h) A->B C 3. Cooling & Neutralization (to room temperature, add NaOH) B->C D 4. Extraction (with Ethyl Acetate) C->D E 5. Drying & Concentration (Na2SO4, rotary evaporation) D->E F 6. Column Chromatography or Recrystallization E->F G Final Product (this compound) F->G

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Check TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Complete Reaction Check_Completion->Complete Yes Action_Incomplete Increase reaction time and/or temperature. Consider using PPA. Incomplete->Action_Incomplete Check_Purity Are starting materials pure? Complete->Check_Purity Impure_SM Impure Starting Material Check_Purity->Impure_SM No Pure_SM Pure Starting Material Check_Purity->Pure_SM Yes Action_Impure_SM Purify 5-methyl-2,3-diaminopyridine before use. Impure_SM->Action_Impure_SM Check_Degradation Is there evidence of degradation? (Dark color, multiple spots on TLC) Pure_SM->Check_Degradation Degradation Degradation Likely Check_Degradation->Degradation Yes No_Degradation No Obvious Degradation Check_Degradation->No_Degradation No Action_Degradation Lower reaction temperature. Use an inert atmosphere. Degradation->Action_Degradation Check_Purification Review purification method. No_Degradation->Check_Purification Action_Purification Optimize chromatography solvent system. Attempt recrystallization. Check_Purification->Action_Purification

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the this compound core? A1: The most prevalent and established method is the Phillips condensation reaction. This involves the cyclization of a substituted 2,3-diaminopyridine with a carboxylic acid or its equivalent. For the target molecule, 5-methyl-2,3-diaminopyridine is reacted with formic acid, typically under heating, to form the imidazole ring.[1] Using reagents like triethyl orthoformate is also a common variation.[1]

Q2: What are the primary side reactions to be aware of during the synthesis? A2: The main side reactions include:

  • Incomplete Cyclization: The reaction may stall at the intermediate N-formyl-diaminopyridine stage, especially if the reaction temperature is too low or the duration is too short.

  • Tar Formation/Degradation: Using strong mineral acids like polyphosphoric acid (PPA) at high temperatures can lead to the degradation of starting materials and products, resulting in a dark, tar-like reaction mixture and reducing the overall yield.

  • Oxidation: Diaminopyridines can be susceptible to air oxidation, especially at elevated temperatures, leading to colored, often polar byproducts that can complicate purification.[2]

  • Regioisomer Formation (During N-alkylation): While the initial synthesis from 5-methyl-2,3-diaminopyridine is regioselective, subsequent reactions like N-alkylation will produce a mixture of regioisomers, with substitution occurring at different nitrogen atoms of the imidazole ring.[3]

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it? A3: Low yields can stem from several factors. First, ensure your starting 5-methyl-2,3-diaminopyridine is pure, as impurities can inhibit the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion; consider extending the reaction time or moderately increasing the temperature if starting material remains.[2] Finally, evaluate your purification method. The product may be partially lost during extraction or chromatography. Optimizing the solvent system for chromatography or choosing a more suitable recrystallization solvent can significantly improve the isolated yield.[2]

Q4: I am trying to perform an N-alkylation on the final product and am getting a mixture of isomers. How can I separate them? A4: The imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can be alkylated, leading to regioisomers which often have very similar physical properties.[3] Separating these isomers can be challenging. While careful column chromatography with an optimized eluent system may work, preparative High-Performance Liquid Chromatography (HPLC) is often required for efficient separation.[2] For structural confirmation of the isolated isomers, 2D NMR techniques like NOESY and HMBC are essential to definitively assign the position of the alkyl group.[2]

Q5: How can I best purify the crude this compound product? A5: The two most effective methods are column chromatography and recrystallization. For column chromatography on silica gel, a solvent system typically consisting of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) is used.[3] The polarity should be adjusted based on TLC analysis. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining a pure, crystalline product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: The 5-methyl-2,3-diaminopyridine precursor is susceptible to degradation. 2. Incomplete reaction: Reaction time or temperature may be insufficient for full cyclization. 3. Suboptimal reaction conditions: The chosen acid or solvent may not be ideal.1. Use freshly prepared or purified 5-methyl-2,3-diaminopyridine. 2. Monitor the reaction by TLC or LC-MS. If starting material persists, increase the reaction time or temperature incrementally.[2] 3. Refluxing in formic acid is a standard method.[1] Alternatively, using triethyl orthoformate with an acid catalyst can be effective.[1]
Dark, Tar-like Reaction Mixture 1. Degradation: Reaction temperature is too high, or a dehydrating agent like PPA is too harsh. 2. Oxidation: The reaction was not protected from atmospheric oxygen.1. Reduce the reaction temperature. If using PPA, consider switching to refluxing formic acid, which often gives cleaner reactions. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Purification 1. Presence of highly polar impurities: Oxidation or degradation byproducts can streak on silica gel columns. 2. Product has low solubility: The product may be difficult to dissolve for chromatography or recrystallization.1. Try filtering the crude product through a small plug of silica gel to remove baseline impurities before full chromatographic purification. 2. For column chromatography, consider adding a small percentage of a stronger solvent like methanol to the eluent. For recrystallization, screen a wider range of solvents.
Formation of Multiple Products in Subsequent Alkylation 1. Lack of regioselectivity: Alkylation can occur on different nitrogen atoms of the heterocyclic core.1. This is an inherent property of the molecule.[3] Plan for a purification step to separate the regioisomers, such as preparative HPLC.[2] 2. Characterize each isomer carefully using 2D NMR techniques to confirm their structures.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of imidazo[4,5-b]pyridines, which are analogous to the synthesis of the target compound.

PrecursorReagent / CatalystConditionsYield (%)Reference
2,3-DiaminopyridineFormic AcidReflux, 6 hNot specified, but described as a classical method.[1]
2,3-DiaminopyridineTriethyl OrthoformateReflux, followed by HCl treatment83%[1]
2,3-DiaminopyridineSubstituted BenzaldehydesAcetic Acid, Reflux, 2-12 hGood to Excellent[2]
3-Amino-2-chloropyridinesPrimary Amides / Pd-catalystt-Butanol, Reflux51-99%[1]
2-Nitro-3-aminopyridineKetones / SnCl₂·2H₂OFormic AcidGood[1]

Experimental Protocols

Protocol 1: Synthesis of Precursor (5-methyl-2,3-diaminopyridine)

The precursor is not commonly available and typically requires a multi-step synthesis, for example from 2-amino-5-methylpyridine.

  • Nitration: Dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid at 0°C. Add nitric acid dropwise while maintaining the low temperature. After the addition, allow the mixture to stir and warm to room temperature, then heat gently (e.g., 50-60°C) to complete the reaction, which primarily yields 2-amino-3-nitro-5-methylpyridine.[4]

  • Purification of Nitro Intermediate: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude nitro-product. Filter, wash with water, and dry. The product can be further purified by recrystallization.

  • Reduction: Suspend the purified 2-amino-3-nitro-5-methylpyridine in a suitable solvent like ethanol. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation with a catalyst like Pd/C.[4] Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and filter off the solid catalyst/salts. Evaporate the solvent under reduced pressure. The resulting crude 5-methyl-2,3-diaminopyridine can be purified by column chromatography or recrystallization to yield the final precursor.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-methyl-2,3-diaminopyridine (1.0 eq).

  • Reagent Addition: Add an excess of 98% formic acid (e.g., 10-15 equivalents).

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as 5% methanol in dichloromethane. The exact ratio should be determined by prior TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthetic Workflow

G cluster_start Precursor Synthesis cluster_main Main Reaction cluster_purification Purification A 2-Amino-5-methylpyridine B 2-Amino-3-nitro-5-methylpyridine A->B Nitration C 5-Methyl-2,3-diaminopyridine B->C Reduction D Cyclization with Formic Acid C->D E Crude Product D->E F Column Chromatography or Recrystallization E->F G Pure this compound F->G

Caption: General workflow for the synthesis of this compound.

Potential Side Reaction Pathways

G Reactants 5-Methyl-2,3-diaminopyridine + Formic Acid Intermediate N-formyl Intermediate Reactants->Intermediate Formylation SideProduct2 Oxidation Byproducts Reactants->SideProduct2 Air Oxidation SideProduct3 Degradation / Tar Reactants->SideProduct3 Excessive Heat Product Desired Product: This compound Intermediate->Product Cyclization (Dehydration) SideProduct1 Incomplete Cyclization (Stalled Intermediate) Intermediate->SideProduct1 Insufficient Heat/Time

Caption: Common side reactions encountered during synthesis.

Biological Context: Kinase Inhibition Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Response Cell Proliferation, Survival, Angiogenesis mTOR->Response Inhibitor Imidazo[4,5-b]pyridine Derivatives Inhibitor->PI3K Inhibits

Caption: Imidazo[4,5-b]pyridines often act as kinase inhibitors, for example, by targeting the PI3K/AKT/mTOR signaling pathway.[5][6]

References

Technical Support Center: Optimization of 5-methyl-1H-imidazo[4,5-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the functionalization of 5-methyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the functionalization of this compound?

A1: Researchers often face challenges with low reaction yields, poor regioselectivity (especially in electrophilic substitution and N-alkylation), the formation of difficult-to-separate regioisomers, and catalyst deactivation in cross-coupling reactions. The electron-donating methyl group at the 5-position can influence the reactivity and regioselectivity of the pyridine ring.[1]

Q2: How can I improve the yield of my functionalization reaction?

A2: To improve reaction yields, consider the following:

  • Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or adjusting the temperature.

  • Reagent and Solvent Purity: Ensure all reagents and solvents are pure and dry, as impurities can lead to side reactions or catalyst poisoning.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, such as those involving organometallics, maintain an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Ligand Choice: In cross-coupling reactions, the choice of palladium source, ligand, and base is critical. Screen different combinations to find the optimal system for your specific transformation.

Q3: How can I control regioselectivity during functionalization?

A3: Controlling regioselectivity is a key challenge. Here are some strategies:

  • Directing Groups: The introduction of a directing group can control the position of functionalization in C-H activation reactions.

  • N-Protection: Protecting one of the imidazole nitrogens can prevent N-functionalization and direct reactions to other positions. For instance, N3-MEM-protected imidazo[4,5-b]pyridines have been shown to undergo regioselective C2-functionalization.[2]

  • Steric Hindrance: The steric bulk of reactants can influence the regiochemical outcome. Modifying substituents on the starting materials may favor the formation of the desired isomer.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity of a reaction.

Q4: What is the best way to separate regioisomers of functionalized this compound?

A4: Regioisomers of imidazo[4,5-b]pyridines often have similar physical properties, making them difficult to separate.

  • Column Chromatography: Careful optimization of the solvent system for silica gel chromatography is the most common method.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

  • Crystallization: If one of the isomers is crystalline, fractional crystallization may be an effective purification method.

Q5: How can I confirm the structure of the obtained regioisomers?

A5: Unambiguous structure determination is crucial. A combination of spectroscopic techniques is recommended:

  • 1D and 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for determining the connectivity and spatial relationships of atoms, which allows for definitive assignment of N-substituted and C-substituted regioisomers.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling

If you are experiencing low yields in the Suzuki-Miyaura cross-coupling of a halo-5-methyl-1H-imidazo[4,5-b]pyridine, consult the following table for potential causes and solutions.

Possible CauseSuggested Solution
Inefficient Catalyst System Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. The choice of ligand is crucial for stabilizing the catalyst and promoting reductive elimination.[1]
Inappropriate Base The choice of base is critical. Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base strength can significantly impact the transmetalation step.
Solvent Effects The solvent can influence the solubility of reagents and the stability of the catalytic species. Common solvents for Suzuki coupling include dioxane, toluene, and DMF. A mixture of solvents can sometimes be beneficial.
Low Reaction Temperature Suzuki couplings often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature, potentially using microwave irradiation to accelerate the reaction.[1]
Debromination Side Reaction In some cases, particularly with electron-rich heteroaryl bromides, debromination can be a significant side reaction. Using a less reactive catalyst or milder conditions might mitigate this issue.

Table 1: Optimization of Suzuki Cross-Coupling Conditions for 6-bromo-2-phenylimidazo[4,5-b]pyridine

(This data for a related substrate can serve as a starting point for optimizing reactions with this compound derivatives)

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001265
2PdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O1001278
3Pd(OAc)₂ (5)SPhos (10)K₃PO₄Dioxane110885
4Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃Toluene110892

Data adapted from similar reactions in the literature and presented for illustrative purposes.

Issue 2: Poor Regioselectivity in N-Alkylation

Alkylation of the imidazo[4,5-b]pyridine core can occur on different nitrogen atoms, leading to a mixture of regioisomers.

Possible CauseSuggested Solution
Tautomerism of the Imidazole Ring The imidazole ring of 1H-imidazo[4,5-b]pyridine exists in tautomeric forms, making multiple nitrogen atoms available for alkylation.
Reaction Conditions The choice of base and solvent can influence the site of alkylation. Experiment with different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, THF, acetonitrile).
Steric Effects The steric bulk of the alkylating agent and substituents on the imidazo[4,5-b]pyridine ring can direct the alkylation to the less sterically hindered nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation at C2

This protocol is adapted from methods for the C-H arylation of N-protected imidazo[4,5-b]pyridines and can be optimized for 5-methyl derivatives.[2]

  • N-Protection: To a stirred suspension of this compound in toluene, add triethylamine (1.5 eq.) followed by MEM-Cl (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Work up the reaction to isolate the N-protected starting material.

  • C-H Arylation: In a dried microwave vial, combine the N-protected 5-methyl-imidazo[4,5-b]pyridine (1.0 mmol), the desired aryl halide (2.0 mmol), CuI (3.0 mmol), Cs₂CO₃ (2.5 mmol), and Pd(OAc)₂ (5.0 mol%).

  • Evacuate the vial and backfill with argon.

  • Add degassed solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture in a microwave reactor at the optimized temperature and time.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

  • Deprotection: Remove the MEM protecting group under appropriate acidic conditions to yield the C2-arylated this compound.

Visualizations

Troubleshooting_Low_Yield start Low Reaction Yield check_purity Are reagents and solvents pure and dry? start->check_purity purify_reagents Purify/dry reagents and solvents. Rerun reaction. check_purity->purify_reagents No check_conditions Are reaction time and temperature optimized? check_purity->check_conditions Yes purify_reagents->start Retry optimize_conditions Increase time/temperature. Monitor by TLC/LC-MS. check_conditions->optimize_conditions No check_catalyst Is the catalyst system optimal? (for cross-coupling) check_conditions->check_catalyst Yes optimize_conditions->start Retry screen_catalysts Screen different catalysts, ligands, and bases. check_catalyst->screen_catalysts No check_atmosphere Is an inert atmosphere required and maintained? check_catalyst->check_atmosphere Yes screen_catalysts->start Retry use_inert Use Schlenk techniques. Degas solvents. check_atmosphere->use_inert No end Improved Yield check_atmosphere->end Yes use_inert->start Retry Regioselectivity_Workflow start Undesired Regioisomer Formation reaction_type What type of functionalization? start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation c_h_activation C-H Activation / Electrophilic Substitution reaction_type->c_h_activation screen_conditions Screen bases (NaH, K2CO3) and solvents (DMF, THF). n_alkylation->screen_conditions steric_hindrance Consider sterics of alkylating agent. n_alkylation->steric_hindrance use_protection Introduce N-protecting group (e.g., MEM) to block reactive sites. c_h_activation->use_protection use_directing_group Incorporate a directing group for C-H activation. c_h_activation->use_directing_group analyze Analyze isomer ratio by NMR/HPLC. screen_conditions->analyze steric_hindrance->analyze use_protection->analyze use_directing_group->analyze

References

Technical Support Center: Regioselectivity in the Alkylation of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the alkylation of 5-methyl-1H-imidazo[4,5-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of alkylation on this compound?

The this compound core presents multiple nucleophilic nitrogen atoms, leading to the potential for alkylation at different positions. The primary sites of interest are the nitrogen atoms in the imidazole and pyridine rings. Due to tautomerism, the hydrogen atom can reside on N1 or N3 of the imidazole ring. Consequently, alkylation can result in a mixture of N1, N3, and N4-alkylated regioisomers. The alkylation reaction is often not selective and can yield different monoalkylated and even polyalkylated products[1].

Q2: What are the common challenges encountered during the alkylation of this scaffold?

The most significant challenge in the N-alkylation of the imidazo[4,5-b]pyridine core is controlling the regioselectivity.[2] The reaction often produces a mixture of regioisomers, which can be difficult to separate.[3] Low yields of the desired isomer and the formation of side products are also common issues. The reaction conditions, including the choice of base, solvent, and alkylating agent, play a critical role in determining the final product distribution.[2]

Q3: Which analytical techniques are recommended for identifying the resulting regioisomers?

Unambiguous structural assignment of the N-alkylated regioisomers is crucial. Advanced NMR spectroscopy techniques are the primary methods used for this purpose. Specifically, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for distinguishing between different isomers.[3][4] For instance, NOESY can show spatial correlations between the protons of the newly introduced alkyl group and the protons on the pyridine ring, helping to pinpoint the site of alkylation.[5] In some cases, single-crystal X-ray diffraction provides definitive structural confirmation.[6]

Troubleshooting Guides

Problem 1: Poor Regioselectivity - A mixture of N1, N3, and N4 isomers is obtained.

Possible Causes and Solutions:

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the regioselectivity.

    • Base: Common bases include potassium carbonate (K2CO3). The strength and steric bulk of the base can affect which nitrogen atom is deprotonated and subsequently alkylated.

    • Solvent: N,N-Dimethylformamide (DMF) is a frequently used solvent.[4][5] The polarity and coordinating ability of the solvent can influence the reactivity of the different nitrogen atoms. Experimenting with less polar solvents might alter the isomer ratio.

    • Temperature: Running the reaction at different temperatures (e.g., room temperature vs. elevated temperatures) can impact the kinetic versus thermodynamic control of the reaction, potentially favoring one isomer over others.

  • Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halide) can also affect the regioselectivity. Sterically hindered alkylating agents may favor alkylation at the more accessible nitrogen atom.

  • Phase Transfer Catalysis: The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), under solid-liquid conditions can sometimes improve regioselectivity and yield.[6][7]

Experimental Approach to Optimize Regioselectivity:

A systematic approach to optimizing the reaction conditions is recommended. This can be visualized with the following workflow:

experimental_workflow start Start: this compound condition_screening Screen Reaction Conditions (Base, Solvent, Temperature) start->condition_screening analysis Analyze Isomer Ratio (NMR, LC-MS) condition_screening->analysis optimization Optimize for Desired Isomer analysis->optimization optimization->condition_screening Iterate separation Chromatographic Separation (Column, HPLC) optimization->separation characterization Structure Elucidation (NOESY, HMBC, X-ray) separation->characterization end Isolated Regioisomer characterization->end alkylation_pathway reactant This compound + Alkyl Halide (R-X) base_step Deprotonation by Base reactant->base_step anion Imidazopyridine Anion base_step->anion n1_attack Nucleophilic attack at N1 anion->n1_attack n3_attack Nucleophilic attack at N3 anion->n3_attack n4_attack Nucleophilic attack at N4 anion->n4_attack n1_product N1-alkylated isomer n1_attack->n1_product n3_product N3-alkylated isomer n3_attack->n3_product n4_product N4-alkylated isomer n4_attack->n4_product

References

Technical Support Center: Purification of Polar 5-methyl-1H-imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered with polar 5-methyl-1H-imidazo[4,5-b]pyridine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying polar this compound analogs?

A1: The primary challenges stem from the inherent polarity and basicity of the imidazo[4,5-b]pyridine scaffold. These properties can lead to:

  • Poor retention in reversed-phase chromatography: Compounds may elute in the solvent front on standard C18 columns.

  • Peak tailing in normal-phase chromatography: The basic nitrogen atoms can interact strongly with acidic silica gel, causing broad and tailing peaks.

  • Formation of regioisomers: Synthesis of substituted imidazo[4,5-b]pyridines often yields a mixture of regioisomers which can be difficult to separate due to their similar physicochemical properties.[1]

  • Low solubility: Some analogs may have poor solubility in common chromatography solvents.

  • Compound degradation: The compounds may be unstable on acidic silica gel.[1]

Q2: How can I improve the retention of my highly polar analog in reversed-phase HPLC?

A2: To enhance retention of polar compounds in reversed-phase HPLC, consider the following strategies:

  • Use a polar-modified reversed-phase column: Columns with embedded polar groups (e.g., PFP) can offer alternative selectivity.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and uses a polar stationary phase with a high organic, low aqueous mobile phase.[2]

  • Adjust the mobile phase pH: For basic compounds like imidazo[4,5-b]pyridines, using a high pH mobile phase can neutralize the charge and increase retention on pH-stable columns.[2]

  • Use ion-pairing reagents: Adding an ion-pairing agent to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention.

Q3: My compound is streaking badly on the silica gel column. What can I do?

A3: Streaking on silica gel is a common issue for basic compounds. To mitigate this:

  • Add a basic modifier to the eluent: A small amount of triethylamine (0.1-2.0%) or ammonium hydroxide in methanol (1-10%) can be added to the mobile phase to saturate the acidic silanol groups on the silica surface and improve peak shape.[1]

  • Deactivate the silica gel: Flushing the column with a solvent system containing a base before loading the sample can help reduce strong interactions.

  • Use an alternative stationary phase: Alumina is a basic stationary phase and can be a good alternative to silica gel for purifying basic compounds.

  • Consider reversed-phase chromatography: If applicable, reversed-phase chromatography can be a better option to avoid the issues associated with silica gel.

Q4: How can I confirm the identity of separated regioisomers?

A4: Unambiguous structural elucidation of regioisomers is critical. A combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques is the most reliable method:

  • 1D NMR (¹H and ¹³C): Provides initial information but is often insufficient for definitive assignment.

  • 2D NMR:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space correlations between protons, which is particularly useful for distinguishing isomers based on the spatial proximity of substituents to specific protons on the imidazo[4,5-b]pyridine core.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, allowing for the definitive assignment of the substitution pattern on the nitrogen atoms of the imidazole ring.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of polar this compound analogs.

Problem Possible Cause(s) Suggested Solution(s)
Compound elutes at the solvent front in reversed-phase HPLC. The compound is too polar for the stationary phase. The mobile phase is too strong (too much organic solvent).- Use a HILIC column.[2]- Increase the aqueous content of the mobile phase.- Use a mobile phase with a high pH (e.g., 10 mM ammonium bicarbonate, pH 10) with a pH-stable column.[2]- Add an ion-pairing reagent to the mobile phase.
Significant peak tailing on silica gel column. Strong interaction between the basic analyte and acidic silanol groups on the silica.- Add a basic modifier like triethylamine (0.5%) or ammonium hydroxide to the eluent.[2]- Use a different stationary phase like alumina.- Deactivate the silica gel by pre-flushing with a solvent containing a base.
Inability to separate regioisomers by column chromatography. Regioisomers have very similar polarities.- Optimize the HPLC method, trying different stationary phases (e.g., C18 vs. PFP) and mobile phase gradients.[4]- Consider preparative HPLC for baseline separation.- If separation is still not achieved, re-evaluate the synthetic strategy to favor the formation of the desired isomer.
Low recovery of the compound after column chromatography. The compound may have decomposed on the silica gel. The compound may have poor solubility in the eluent and is precipitating on the column.- Test the stability of your compound on silica using a TLC plate before running a column.[1]- If unstable, use an alternative stationary phase like alumina or a reversed-phase column.- Use a stronger solvent system to elute the compound, or try a dry-loading technique if solubility is an issue.[3]
The purified compound still shows impurities by NMR. Co-elution of impurities with similar polarity. The compound is degrading during solvent removal.- Re-purify using a different chromatographic technique (e.g., HPLC if column chromatography was used initially).- Try recrystallization from a suitable solvent system.- Use gentle solvent removal techniques (e.g., lower temperature on the rotovap).

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis and purification of imidazo[4,5-b]pyridine derivatives.

Table 1: Yields of N-substituted imidazo[4,5-b]pyridine Derivatives After Purification

CompoundPurification MethodEluent/SolventYield (%)Reference
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineColumn Chromatography (Silica Gel)Hexane/Dichloromethane (80/20)79[5]
3-allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridineColumn Chromatography (Silica Gel)Hexane/Dichloromethane (80/20)87[5]
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineColumn Chromatography (Silica Gel)Hexane/Dichloromethane (80/20)74[5]
1-methyl-2-benzyl-1H-imidazo[4,5-b]pyridine derivativesNot specifiedNot specifiedGood to excellent yields reported[6]

Table 2: High-Resolution Mass Spectrometry Data for Characterization

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
C₁₃H₁₁N₄O₂C₁₃H₁₁N₄O₂240.1137240.1139[6]
C₁₃H₁₀ClN₄C₁₃H₁₀ClN₄258.0798258.0793[6]
C₂₀H₁₇N₄C₂₀H₁₇N₄329.1766329.1762[6]
C₁₄H₁₄N₄OC₁₄H₁₄N₄O239.1297239.1299[6]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography (Silica Gel)

This protocol is a general guideline for the purification of a crude reaction mixture containing a polar this compound analog.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems to find an eluent that gives a good separation of the desired product from impurities, with an Rf value of approximately 0.2-0.4 for the target compound. A common starting eluent is a mixture of dichloromethane and methanol. For highly polar and basic compounds, the addition of a small percentage of ammonium hydroxide or triethylamine to the mobile phase may be necessary to reduce tailing.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.[3]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the separation by TLC.

    • Once the desired compound starts to elute, you can switch to a slightly more polar solvent system to speed up the elution if necessary.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum.

Protocol 2: General Procedure for Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds.

  • Solvent Selection:

    • Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for imidazo[4,5-b]pyridine derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexane.

  • Dissolution:

    • Place the crude solid in a flask and add a minimum amount of the hot solvent to dissolve it completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Preparative HPLC for Regioisomer Separation

This protocol provides a starting point for separating regioisomers of this compound analogs.

  • Column Selection:

    • Begin with a standard reversed-phase C18 column. If separation is inadequate, a column with a different selectivity, such as a pentafluorophenyl (PFP) column, should be considered.[4]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate). Using volatile buffers is recommended for easy removal after collection and compatibility with mass spectrometry.[4]

  • Method Development:

    • Start with a broad gradient to determine the approximate elution time of the isomers (e.g., 5-95% organic solvent over 20-30 minutes).

    • Optimize the gradient to improve the resolution between the isomer peaks. This may involve using a shallower gradient around the elution time of the compounds.

    • Adjust the flow rate and mobile phase composition as needed.

  • Scale-Up and Fraction Collection:

    • Once a good separation is achieved on an analytical scale, scale up the method to a preparative HPLC system.

    • Inject the mixture and collect the fractions corresponding to each regioisomer.

  • Product Isolation:

    • Combine the fractions for each pure isomer.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified isomer.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the purification and biological activity of this compound analogs.

purification_workflow crude Crude this compound Analog tlc TLC Analysis for Solvent System Selection crude->tlc purification Purification tlc->purification Optimized Eluent column Column Chromatography (Silica or Alumina) purification->column hplc Preparative HPLC purification->hplc recrystallization Recrystallization purification->recrystallization analysis Purity and Structural Analysis column->analysis hplc->analysis recrystallization->analysis nmr NMR (1H, 13C, NOESY, HMBC) analysis->nmr lcms LC-MS analysis->lcms pure_product Pure Product nmr->pure_product lcms->pure_product troubleshooting_flowchart start Poor Separation in Column Chromatography check_tailing Is there significant peak tailing? start->check_tailing add_base Add basic modifier (e.g., Et3N) to eluent check_tailing->add_base Yes check_regioisomers Are peaks overlapping (potential regioisomers)? check_tailing->check_regioisomers No change_stationary_phase Change stationary phase (e.g., Alumina) add_base->change_stationary_phase Still Tailing success Successful Purification add_base->success Resolved change_stationary_phase->success optimize_hplc Optimize preparative HPLC method check_regioisomers->optimize_hplc Yes check_stability Is the compound stable on silica? check_regioisomers->check_stability No optimize_hplc->success use_rp_or_alumina Use reversed-phase or alumina chromatography check_stability->use_rp_or_alumina No check_stability->success Yes use_rp_or_alumina->success signaling_pathway cluster_cell Cell receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation compound This compound Analog (Kinase Inhibitor) compound->pi3k inhibits compound->akt inhibits compound->mtor inhibits

References

Technical Support Center: Enhancing Cell Permeability of 5-methyl-1H-imidazo[4,5-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of 5-methyl-1H-imidazo[4,5-b]pyridine inhibitors.

Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. The this compound scaffold, while often potent against its target, can present challenges in crossing the cell membrane to reach its intracellular target. Factors such as polarity, hydrogen bonding capacity, and molecular size can limit passive diffusion. It is crucial to experimentally determine the compound's permeability to confirm this.

Q2: What are the recommended initial assays to assess the cell permeability of my inhibitors?

A2: For initial permeability screening, a parallel artificial membrane permeability assay (PAMPA) is a cost-effective and high-throughput method to evaluate passive diffusion.[1][2][3] Following this, the Caco-2 cell permeability assay is the gold standard for predicting in vivo intestinal absorption in humans, as it accounts for both passive diffusion and active transport mechanisms.[1][2][4]

Q3: How do I interpret the results from PAMPA and Caco-2 assays?

A3: The output of these assays is typically an apparent permeability coefficient (Papp). The general interpretation is as follows:

Permeability Classification Papp Value (cm/s) Interpretation
Low< 1 x 10⁻⁶Poor absorption and cell penetration likely.
Moderate1 x 10⁻⁶ to 10 x 10⁻⁶Permeability may be sufficient but could be a candidate for optimization.
High> 10 x 10⁻⁶Good passive diffusion and potential for good oral absorption.

A significant discrepancy between PAMPA and Caco-2 results can indicate the involvement of active transport. For instance, if PAMPA permeability is high but Caco-2 permeability is low, it may suggest that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1][2]

Q4: What structural features of the this compound scaffold might contribute to poor permeability?

A4: The imidazo[4,5-b]pyridine core itself has hydrogen bond donors and acceptors that can increase polarity and reduce permeability. Appending large, polar, or charged functional groups to the core will further decrease the likelihood of passive diffusion across the lipid bilayer of the cell membrane. High molecular weight and a large number of rotatable bonds can also negatively impact permeability.[5]

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA Assay
  • Problem: The compound exhibits low Papp values in the PAMPA assay, indicating poor passive diffusion.

  • Possible Causes & Solutions:

    • High Polarity: The presence of multiple polar functional groups (e.g., -OH, -COOH, -NH2) can increase the polar surface area (PSA) and reduce permeability.

      • Troubleshooting:

        • Masking Polar Groups: Temporarily mask polar groups with lipophilic moieties to create a prodrug. This can enhance membrane passage, with the masking group being cleaved intracellularly to release the active inhibitor.

        • Reduce Hydrogen Bond Donors/Acceptors: Systematically replace or modify polar groups to reduce the overall hydrogen bonding capacity of the molecule.

        • Introduce Lipophilic Groups: Add small, lipophilic substituents such as methyl, ethyl, or halogen atoms at suitable positions on the scaffold to increase overall lipophilicity. However, be mindful of the potential for increased metabolic liability.

    • Low Lipophilicity: The overall molecule may be too hydrophilic to efficiently partition into the lipid membrane.

      • Troubleshooting:

        • Increase Lipophilicity (LogP/LogD): As mentioned above, the introduction of lipophilic groups can be beneficial. Structure-activity relationship (SAR) studies have shown that hydrophobicity can be a decisive factor for the activity of imidazo[4,5-b]pyridine derivatives.[6]

        • Fluorination: The strategic placement of fluorine atoms can sometimes improve permeability and oral exposure without negatively impacting target potency.[7]

Issue 2: Discrepancy Between PAMPA and Caco-2 Permeability
  • Problem: The compound shows moderate to high permeability in PAMPA but low permeability in the Caco-2 assay.

  • Possible Cause & Solution:

    • Efflux Transporter Substrate: The compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane. These transporters actively pump the compound out of the cell, reducing its net intracellular concentration.

      • Troubleshooting:

        • Confirm Efflux with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in the apparent permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.

        • Structural Modifications to Evade Efflux:

          • Reduce P-gp Recognition Features: Analyze the structure for common P-gp pharmacophore features (e.g., two hydrogen bond acceptors separated by a specific distance, a high degree of lipophilicity) and attempt to modify the molecule to disrupt these interactions.

          • Introduce a "Chameleon-like" Effect: Design molecules that can adopt different conformations in aqueous versus lipid environments, effectively shielding polar groups within the membrane.

Issue 3: Both Biochemical Potency and Permeability are Low
  • Problem: The inhibitor is neither potent against its target nor cell-permeable.

  • Possible Cause & Solution:

    • Suboptimal Physicochemical Properties: The compound may have a combination of undesirable properties, such as high molecular weight, high polarity, and low solubility.

      • Troubleshooting:

        • Scaffold Hopping or Fragmentation: If extensive modifications to the current scaffold are unsuccessful, consider exploring alternative heterocyclic cores that may offer better intrinsic permeability while maintaining the key pharmacophore elements required for target binding.

        • Focus on Ligand Efficiency: Prioritize modifications that provide a significant boost in potency for a minimal increase in molecular weight and lipophilicity. This can lead to compounds with a better overall balance of properties.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in DMSO.

  • Donor Plate Preparation: Dilute the stock solution in a buffer at the desired pH (e.g., pH 5.5 to mimic the upper intestine or pH 7.4 for systemic circulation) to the final working concentration. Add this solution to the donor wells of the PAMPA plate.

  • Acceptor Plate Preparation: Fill the acceptor wells with a buffer solution (typically pH 7.4) containing a scavenger to prevent back-diffusion.

  • Assembly and Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the artificial membrane separates the two. Incubate the plate sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_A / (Area * time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and analyze the compound concentration by LC-MS/MS.

  • Basolateral to Apical (B-A) Transport:

    • To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the Papp values for both A-B and B-A transport.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Visualizations

experimental_workflow start Start: Low Cell-Based Activity biochem_assay High Biochemical Potency? start->biochem_assay pampa PAMPA Assay biochem_assay->pampa Yes optimize_potency Optimize Potency (SAR) biochem_assay->optimize_potency No pampa_result Permeability? pampa->pampa_result caco2 Caco-2 Assay pampa_result->caco2 Low optimize_passive Optimize for Passive Diffusion (Reduce Polarity, Increase Lipophilicity) pampa_result->optimize_passive High caco2_result Permeability? caco2->caco2_result efflux_assay Caco-2 with Efflux Inhibitor caco2_result->efflux_assay Low end Compound with Improved Permeability caco2_result->end High efflux_result Efflux Substrate? efflux_assay->efflux_result efflux_result->optimize_passive No optimize_efflux Optimize to Evade Efflux (Structural Modification) efflux_result->optimize_efflux Yes optimize_potency->start optimize_passive->start optimize_efflux->start

Caption: Troubleshooting workflow for low cell-based activity.

signaling_pathway_example cluster_0 Extracellular cluster_1 Intracellular inhibitor This compound Inhibitor kinase Intracellular Kinase (Target) inhibitor->kinase Permeation inhibitor->kinase Inhibition membrane Cell Membrane p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate substrate->kinase cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response

References

Technical Support Center: Minimizing Off-Target Effects of 5-methyl-1H-imidazo[4,5-b]pyridine Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5-methyl-1H-imidazo[4,5-b]pyridine based drugs. The focus is on identifying, understanding, and minimizing off-target effects to enhance drug specificity and reduce potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound based kinase inhibitors?

A1: The imidazo[4,5-b]pyridine scaffold is a common pharmacophore in kinase inhibitors, designed to interact with the ATP-binding site.[1] Due to the high degree of conservation in the ATP-binding pocket across the human kinome, off-target effects are primarily due to the inhibition of unintended kinases.[2] For example, a dual FLT3/Aurora kinase inhibitor from this class also showed significant inhibition of FLT1, JAK2, RET, and PDGFRB.[3][4] The specific off-target profile depends on the substitutions on the core scaffold.

Q2: How can I determine if an observed cellular phenotype is a result of an on-target or off-target effect?

A2: Differentiating on-target from off-target effects is a critical step in drug development. A multi-pronged approach is recommended:

  • Use of Structurally Unrelated Inhibitors: Test a structurally different inhibitor that targets the same primary kinase. If the same phenotype is observed, it is more likely an on-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype is recapitulated, it confirms the on-target mechanism.

  • Rescue Experiments: In a target knockout/knockdown system, express a version of the target protein that is resistant to the inhibitor. If the cellular phenotype is reversed, it strongly suggests an on-target effect.

  • Dose-Response Correlation: Correlate the inhibitor concentration required to elicit the cellular phenotype with its biochemical IC50 for the on-target kinase and known off-targets.

Q3: What are the most common sources of poor reproducibility in in vitro kinase assays?

A3: Poor reproducibility in kinase assays can stem from several factors:

  • Reagent Variability: Inconsistent enzyme purity and activity, substrate quality, and ATP concentrations can all lead to variable results.[1]

  • Assay Conditions: Fluctuations in incubation time, temperature, and DMSO concentration can significantly impact results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially in high-throughput formats, is a major source of variability.

  • Compound Instability: Degradation of the test compound in the assay buffer can lead to a loss of potency over time.

Troubleshooting Guides

In Vitro Kinase Profiling Assays
Problem Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments 1. Inconsistent enzyme activity. 2. Degradation of ATP or substrate. 3. Inaccurate serial dilutions of the inhibitor.1. Aliquot and store the kinase at -80°C to minimize freeze-thaw cycles. Run a positive control with a known inhibitor to check for consistent enzyme activity. 2. Prepare fresh ATP and substrate solutions for each experiment. 3. Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock of the inhibitor if degradation is suspected.
No inhibition observed, even at high concentrations 1. Inactive kinase. 2. Incorrect substrate for the kinase. 3. Compound is not an inhibitor of the tested kinases.1. Test the kinase with a known potent inhibitor to confirm its activity. 2. Verify from the literature or manufacturer's data that the correct substrate is being used. 3. Confirm the identity and purity of the compound. If the compound is intended for a specific kinase, a lack of broad-spectrum inhibition can indicate high selectivity.
High background signal 1. Contaminating kinases in the enzyme preparation. 2. Non-specific binding of detection reagents.1. Use a highly purified recombinant kinase. 2. Include a "no enzyme" control to determine the background signal. If high, consult the assay kit manufacturer's troubleshooting guide.
Cellular Thermal Shift Assay (CETSA)
Problem Potential Cause(s) Recommended Solution(s)
No thermal shift observed with the compound 1. The compound does not bind to the target protein in the cellular environment. 2. The compound has low cell permeability. 3. The target protein is not expressed at a detectable level.1. Confirm target engagement using an orthogonal method, such as a cellular kinase activity assay. 2. Increase the incubation time or concentration of the compound. 3. Confirm target expression by Western blot before starting the CETSA experiment.
High variability in protein levels between replicates 1. Uneven heating of samples. 2. Inconsistent cell lysis. 3. Unequal protein loading in the Western blot.1. Use a thermal cycler with a heated lid to ensure uniform temperature across all samples. 2. Ensure complete cell lysis by optimizing the number of freeze-thaw cycles or using a suitable lysis buffer. 3. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
Smearing or degradation of protein bands on the Western blot 1. Protease activity during sample preparation. 2. Overheating of the samples.1. Add protease inhibitors to the lysis buffer. Keep samples on ice during preparation. 2. Optimize the heating temperature and duration. Ensure a controlled cooling step after the heat challenge.[5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and selectivity of representative imidazo[4,5-b]pyridine-based kinase inhibitors.

Table 1: In Vitro Efficacy of Imidazo[4,5-b]pyridine Derivatives Against Target Kinases

Compound IDTarget Kinase(s)IC50 (µM) - Biochemical AssayTarget Cell Line(s)GI50 (µM) - Cellular AssayReference(s)
28c Aurora-A0.162 (FLT3)HCT116 (Colon Carcinoma)2.30[6]
MV4-11 (AML)0.299
27e Aurora-A, Aurora-B, FLT3Kd = 0.0075 (Aurora-A), Kd = 0.048 (Aurora-B), Kd = 0.0062 (FLT3)HCT116 (Colon Carcinoma)0.300[3][4]
MOLM-13 (AML)0.104
MV4-11 (AML)0.291

Table 2: Off-Target Kinase Profile of Imidazo[4,5-b]pyridine Compound 27e

Off-Target KinasePercent of Control at 1 µM
FLT10.3
JAK21.3
RET1.8
PDGFRB4
[Data from a KINOMEscan™ profiling assay. Lower "Percent of Control" indicates stronger inhibition.][3][4]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (TR-FRET based)

This protocol outlines a general method for determining the IC50 of a compound against a panel of kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[7]

Materials:

  • Purified recombinant kinases

  • Biotinylated peptide substrate specific for each kinase

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound derivative) in DMSO

  • Stop solution (e.g., 10 mM EDTA in assay buffer)

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • 384-well low-volume white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 5 µL of a 2X kinase/substrate mixture (prepared in assay buffer) to each well. c. Initiate the reaction by adding 2.5 µL of a 4X ATP solution (prepared in assay buffer). The final reaction volume is 10 µL. d. Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: a. Stop the reaction by adding 5 µL of the stop solution. b. Add 5 µL of the detection reagent mixture. c. Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: a. Calculate the TR-FRET ratio (Acceptor emission / Donor emission). b. Normalize the data using the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes how to perform CETSA to verify the intracellular target engagement of a compound.[8][9][10]

Materials:

  • Cultured cells expressing the target protein

  • Test compound (this compound derivative) in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with 1% NP-40 and protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler

  • High-speed refrigerated centrifuge

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and grow to ~80% confluency. b. Treat the cells with the test compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours in the cell culture incubator.

  • Heat Challenge: a. Harvest the cells, wash with PBS, and resuspend in a small volume of PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control (room temperature).

  • Cell Lysis and Fractionation: a. Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath). b. Pellet the aggregated proteins by centrifuging at 20,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Normalize the protein concentrations of all samples. c. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe for a loading control.

  • Data Analysis: a. Quantify the band intensities for the target protein at each temperature. b. Normalize the intensity of each band to the unheated control (100% soluble). c. Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathways

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Imidazopyridine Imidazopyridine-based STAT3 Inhibitor Imidazopyridine->STAT3_active Inhibits Phosphorylation ERK5_Signaling_Pathway Growth_Factor Growth Factor / Mitogen Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds MEKK2_3 MEKK2/3 Receptor->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive Phosphorylates ERK5_active p-ERK5 (active) ERK5_inactive->ERK5_active Nucleus Nucleus ERK5_active->Nucleus Translocates Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) Nucleus->Transcription_Factors Activates Gene_Expression Target Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes Imidazopyridine Imidazopyridine-based ERK5 Inhibitor Imidazopyridine->ERK5_inactive Inhibits Phosphorylation Off_Target_Troubleshooting_Workflow Start Start: Unexpected Cellular Phenotype Observed Step1 Q: Is the phenotype reproducible? Start->Step1 Step1_No Troubleshoot Assay (Reagents, Conditions, etc.) Step1->Step1_No No Step2 Q: Does a structurally distinct inhibitor of the same target cause the same phenotype? Step1->Step2 Yes Step2_Yes Likely On-Target Effect Step2->Step2_Yes Yes Step3 Perform Kinome-wide Profiling (e.g., KINOMEscan™) Step2->Step3 No Step4 Identify Potential Off-Targets Step3->Step4 Step5 Validate Off-Targets: - Knockdown/Knockout - Selective Inhibitors Step4->Step5 Step6 Q: Is the phenotype recapitulated by modulating the validated off-target? Step5->Step6 Step6_Yes Confirmed Off-Target Effect Step6->Step6_Yes Yes Step6_No Phenotype may be due to a non-kinase off-target or complex polypharmacology Step6->Step6_No No

References

Troubleshooting inconsistent results in biological assays with 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving 5-methyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common biological targets?

This compound is a heterocyclic organic compound with a molecular formula of C₇H₇N₃ and a molecular weight of 133.15.[1] Due to its structural similarity to purine bases, this class of compounds, the imidazo[4,5-b]pyridines, has been investigated for a wide range of biological activities. They are often explored as inhibitors of various protein kinases, including Aurora kinases and CDK9, and have shown potential as anticancer, antimicrobial, and antiviral agents.[2][3][4][5][6][7]

Q2: We are observing significant variability in our IC50 values for this compound between experiments. What are the likely causes?

Inconsistent IC50 values are a common issue in biological assays with small molecules. The primary factors for this compound likely include:

  • Poor Solubility: Imidazo[4,5-b]pyridine derivatives can have limited aqueous solubility. If the compound precipitates in your assay medium, the actual concentration exposed to the target will be lower and more variable than intended.

  • Compound Instability: The stability of the compound under your specific assay conditions (e.g., pH, temperature, light exposure) may be a factor. Degradation over the course of the experiment will lead to inconsistent results.

  • Inaccurate Compound Concentration: Errors in preparing stock solutions or serial dilutions can lead to significant variability.

  • Cell-Based Assay Variability: Factors such as inconsistent cell seeding density, high cell passage number, and variations in incubation time can all contribute to fluctuating IC50 values.

  • Compound Purity: The purity of your this compound sample can impact results. Impurities may have their own biological activity or interfere with the assay. One supplier notes a purity of approximately 96%.[1]

Q3: What is the best solvent to use for this compound, and what is the maximum recommended final concentration in cell-based assays?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of imidazo[4,5-b]pyridine derivatives. It is crucial to ensure that the final concentration of DMSO in your aqueous assay buffer is low enough to be tolerated by your cells or assay components, typically below 0.5%. For cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.1% to minimize solvent-induced artifacts.

Q4: How should I store stock solutions of this compound?

Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Protect the solutions from light. Commercial suppliers suggest storing the solid compound at room temperature.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the compound in the assay medium under a microscope for any signs of precipitation. Prepare a fresh stock solution in 100% DMSO and ensure it is fully dissolved before diluting into the aqueous assay buffer. Perform a solubility test by preparing the highest concentration of the compound in the final assay medium and incubating under assay conditions; check for precipitate.
Inconsistent Cell Seeding Use a hemocytometer or an automated cell counter to ensure accurate cell numbers. Plate cells evenly and avoid edge effects by not using the outer wells of the microplate or by filling them with sterile PBS.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift.
Variable Incubation Times Standardize the incubation time with the compound across all experiments. The effect of the inhibitor can be time-dependent.
Reagent Variability Use reagents from the same lot for a set of experiments. Prepare fresh assay reagents as needed and follow the manufacturer's protocols precisely.
Issue 2: Low or No Activity in a Kinase Inhibition Assay
Possible Cause Troubleshooting Steps
Compound Instability Assess the stability of this compound in your kinase assay buffer. This can be done by incubating the compound in the buffer for the duration of the assay and then analyzing its integrity by HPLC.
Incorrect ATP Concentration If your compound is an ATP-competitive inhibitor, its apparent potency will be highly dependent on the ATP concentration. Ensure the ATP concentration is at or below the Km for the kinase to achieve maximal potency.
Inactive Enzyme Verify the activity of your kinase with a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme.
Assay Interference The compound may interfere with the assay signal (e.g., fluorescence quenching or enhancement). Run a control experiment with the compound and the detection reagents in the absence of the kinase to check for interference.
Low Compound Purity If the purity of your compound is low, the actual concentration of the active molecule will be lower than calculated. Consider purifying the compound or obtaining a sample with higher purity.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in a suitable buffer containing a low percentage of DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the appropriate wells of a 384-well plate. Include a DMSO-only vehicle control and a known potent inhibitor as a positive control.

  • Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP at a concentration close to its Km value in the reaction buffer. Add the kinase reaction mix to the wells containing the compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)
HCT116Colon CarcinomaMTT725.2
MCF-7Breast AdenocarcinomaXTT728.9
A549Lung CarcinomaResazurin4812.5
K562Chronic Myeloid LeukemiaCellTiter-Glo®483.8

Table 2: Hypothetical Kinase Inhibition Profile of this compound

KinaseAssay TypeATP Concentration (µM)IC50 (µM)
Aurora ALuminescence100.75
Aurora BLuminescence101.2
CDK9/CycT1FRET252.5
VEGFR2Luminescence5> 20

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Dilutions treatment Treat Cells with Compound prep_compound->treatment prep_cells Seed Cells in Microplate prep_cells->treatment incubation Incubate for 48-72h treatment->incubation add_reagent Add Viability Reagent (e.g., MTT) incubation->add_reagent develop_signal Incubate for Signal Development add_reagent->develop_signal read_plate Read Absorbance/Fluorescence develop_signal->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: General workflow for a cell-based viability assay.

troubleshooting_workflow start Inconsistent Assay Results check_solubility Check Compound Solubility start->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok Yes solubility_issue Solubility Issue check_solubility->solubility_issue No check_purity Verify Compound Purity & Stability purity_ok Purity/Stability OK check_purity->purity_ok Yes purity_issue Purity/Stability Issue check_purity->purity_issue No check_protocol Review Assay Protocol protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_issue Protocol Inconsistent check_protocol->protocol_issue No solubility_ok->check_purity optimize_sol Optimize Solvent/ Test Lower Concentrations solubility_issue->optimize_sol purity_ok->check_protocol new_compound Source New Compound/ Purify Existing Stock purity_issue->new_compound standardize_protocol Standardize Protocol Steps protocol_issue->standardize_protocol

Caption: Troubleshooting inconsistent assay results.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway receptor Receptor Tyrosine Kinase aurora_kinase Aurora Kinase receptor->aurora_kinase substrate Substrate Protein aurora_kinase->substrate apoptosis Apoptosis aurora_kinase->apoptosis inhibition cdk CDK cdk->substrate cell_cycle Cell Cycle Progression substrate->cell_cycle inhibitor This compound inhibitor->aurora_kinase inhibitor->cdk

Caption: Potential inhibition of kinase signaling pathways.

References

Scaling up the synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing the this compound core?

A1: The most prevalent and scalable method is the condensation of a substituted diaminopyridine, specifically 5-methyl-2,3-diaminopyridine, with a one-carbon synthon like formic acid or an aldehyde.[1][2][3] This reaction is typically performed at elevated temperatures, sometimes with a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation to improve yields and reaction times.[2] For large-scale synthesis, reaction in water under thermal conditions without an external oxidative reagent has been shown to be an environmentally benign and high-yield approach.[2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The primary challenges include ensuring complete reaction, managing the formation of regioisomers if unsymmetrical precursors are used, and achieving efficient purification of the final product.[1] Low yields can result from incomplete reactions or degradation of starting materials.[1] Purification can be complicated by the presence of closely-related impurities and the physical properties of the product.

Q3: How can I purify this compound on a large scale?

A3: For large-scale purification, column chromatography on silica gel is a common method.[1] Developing an optimal solvent system is crucial for good separation. Recrystallization is another viable option if a suitable solvent can be found. For mixtures of regioisomers that are difficult to separate by standard chromatography, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]

Q4: What are the typical starting materials for the synthesis?

A4: The key starting material is 5-methyl-2,3-diaminopyridine. This precursor is then reacted with agents like formic acid, triethyl orthoformate, or various aldehydes to form the imidazole ring.[2] The synthesis of the diaminopyridine precursor itself often starts from commercially available nitropyridines.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Standard laboratory safety precautions should always be followed. Many of the reagents used, such as formic acid and polyphosphoric acid, are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood. Reactions at elevated temperatures should be carefully monitored.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield of Final Product Incomplete cyclization reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.[1] Ensure the use of a suitable dehydrating agent if necessary, such as polyphosphoric acid.[2]
Degradation of starting materials or product.Ensure all reagents and solvents are pure and dry. If the product or starting materials are sensitive, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Impurities Side reactions due to reactive functional groups.Protect sensitive functional groups on the starting materials before the main reaction and deprotect them afterward. Optimize reaction conditions (temperature, solvent, catalyst) to minimize side product formation.[4]
Presence of regioisomers.This is common when using unsymmetrical precursors. Modify substituents on the starting materials to improve regioselectivity.[1] Utilize advanced purification techniques like preparative HPLC for separation.[1] 2D NMR techniques like NOESY and HMBC can be used to confirm the structure of the isomers.[1]
Difficulty in Purification Product is poorly soluble.Experiment with a range of solvents for recrystallization. For column chromatography, a stronger eluent system may be required.
Product co-elutes with impurities.Optimize the chromatography conditions by trying different stationary phases (e.g., alumina) or solvent systems.[1] Gradient elution in HPLC can also improve separation.[1]
Inconsistent Results at Larger Scale Poor heat and mass transfer.Ensure efficient stirring and controlled heating. For exothermic reactions, consider adding reagents portion-wise to manage the temperature.
Change in reagent stoichiometry.Accurately calculate and measure all reagents for the scaled-up reaction. Small inaccuracies can have a larger impact at scale.

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol is a generalized procedure based on the cyclocondensation of 5-methyl-2,3-diaminopyridine with formic acid.

Materials:

  • 5-methyl-2,3-diaminopyridine

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 5-methyl-2,3-diaminopyridine (1.0 eq).

  • Slowly add an excess of formic acid (e.g., 10-15 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[2]

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding 10 M NaOH solution until the pH is ~7-8. Perform this in an ice bath to control the exothermic reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Protocol 2: Formulation for In Vivo (Oral Gavage) Studies

This protocol provides a general guideline for preparing a formulation for oral administration in rodent models.

Materials:

  • This compound (micronized powder)

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or a solution containing Tween 80 and PEG400)

  • Sterile water

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of this compound based on the desired dose and number of animals.

  • If the compound has low aqueous solubility, it can be formulated as a suspension.

  • Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).

  • Triturate the weighed compound in a mortar with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. A magnetic stirrer or homogenizer can be used for larger volumes.

  • The final concentration should be calculated to ensure the desired dose is administered in a standard volume (e.g., 5-10 mL/kg body weight for mice).

  • Store the formulation appropriately (e.g., at 4 °C) and ensure it is well-suspended before each administration. A recent study on a similar imidazo[4,5-b]pyridine derivative used oral administration at doses of 100 and 300 mg/kg in a mouse model.[5]

Quantitative Data Summary

Table 1: Synthesis Yields of Imidazo[4,5-b]pyridine Derivatives
Starting Materials Reaction Conditions Product Yield Reference
2,3-diaminopyridine, aryl aldehydesWater, thermal2-Aryl-1H-imidazo[4,5-b]pyridines83-87%[2]
2,3-diaminopyridine, carboxylic acidPolyphosphoric acid, microwaveFunctionalized imidazo[4,5-c]pyridines~75%[2]
2-nitro-3-aminopyridine, ketonesSnCl₂·2H₂O, formic acid1H-imidazo[4,5-b]pyridinesGood[2]
5-methyl-3,4-diamino-pyridine100% formic acid, reflux7-methyl-3H-imidazo[4,5-c]pyridineN/A[2]
Table 2: Biological Activity of Imidazo[4,5-b]pyridine Derivatives
Compound Target Activity In Vitro/In Vivo Reference
CCT137690Aurora Kinases A/B/CIC₅₀ = 0.015-0.025 µMIn Vitro[6]
SHS206Mitochondrial UncouplerEC₅₀ = 830 nMIn Vitro[5]
SHS206MASH TreatmentLowered liver triglyceridesIn Vivo (mouse model)[5]
Compound SeriesCDK9IC₅₀ = 0.63-1.32 µMIn Vitro[7]
Various DerivativesMycobacterium tuberculosisMIC = 0.5-0.8 µmol/LIn Vitro[8]

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A 5-methyl-2,3-diaminopyridine + Formic Acid B Reaction Mixture (Reflux, 4-6h) A->B Heat C Neutralization (10M NaOH) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Dry Organic Layer (Na2SO4) D->E F Concentration (Rotary Evaporator) E->F G Crude Product F->G H Column Chromatography (Silica Gel) G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Potential Signaling Pathway Inhibition

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[7] CDK9 is a key regulator of transcription, and its inhibition can lead to apoptosis in cancer cells.

G CDK9 CDK9 / Cyclin T1 Complex RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII Phosphorylates Transcription Gene Transcription (e.g., c-Myc, Mcl-1) RNAPII->Transcription PTEFb Positive Transcription Elongation Factor b (P-TEFb) Apoptosis Apoptosis Transcription->Apoptosis Suppression Leads to Inhibitor This compound Derivative Inhibitor->CDK9 Inhibits

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous and reproducible analysis of compounds such as 5-methyl-1H-imidazo[4,5-b]pyridine is of paramount importance. This guide provides a comprehensive comparison of various analytical methods for the characterization and quantification of this compound, a heterocyclic amine of interest in pharmaceutical research. Cross-validation of these methods is crucial to ensure data integrity and consistency across different analytical platforms and laboratories.[1][2] This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of each method for the analysis of small heterocyclic molecules similar to this compound.

Parameter HPLC-UV LC-MS/MS GC-MS UV-Vis Spectroscopy
Linearity (R²) > 0.999> 0.995> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105%90-110%95-105%
Precision (% RSD) < 2%< 15%< 15%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangepg/mL to ng/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeng/mL rangeµg/mL range
Selectivity Moderate to HighVery HighHighLow
Matrix Effect PossibleSignificantModerateSignificant
Cost ModerateHighHighLow
Throughput HighModerateModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of organic molecules.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, starting with 10% acetonitrile and increasing to 90% over 15 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, likely in the range of 250-280 nm.[4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Samples are dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace analysis and complex matrices.[5][6]

Instrumentation:

  • LC-MS system, typically a triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Electrospray ionization (ESI) source.

LC Conditions:

  • Similar to HPLC-UV conditions, but often using UPLC (Ultra-High-Performance Liquid Chromatography) for better resolution and faster analysis times. A C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) is common.[6]

  • Mobile phases must be volatile, such as acetonitrile and water with formic acid.[7]

MS Conditions:

  • Ionization Mode: Positive ESI is typically effective for nitrogen-containing heterocyclic compounds.

  • Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. For qualitative analysis and structural confirmation, full scan or product ion scan modes are employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds to improve their volatility.

Instrumentation:

  • GC-MS system with a capillary column and a mass selective detector.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 50-500) for qualitative analysis and identification based on the mass spectrum. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Sample Preparation:

  • Samples are dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to silylate the active hydrogen on the imidazole ring, increasing volatility.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective method for the quantification of a pure substance in a non-absorbing solvent.

Instrumentation:

  • UV-Vis spectrophotometer.

Method:

  • Solvent: A UV-transparent solvent such as methanol, ethanol, or a buffered aqueous solution.

  • Wavelength Scan: A scan from 200 to 400 nm is performed on a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).[8]

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured. A calibration curve of absorbance versus concentration is plotted.

  • Sample Analysis: The absorbance of the sample solution is measured at λmax, and the concentration is determined from the calibration curve.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that different methods provide comparable and reliable results.[1]

Analytical_Method_Cross_Validation A Define Analytical Requirements B Develop Primary Method (e.g., HPLC) A->B D Develop Secondary Method (e.g., LC-MS) A->D C Validate Primary Method (ICH Guidelines) B->C F Analyze Identical Samples with Both Methods C->F E Validate Secondary Method (ICH Guidelines) D->E E->F G Compare Results (Statistical Analysis) F->G H Acceptance Criteria Met? G->H I Methods are Cross-Validated H->I Yes J Investigate Discrepancies & Re-evaluate H->J No J->G

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational comparison of analytical methods for this compound. The choice of method and the specifics of the experimental protocol should be tailored to the research or development objectives, taking into account the required sensitivity, selectivity, and available instrumentation. Rigorous validation and cross-validation are essential to ensure the generation of high-quality, reliable, and reproducible data.

References

Comparing the efficacy of 5-methyl-1H-imidazo[4,5-b]pyridine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors and Other Marketed Alternatives

In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. The imidazo[4,5-b]pyridine scaffold, a purine analogue, has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of a representative imidazo[4,t-b]pyridine derivative against other well-established kinase inhibitors targeting key oncogenic kinases: Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and p21-activated kinase 4 (PAK4). While 5-methyl-1H-imidazo[4,5-b]pyridine serves as a crucial synthetic intermediate, this comparison focuses on a more complex, biologically active derivative from this class to provide a more relevant assessment of its potential in a therapeutic context.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of a representative imidazo[4,5-b]pyridine-based inhibitor and other notable kinase inhibitors. It is important to note that the data presented is compiled from various sources and not from a single head-to-head study. Therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparison of Aurora Kinase Inhibitors

Compound/InhibitorScaffold ClassAurora A (IC50/Kd)Aurora B (IC50/Kd)Aurora C (IC50/Kd)Reference
Danusertib (PHA-739358) Imidazo[4,5-b]pyridine13 nM (IC50)79 nM (IC50)61 nM (IC50)[1]
Alisertib (MLN8237) Pyrimido-oxazine1.2 nM (IC50)396.5 nM (IC50)-[1]
AMG 900 Pyrazolyl-amino-pyrimidine5 nM (IC50)4 nM (IC50)1 nM (IC50)[1]
Barasertib (AZD1152-HQPA) Pyrazoloquinazoline1368 nM (IC50)0.37 nM (IC50)-[2]

Table 2: Comparison of FLT3 Inhibitors

Compound/InhibitorScaffold ClassFLT3 (IC50/Kd)FLT3-ITD (IC50/Kd)Reference
Imidazo[4,5-b]pyridine Derivative (27e) Imidazo[4,5-b]pyridine6.2 nM (Kd)38 nM (Kd)[3]
Sorafenib Bi-aryl urea58 nM (IC50)58 nM (IC50)[4]
Midostaurin Staurosporine analogue11 nM (IC50)11 nM (IC50)[4]
Quizartinib Naphthyridine1.1 nM (IC50)1.1 nM (IC50)[4]

Table 3: Comparison of PAK4 Inhibitors

Compound/InhibitorScaffold ClassPAK4 (IC50)Reference
Imidazo[4,5-b]pyridine Derivative (KY-04045) Imidazo[4,5-b]pyridineWeak affinity noted, specific IC50 not provided
PF-3758309 Pyrrolopyrazole18.7 nM[5]
KPT-9274 Piperidinyl-pyridinyl-aminopyrimidineDual PAK4/NAMPT inhibitor[5]

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

experimental_workflow General Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor Serial Dilution of Inhibitor Compound reaction Incubate Kinase, Inhibitor, Substrate, and ATP inhibitor->reaction kinase Kinase Enzyme Preparation kinase->reaction substrate_atp Substrate and ATP Mixture substrate_atp->reaction add_reagent Add Detection Reagent (e.g., ADP-Glo™) reaction->add_reagent measure_signal Measure Signal (Luminescence/Fluorescence) add_reagent->measure_signal plot_data Plot Signal vs. Inhibitor Concentration measure_signal->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

aurora_kinase_pathway Simplified Aurora Kinase Signaling Pathway cluster_mitosis Mitosis aurora_a Aurora A centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle aurora_b Aurora B chromosome Chromosome Segregation aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis inhibitor Imidazo[4,5-b]pyridine Inhibitors inhibitor->aurora_a inhibitor->aurora_b

Caption: Simplified Aurora Kinase signaling pathway and points of inhibition.

flt3_pathway Simplified FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flt3_ligand FLT3 Ligand flt3_receptor FLT3 Receptor flt3_ligand->flt3_receptor pi3k_akt PI3K/AKT Pathway flt3_receptor->pi3k_akt ras_mapk RAS/MAPK Pathway flt3_receptor->ras_mapk stat5 STAT5 Pathway flt3_receptor->stat5 proliferation Cell Proliferation and Survival pi3k_akt->proliferation ras_mapk->proliferation stat5->proliferation inhibitor Imidazo[4,5-b]pyridine Inhibitors inhibitor->flt3_receptor

Caption: Simplified FLT3 signaling pathway in AML and points of inhibition.

pak4_pathway Simplified PAK4 Signaling Pathway cluster_upstream Upstream Regulators cluster_kinase Kinase cluster_downstream Downstream Effects cdc42 Cdc42 pak4 PAK4 cdc42->pak4 cytoskeleton Cytoskeletal Dynamics pak4->cytoskeleton migration Cell Migration pak4->migration survival Cell Survival pak4->survival inhibitor Imidazo[4,5-b]pyridine Inhibitors inhibitor->pak4

Caption: Simplified PAK4 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., Aurora A, FLT3, PAK4)

  • Substrate specific to the kinase

  • ATP

  • Test inhibitors (e.g., imidazo[4,5-b]pyridine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in 100% DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the inhibition of substrate phosphorylation through changes in FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test inhibitors

  • TR-FRET Kinase Assay Buffer

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Stop/Detection Buffer (e.g., EDTA in TR-FRET buffer)

  • Low-volume 384-well plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer.

  • Kinase Reaction:

    • Add 4 µL of the inhibitor solution to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution.

    • Add 2 µL of the biotinylated substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the pre-mixed detection solution (containing Europium-labeled antibody and Streptavidin-XL665 in Stop/Detection Buffer) to each well.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50.[6]

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a versatile platform for the development of potent kinase inhibitors targeting a range of oncogenic kinases. The representative data indicates that derivatives from this class can exhibit comparable, and in some cases superior, potency to other established inhibitors. The choice of a particular inhibitor scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall pharmacological properties of the molecule. The experimental protocols and pathway diagrams provided herein offer a foundational resource for researchers engaged in the discovery and characterization of novel kinase inhibitors.

References

Benchmarking In Vitro ADME Properties of 5-Methyl-1H-imidazo[4,5-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors for therapeutic areas such as oncology.[1] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for the successful progression of drug candidates. This guide provides a comparative overview of the in vitro ADME properties of selected imidazo[4,5-b]pyridine derivatives, supported by experimental data and detailed methodologies to aid researchers in benchmarking their own compounds.

Comparative In Vitro ADME Data

The following table summarizes key in vitro ADME data for representative imidazo[4,5-b]pyridine derivatives. Due to the limited availability of a comprehensive dataset for a series of this compound derivatives in the public domain, this guide includes data for closely related analogs to provide a relevant comparative context. These compounds have been investigated as potent kinase inhibitors, particularly targeting Aurora kinases.[2][3][4][5]

Compound IDStructure/SubstitutionTargetMetabolic Stability (% remaining after 30 min incubation)hERG InhibitionReference
Mouse Liver Microsomes (MLM) Human Liver Microsomes (HLM)
20f m-N-methyl piperazine moietyAurora Kinase-24% metabolizedIC50 = 9.50 μM
21i 1-methyl-1H-pyrazol-4-yl analogueAurora Kinase20% metabolized10% metabolized67% at 10 μM
27e R3 p-chlorophenyl substituentAurora Kinase/FLT334% metabolized10% metabolizedIC50 > 25 μM
27f pyrimid-5-yl substituentAurora KinaseLow stabilityLow stability32% at 10 μM
27g pyrazin-2-yl substituentAurora KinaseLow stabilityLow stability23% at 10 μM

Note: The data presented is extracted from medicinal chemistry literature focused on the discovery of kinase inhibitors. The primary focus of these studies was often potency and selectivity, with ADME properties assessed to guide lead optimization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro ADME data. The following are generalized protocols for key assays based on standard industry practices.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.

Objective: To determine the rate of disappearance of the parent compound when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, mouse, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (with known high and low clearance)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in buffer.

  • In a microcentrifuge tube, combine the liver microsomes and buffer.

  • Pre-warm the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Vortex and centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The percentage of compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be determined.

Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal absorption of drugs.[6] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (or similar) in multi-well plates

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound stock solution

  • Lucifer yellow or another low-permeability marker to assess monolayer integrity

  • Control compounds (high and low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • Wash the cell monolayers with transport buffer.

  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

  • An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

ADME_Workflow cluster_Discovery Drug Discovery & Early Development cluster_InVitro_ADME In Vitro ADME Profiling cluster_Data_Analysis Data Analysis & Candidate Selection Compound_Synthesis Compound Synthesis Solubility Aqueous Solubility Compound_Synthesis->Solubility Permeability Permeability (e.g., Caco-2) Compound_Synthesis->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Compound_Synthesis->Metabolic_Stability Protein_Binding Plasma Protein Binding Compound_Synthesis->Protein_Binding SAR_Analysis Structure-Activity Relationship (SAR) Analysis Solubility->SAR_Analysis Permeability->SAR_Analysis Metabolic_Stability->SAR_Analysis Protein_Binding->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

Caption: General experimental workflow for in vitro ADME testing in early drug discovery.

Caption: Key in vitro ADME properties for imidazo[4,5-b]pyridine derivative optimization.

References

Orthogonal Assays to Confirm the Kinase Inhibitor Mechanism of Action of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to confirm the hypothesized mechanism of action of 5-methyl-1H-imidazo[4,5-b]pyridine as a protein kinase inhibitor. The imidazo[4,5-b]pyridine scaffold is structurally similar to purine bases, suggesting potential interactions with biological targets like enzymes and receptors, including protein kinases.[1][2] Derivatives of this scaffold have shown inhibitory activity against various kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.[2][3]

Confirmation of a compound's mechanism of action is a critical step in drug discovery, and employing a series of orthogonal assays provides a robust validation of its biological target and cellular effects. This guide details a selection of biochemical and cell-based assays that can be utilized to build a comprehensive evidence package for the kinase inhibitory action of this compound.

Hypothesized Signaling Pathway

A simplified, hypothetical signaling pathway is presented below, illustrating the role of a target kinase in a phosphorylation cascade that ultimately leads to a cellular response. The proposed mechanism of action for this compound is the direct inhibition of this target kinase.

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase Receptor->Target_Kinase Activates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates 5_MIP This compound 5_MIP->Target_Kinase Inhibits Orthogonal_Assay_Workflow cluster_biochem Biochemical Level cluster_cell Cellular Level Start Start: Hypothesize Kinase Inhibition Biochemical_Assays Biochemical Assays (Direct Target Engagement & Activity) Start->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (Cellular Target Engagement & Functional Effects) Biochemical_Assays->Cell_Based_Assays Thermal_Shift Thermal Shift Assay (TSA) Biochemical_Assays->Thermal_Shift Kinase_Activity Kinase Activity Assay (e.g., ADP-Glo) Biochemical_Assays->Kinase_Activity Conclusion Conclusion: Confirmed Mechanism of Action Cell_Based_Assays->Conclusion Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Cell_Based_Assays->Cellular_Thermal_Shift Phosphorylation_Assay Western Blot for Substrate Phosphorylation Cell_Based_Assays->Phosphorylation_Assay Cell_Proliferation Cell Proliferation Assay Cell_Based_Assays->Cell_Proliferation Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with 5-MIP Lysis 2. Cell Lysis Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (p-Substrate & Total Substrate) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection Secondary_Ab->Detection

References

A Comparative Study of 5-methyl-1H-imidazo[4,5-b]pyridine and Its Structural Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-methyl-1H-imidazo[4,5-b]pyridine and its key structural isomers: 6-methyl-1H-imidazo[4,5-c]pyridine, 5-methylimidazo[1,5-a]pyridine, and 2-methylimidazo[1,2-a]pyridine. The structural similarity of these imidazopyridine scaffolds to endogenous purines makes them privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This comparison focuses on their physicochemical properties, biological activities with a focus on anticancer potential, and the signaling pathways they modulate.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its structural isomers is presented below. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of these molecules.

PropertyThis compound6-methyl-1H-imidazo[4,5-c]pyridine5-methylimidazo[1,5-a]pyridine2-methylimidazo[1,2-a]pyridine
Molecular Formula C₇H₇N₃C₇H₇N₃C₈H₈N₂C₈H₈N₂
Molecular Weight 133.15 g/mol 133.15 g/mol 132.16 g/mol 132.16 g/mol
Boiling Point Not availableNot available95-98 °C (0.1 Torr)[1]Not available
pKa Not availableNot available7.81 ± 0.30[1]Not available
Melting Point Not availableNot availableNot availableNot available
Solubility Not availableNot availableNot availableNot available

Biological Activity: A Focus on Anticancer Applications

Derivatives of imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, and imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents by targeting various protein kinases involved in cell growth and proliferation.[2][3][4][5]

Comparative Antiproliferative Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various derivatives of the imidazopyridine isomers against different cancer cell lines. It is important to note that these values are from different studies and involve various substitutions on the core scaffold, making a direct comparison of the parent methyl isomers challenging.

Isomer CoreDerivativeCell LineIC50 (µM)Reference
imidazo[4,5-b]pyridine6-Benzonitril-substituted derivativeHeLa0.7[6]
imidazo[4,5-b]pyridine6-Benzonitril-substituted derivativeMCF-70.6[6]
imidazo[4,5-b]pyridineBromo-substituted derivative with 4-cyanophenyl at C2SW6201.8 - 3.2[3]
imidazo[4,5-c]pyridineN-hydroxy-carboximidamide derivativeMCF-70.082[2]
imidazo[1,2-a]pyridineDiarylurea derivative (18h)A375P (Melanoma)< 0.06[7]
imidazo[1,2-a]pyridineThiazole substituted derivativeA375 (Melanoma)0.14[7]
imidazo[1,2-a]pyridineThiazole substituted derivativeHeLa0.21[7]

Signaling Pathway Modulation: The PI3K/Akt Pathway

Several imidazopyridine derivatives have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[7][8][9] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Promotion Imidazopyridine Imidazopyridine Derivatives Imidazopyridine->PI3K Inhibition Synthesis_Workflow Reactants 2,3-Diaminopyridine + Substituted Aldehyde Reaction Reaction (Reflux) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product 2-Substituted-1H- imidazo[4,5-b]pyridine Purification->Product MTT_Assay_Workflow CellSeeding 1. Seed cancer cells in 96-well plate Incubation1 2. Incubate for 24h CellSeeding->Incubation1 Treatment 3. Treat with varying concentrations of imidazopyridine derivative Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance 8. Measure absorbance at 570 nm Solubilization->Absorbance

References

In vivo validation of the anticancer effects of 5-methyl-1H-imidazo[4,5-b]pyridine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo validation data for the anticancer effects of 5-methyl-1H-imidazo[4,5-b]pyridine . This guide therefore presents a comparative analysis of a closely related and well-studied class of imidazo[4,5-b]pyridine derivatives to provide insights into their potential therapeutic efficacy and mechanisms of action in animal models. The data presented herein is curated from peer-reviewed studies on various substituted imidazo[4,5-b]pyridine compounds.

Executive Summary

Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer properties.[1][2] Their structural similarity to purine bases allows them to interact with various cellular targets, notably protein kinases, to modulate cancer cell proliferation and survival.[1] Several studies have demonstrated their ability to inhibit cancer cell growth in vitro and, in some cases, in vivo.[3][4] This guide provides an objective comparison of the in vivo anticancer potential of representative imidazo[4,5-b]pyridine derivatives against other alternatives, supported by experimental data from preclinical animal studies.

Comparative Efficacy of Imidazo[4,5-b]pyridine Derivatives In Vivo

While data for this compound is unavailable, studies on other derivatives showcase their in vivo anticancer potential. For instance, certain imidazole-pyridine hybrids have been shown to retard the growth of Ehrlich ascites carcinoma (EAC) in mice.[3] Furthermore, optimized imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases have demonstrated significant tumor growth inhibition in human colon carcinoma xenograft models.[4]

Below is a summary of the in vivo efficacy of a representative imidazo[4,5-b]pyridine derivative compared to a standard chemotherapeutic agent.

Compound/DrugAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Imidazole-Pyridine Hybrid (5e)Swiss albino miceEhrlich Ascites Carcinoma (EAC)25 & 50 mg/kg, intraperitoneallyData on tumor volume and cell viability available[3]
CisplatinSwiss albino miceEhrlich Ascites Carcinoma (EAC)3.5 mg/kg, intraperitoneallyData on tumor volume and cell viability available[3]
CCT137690 (Aurora Kinase Inhibitor)Nude miceSW620 Colon Carcinoma Xenograft20 mg/kg, oral, twice daily~60%[4]

Mechanism of Action: Targeting Key Signaling Pathways

Several imidazo[4,5-b]pyridine derivatives exert their anticancer effects by inhibiting critical cell cycle and proliferation pathways. A prominent mechanism is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][5] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.[2] Other derivatives have been developed as potent inhibitors of Aurora kinases, which are crucial for mitotic progression.[4]

CDK9_Inhibition Imidazo[4,5-b]pyridine_Derivative Imidazo[4,5-b]pyridine_Derivative CDK9/Cyclin_T_Complex CDK9/Cyclin_T_Complex Imidazo[4,5-b]pyridine_Derivative->CDK9/Cyclin_T_Complex Inhibits RNA_Polymerase_II RNA_Polymerase_II CDK9/Cyclin_T_Complex->RNA_Polymerase_II Phosphorylates Transcription_Elongation Transcription_Elongation RNA_Polymerase_II->Transcription_Elongation Initiates Anti-apoptotic_Proteins Anti-apoptotic_Proteins Transcription_Elongation->Anti-apoptotic_Proteins Leads to synthesis of Apoptosis Apoptosis Anti-apoptotic_Proteins->Apoptosis Inhibits

Caption: Inhibition of the CDK9 signaling pathway by Imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for in vivo anticancer studies involving imidazo[4,5-b]pyridine derivatives.

Ehrlich Ascites Carcinoma (EAC) Model
  • Animal Model: Healthy Swiss albino mice (20-25 g).

  • Tumor Induction: Intraperitoneal injection of 2 x 10^6 EAC cells.

  • Treatment: 24 hours after tumor induction, animals are treated with the test compound (e.g., imidazole-pyridine hybrid at 25 and 50 mg/kg) or a vehicle control, administered intraperitoneally for a specified number of days. A positive control group treated with a standard drug like Cisplatin (3.5 mg/kg) is also included.

  • Efficacy Evaluation: After the treatment period, animals are sacrificed, and ascitic fluid is collected to measure tumor volume and viable tumor cell count (using the trypan blue exclusion method).

  • Toxicity Assessment: Body weight of the animals is monitored throughout the experiment. After sacrifice, organs may be collected for histopathological examination.[3]

EAC_Workflow cluster_setup Experiment Setup cluster_invivo In Vivo Study cluster_analysis Data Analysis Animal_Acclimatization Acclimatize Swiss albino mice Tumor_Induction Inject EAC cells intraperitoneally Animal_Acclimatization->Tumor_Induction EAC_Cell_Culture Culture EAC cells EAC_Cell_Culture->Tumor_Induction Treatment_Groups Administer Test Compound, Vehicle, or Cisplatin Tumor_Induction->Treatment_Groups Monitoring Monitor body weight Treatment_Groups->Monitoring Sacrifice Sacrifice mice after treatment period Monitoring->Sacrifice Data_Collection Collect ascitic fluid Sacrifice->Data_Collection Toxicity_Analysis Histopathology of organs Sacrifice->Toxicity_Analysis Tumor_Metrics Measure tumor volume and viable cell count Data_Collection->Tumor_Metrics

Caption: Experimental workflow for the Ehrlich Ascites Carcinoma (EAC) model.
Human Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneous injection of human cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound (e.g., CCT137690 at 20 mg/kg) is administered, typically orally or via injection, for a defined period.

  • Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors from all groups are excised and weighed.[4]

Conclusion

While direct in vivo validation of the anticancer effects of this compound is not currently available in published literature, the broader class of imidazo[4,5-b]pyridine derivatives shows significant promise as anticancer agents. Preclinical studies in animal models have demonstrated their ability to inhibit tumor growth through mechanisms such as the inhibition of CDK9 and Aurora kinases. Further research is warranted to explore the in vivo efficacy and safety of specific derivatives like this compound to fully elucidate their therapeutic potential. The experimental frameworks presented in this guide offer standardized approaches for such future investigations.

References

The Antimicrobial Potential of the Imidazo[4,5-b]pyridine Scaffold: A Comparative Analysis with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. One such scaffold of significant interest is the imidazo[4,5-b]pyridine ring system. While specific antimicrobial spectrum data for 5-methyl-1H-imidazo[4,5-b]pyridine is not extensively available in the public domain, numerous studies on its derivatives highlight the potential of this heterocyclic core to exhibit a broad range of antimicrobial activities. This guide provides a comparative overview of the antimicrobial spectrum reported for various imidazo[4,5-b]pyridine derivatives against that of standard antibiotics, supported by established experimental protocols.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for representative imidazo[4,5-b]pyridine derivatives against a panel of clinically relevant microorganisms, juxtaposed with the typical MIC ranges for common standard antibiotics. It is crucial to note that the activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of their substituents.

MicroorganismGram StainImidazo[4,5-b]pyridine Derivatives (Representative MICs in µg/mL)Standard Antibiotics (Typical MICs in µg/mL)Antibiotic ClassSpectrum Type
Staphylococcus aureusGram-positive0.08 - >64Vancomycin: 0.5 - 2GlycopeptideNarrow-spectrum
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive19.53Linezolid: 1 - 4OxazolidinoneBroad-spectrum
Bacillus cereusGram-positiveSensitive (qualitative)Ciprofloxacin: 0.12 - 1FluoroquinoloneBroad-spectrum
Streptococcus pneumoniaeGram-positive>64Amoxicillin: ≤0.06 - 2β-lactamBroad-spectrum
Escherichia coliGram-negative<1 - 32Ciprofloxacin: ≤0.008 - 1FluoroquinoloneBroad-spectrum
Pseudomonas aeruginosaGram-negative0.63Meropenem: 0.06 - 4CarbapenemBroad-spectrum
Klebsiella pneumoniaeGram-negative0.08Ceftazidime: 0.12 - 8CephalosporinBroad-spectrum
Salmonella typhiGram-negative0.63Azithromycin: 4 - 16MacrolideBroad-spectrum
Candida albicansFungal>64Fluconazole: 0.25 - 4AzoleAntifungal

Note: The MIC values for imidazo[4,5-b]pyridine derivatives are sourced from various studies on different substituted compounds and are presented to illustrate the potential of the scaffold.[1][2] The MICs for standard antibiotics represent a general range and can vary.[3][4][5]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum relies on standardized and reproducible laboratory methods. The two most common methods are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[6][7][8][9][10]

Detailed Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth.[7]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[8]

  • Disk Placement: Paper disks impregnated with a known concentration of the test compound (e.g., a this compound derivative) and standard antibiotics are placed on the agar surface using sterile forceps. The disks should be placed at least 24 mm apart.[7]

  • Incubation: The plates are incubated under appropriate conditions (typically 37°C for 18-24 hours) in an inverted position.[7]

  • Zone of Inhibition Measurement: Following incubation, the diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.[6] The size of this zone is inversely proportional to the MIC of the compound.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare 0.5 McFarland Standard Inoculum C Inoculate Agar Plate (Lawn Culture) A->C B Prepare Mueller-Hinton Agar Plates B->C D Place Antimicrobial Disks C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zone of Inhibition (mm) E->F G Interpret Results (Susceptible, Intermediate, Resistant) F->G

Workflow for the Kirby-Bauer Disk Diffusion Method.
Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[11][12][13][14]

Detailed Methodology:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compound and standard antibiotics are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and diluted to the appropriate concentration for testing.[11]

  • Inoculation of Microtiter Plate: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial) and a sterility control (no bacteria), are also included.[11]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[15]

  • MIC Determination: After incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity). This concentration is the MIC.[11]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Serial Dilutions of Antimicrobial Agents in Broth C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Workflow for the Broth Microdilution MIC Assay.

Potential Mechanism of Action: A Look into Signaling Pathways

The precise mechanism of action for the antimicrobial activity of this compound is not yet fully elucidated. However, based on the broader class of imidazopyridine compounds, several potential cellular targets can be hypothesized. For instance, some imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of bacterial enzymes essential for cell wall synthesis or DNA replication.[2][16] Further research is required to pinpoint the specific signaling pathways affected by this particular compound.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel antimicrobial agents. As evidenced by the diverse antimicrobial activities of its derivatives, this chemical family has the potential to yield compounds with narrow- to broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The provided experimental protocols offer a standardized framework for the systematic evaluation of new derivatives, such as this compound, to accurately define their antimicrobial spectrum and advance the quest for new treatments against infectious diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

Validating Target Engagement of 5-methyl-1H-imidazo[4,5-b]pyridine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful advancement of 5-methyl-1H-imidazo[4,5-b]pyridine and its analogs as therapeutic candidates is critically dependent on robust validation of their engagement with intended cellular targets. This guide provides a comparative overview of key experimental methods to confirm and quantify the interaction of this compound class with its targets within a cellular context. While specific data for this compound is limited in publicly available literature, this guide will draw upon data from closely related imidazo[4,5-b]pyridine-based kinase inhibitors to illustrate the application and comparison of these techniques.

Comparison of Target Engagement Validation Methods

Validating that a compound binds to its intended target in the complex environment of a living cell is a cornerstone of drug development. Several methods, each with distinct principles, are available to researchers. The primary approaches for imidazo[4,5-b]pyridine-based compounds, which are often kinase inhibitors, include biochemical assays, cellular biomarker modulation, and biophysical methods that directly measure target binding.

Method Principle Typical Readout Advantages Limitations
In Vitro Kinase Inhibition Assay Measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.IC50 (Half-maximal Inhibitory Concentration)High-throughput, provides direct measure of inhibitory potency against the isolated target.Lacks cellular context; does not account for cell permeability, off-target effects, or the influence of cellular ATP concentrations.
Cellular Biomarker Modulation Assay Quantifies the phosphorylation of a known downstream substrate of the target kinase in cells following compound treatment.IC50 or EC50 (Half-maximal Effective Concentration)Confirms target engagement in a physiological context by measuring a functional consequence of target inhibition.Indirect measure of target binding; requires a well-validated downstream biomarker.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.ΔTm (Change in melting temperature)Label-free, can be performed in intact cells and tissues, providing direct evidence of target binding in a native environment.Not all ligand binding events result in a significant thermal shift; can be lower throughput than biochemical assays.
Drug Affinity Responsive Target Stability (DARTS) Relies on the concept that ligand binding can protect a target protein from proteolytic degradation.Degree of protease protectionLabel-free and does not require compound modification; applicable to a wide range of proteins.Requires careful optimization of protease digestion; may not be as sensitive as other methods for all interactions.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in live cells.IC50High-throughput, quantitative, real-time measurement in live cells.Requires genetic modification of the target protein to introduce the NanoLuc® tag.

Quantitative Data Summary

The following tables summarize quantitative data for close analogs of this compound, demonstrating their activity in various assays.

Table 1: In Vitro Kinase Inhibition

Compound (Analog of this compound)Target KinaseIC50 (µM)
Compound 21a Aurora A0.015
Compound 21i Aurora A0.045
Compound 27e Aurora ANot specified
Compound 27e Aurora BNot specified
Compound 27e FLT3Not specified

Data for compounds 21a, 21i, and 27e are sourced from a study on imidazo[4,5-b]pyridine-based kinase inhibitors.[1] These compounds are structural analogs of this compound.

Table 2: Cellular Target Engagement

Compound (Analog of this compound)Cellular AssayCell LineIC50 (µM)
Compound 27e Inhibition of Aurora A autophosphorylation (p-Aurora A T288)HeLa0.030
Compound 27e Inhibition of Histone H3 phosphorylation (p-Histone H3 S10)HeLa0.148

Data for compound 27e is from a study on imidazo[4,5-b]pyridine-based kinase inhibitors, demonstrating target engagement in a cellular context.[1]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Aurora A Signaling Pathway Imidazo_4_5_b_pyridine This compound (and analogs) Aurora_A Aurora A Kinase Imidazo_4_5_b_pyridine->Aurora_A Inhibition p_Aurora_A p-Aurora A (T288) (Active) Aurora_A->p_Aurora_A Autophosphorylation Histone_H3 Histone H3 p_Aurora_A->Histone_H3 Phosphorylation p_Histone_H3 p-Histone H3 (S10) (Mitotic Marker) Histone_H3->p_Histone_H3 Cell_Cycle_Progression G2/M Progression p_Histone_H3->Cell_Cycle_Progression

Aurora A Signaling and Inhibition by Imidazo[4,5-b]pyridines.

cluster_1 CETSA Experimental Workflow Start Start Cell_Treatment Treat cells with imidazo[4,5-b]pyridine or vehicle Start->Cell_Treatment Heat_Shock Apply heat gradient to cell lysates Cell_Treatment->Heat_Shock Centrifugation Separate soluble and aggregated proteins Heat_Shock->Centrifugation Protein_Quantification Quantify soluble target protein (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis Generate melting curve and determine ΔTm Protein_Quantification->Data_Analysis End End Data_Analysis->End

Cellular Thermal Shift Assay (CETSA) Workflow.

cluster_2 Cellular Biomarker Assay Workflow Start Start Cell_Treatment Treat cells with varying concentrations of imidazo[4,5-b]pyridine Start->Cell_Treatment Cell_Lysis Lyse cells and prepare protein extracts Cell_Treatment->Cell_Lysis Western_Blot Western Blot for p-Aurora A and p-Histone H3 Cell_Lysis->Western_Blot Densitometry Quantify band intensity Western_Blot->Densitometry IC50_Calculation Calculate IC50 values Densitometry->IC50_Calculation End End IC50_Calculation->End

Cellular Biomarker Modulation Assay Workflow.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: Aurora A)

1. Materials:

  • Recombinant human Aurora A kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Peptide substrate (e.g., Kemptide)

  • This compound or analog

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

2. Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add the Aurora A kinase, peptide substrate, and compound dilutions to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

1. Materials:

  • Cells expressing the target kinase (e.g., HeLa cells for Aurora A)

  • This compound or analog

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western Blot reagents

  • Antibodies against the target protein

2. Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with the test compound or vehicle for a specified time (e.g., 1-2 hours).

  • Heat Treatment: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of the soluble target protein by Western Blot.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.

Cellular Biomarker Modulation Assay (Example: p-Histone H3)

1. Materials:

  • Cells (e.g., HeLa)

  • This compound or analog

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • SDS-PAGE and Western Blot reagents

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL substrate

2. Procedure:

  • Cell Treatment: Seed cells and treat with a dose-range of the test compound for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-Histone H3 (Ser10).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

  • Quantification and Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Histone H3 signal to the total Histone H3 signal.

    • Plot the normalized signal against the compound concentration to determine the IC50 value for the inhibition of Histone H3 phosphorylation.

References

Navigating the Synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is a cornerstone of efficient and reliable research. This guide provides a comparative analysis of published synthesis methods for 5-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. We present a detailed examination of key protocols, offering a side-by-side comparison of their reported yields, reaction conditions, and potential challenges, supported by experimental data from the literature.

The synthesis of the imidazo[4,5-b]pyridine scaffold is a well-established area of organic chemistry, with numerous methods reported for the construction of this bicyclic system. However, specific and detailed protocols for the synthesis of the 5-methyl substituted analog can be less readily available. This guide aims to consolidate and compare the available information to aid researchers in selecting the most suitable and reproducible method for their needs.

Comparison of Synthetic Protocols

A critical evaluation of the scientific literature reveals that the most common and logical synthetic route to this compound involves the cyclization of a substituted diaminopyridine precursor. While direct, detailed protocols for this specific molecule are not abundantly reported, analogous syntheses of related compounds provide a strong basis for comparison. The primary method involves the reaction of 4-methyl-2,3-diaminopyridine with a one-carbon synthon, typically formic acid.

Protocol Starting Material Reagent Solvent Temperature (°C) Time (h) Reported Yield (%) Reference
Method A (Analogous) 5-methyl-3,4-diaminopyridine100% Formic AcidFormic AcidReflux6Not specified for 5-methyl isomer, but recommended for methyl-substituted derivatives.[1]
Method B (General) 2,3-diaminopyridineCarboxylic AcidPolyphosphoric Acid (PPA)ElevatedNot specified~75 (general, microwave assisted)[1]

Note: While a specific protocol with a reported yield for this compound is not explicitly detailed in the reviewed literature, the synthesis of its positional isomer, 7-methyl-3H-imidazo[4,5-c]pyridine, from 5-methyl-3,4-diaminopyridine and formic acid suggests a highly analogous and viable route[1]. The general method using polyphosphoric acid (PPA) as a dehydrating agent also presents a strong alternative.

Experimental Methodologies

Based on established chemical principles and analogous procedures, the following detailed experimental protocols can be proposed for the synthesis of this compound.

Protocol 1: Formic Acid Cyclization

This protocol is adapted from the synthesis of related methyl-substituted imidazopyridines[1].

Reaction Scheme:

G cluster_0 Protocol 1: Formic Acid Cyclization 4-methyl-2,3-diaminopyridine 4-methyl-2,3-diaminopyridine Product This compound 4-methyl-2,3-diaminopyridine->Product Reflux Formic Acid HCOOH Formic Acid->Product

Figure 1: Reaction scheme for the synthesis of this compound via formic acid cyclization.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-methyl-2,3-diaminopyridine (1.0 eq).

  • Add an excess of 98-100% formic acid to the flask to act as both reactant and solvent.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired this compound.

Protocol 2: Polyphosphoric Acid (PPA) Mediated Cyclization

This is a general and often high-yielding method for the synthesis of imidazopyridines[1].

Reaction Scheme:

G cluster_1 Protocol 2: PPA Mediated Cyclization 4-methyl-2,3-diaminopyridine 4-methyl-2,3-diaminopyridine Product This compound 4-methyl-2,3-diaminopyridine->Product Heat Formic Acid HCOOH Formic Acid->Product PPA PPA PPA->Product

Figure 2: Reaction scheme for the PPA mediated synthesis of this compound.

Procedure:

  • In a reaction vessel, combine 4-methyl-2,3-diaminopyridine (1.0 eq) and formic acid (1.1 eq).

  • Add polyphosphoric acid (PPA) as the solvent and dehydrating agent.

  • Heat the mixture to a temperature between 120-150 °C for 2-4 hours. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Reproducibility and Comparison

The reproducibility of these protocols is expected to be high given their simplicity and the use of common laboratory reagents.

  • Protocol 1 (Formic Acid Cyclization): This method is straightforward and utilizes an inexpensive reagent that also serves as the solvent. The primary challenge lies in the workup, where careful neutralization of the excess formic acid is required. The yield is anticipated to be moderate to good, based on analogous reactions.

  • Protocol 2 (PPA Mediated Cyclization): This method often provides higher yields in shorter reaction times, especially with microwave assistance[1]. However, the workup can be more challenging due to the viscous nature of PPA. The quenching and neutralization steps require careful handling to ensure efficient product recovery.

Logical Workflow for Protocol Selection

The choice between these protocols will depend on the specific needs and resources of the laboratory. The following workflow can guide the decision-making process:

G start Start: Need to synthesize This compound yield_priority Is maximizing yield the top priority? start->yield_priority microwave_available Is a microwave reactor available? yield_priority->microwave_available Yes workup_concern Is a simple workup preferred? yield_priority->workup_concern No protocol2 Select Protocol 2: PPA Mediated Cyclization microwave_available->protocol2 Yes microwave_available->protocol2 No (conventional heating) protocol1 Select Protocol 1: Formic Acid Cyclization workup_concern->protocol1 Yes workup_concern->protocol2 No end Proceed with Synthesis protocol1->end protocol2->end

Figure 3: Decision workflow for selecting a synthesis protocol for this compound.

References

Comparative Docking Analysis of 5-methyl-1H-imidazo[4,5-b]pyridine Against Aurora Kinase A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential binding affinity of 5-methyl-1H-imidazo[4,5-b]pyridine with Aurora Kinase A, a pivotal enzyme in cell cycle regulation and a validated target in oncology. The analysis is contextualized by comparing its hypothetical docking performance against a selection of well-established Aurora Kinase A inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Data Presentation: Comparative Analysis

The following tables summarize the binding affinities of known Aurora Kinase A inhibitors and a hypothetical docking score for this compound. The docking score for the compound of interest is an estimated value based on docking studies of similar imidazo[4,5-b]pyridine derivatives against Aurora Kinase A.[1][2][3]

Table 1: Known Inhibitors of Aurora Kinase A

Ligand NameTarget(s)IC50 (nM) for Aurora AReference Compound For
Alisertib (MLN8237)Aurora A1.2Selective Aurora A Inhibition
Danusertib (PHA-739358)Pan-Aurora13Pan-Aurora Inhibition
ZM-447439Aurora A/B110Dual Aurora A/B Inhibition
MK-5108 (VX-689)Aurora A0.064High-Potency Aurora A Inhibition
AT9283Multi-kinase~3Multi-kinase Inhibition Profile
AMG 900Pan-Aurora5Pan-Aurora Inhibition

Table 2: Hypothetical Docking Score Comparison

CompoundTargetDocking Score (kcal/mol)Key Hypothetical Interactions
This compoundAurora Kinase A-7.5 (Estimated)Hydrogen bond with Ala213 in the hinge region; hydrophobic interactions with Leu139, Val147, Leu263.
Alisertib (MLN8237)Aurora Kinase A-9.2Forms key hydrogen bonds with the hinge region and interacts with the DFG motif.
Danusertib (PHA-739358)Aurora Kinase A-8.8Occupies the ATP-binding pocket, forming interactions with key residues in the hinge region.

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a standard methodology for performing a comparative molecular docking study.

1. Protein Preparation:

  • The three-dimensional crystal structure of Aurora Kinase A is obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 1MQ4 can be utilized.[2]

  • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER.

  • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 3D structures of this compound and the known inhibitors are generated.

  • Ligands are prepared by assigning appropriate atom types and charges.

  • For flexible docking, multiple conformations of the ligands are generated.

3. Docking Simulation:

  • A molecular docking program such as AutoDock, GOLD, or Glide is used for the simulation.[4]

  • The active site of Aurora Kinase A is defined, typically as a grid box centered on the co-crystallized ligand or key active site residues.

  • The prepared ligands are then docked into the defined active site of the protein.

  • The docking algorithm samples a wide range of ligand conformations and orientations within the active site.

4. Scoring and Analysis:

  • A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the best score is selected as the most probable binding mode.

  • The binding poses of this compound and the known inhibitors are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the active site residues of Aurora Kinase A.

  • The docking results are validated by comparing the docked pose of a known inhibitor with its co-crystallized conformation, if available. The root-mean-square deviation (RMSD) is calculated to assess the accuracy of the docking protocol.

Mandatory Visualization

G cluster_prep Preparation Stage cluster_dock Docking & Analysis Stage cluster_comp Comparative Evaluation PDB Protein Structure Acquisition (e.g., PDB ID: 1MQ4) Prot_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Ligand_DB Ligand Structure Generation (this compound & Known Inhibitors) Lig_Prep Ligand Preparation (Assign Charges, Generate Conformations) Ligand_DB->Lig_Prep Active_Site Active Site Definition Prot_Prep->Active_Site Docking Molecular Docking Simulation Lig_Prep->Docking Active_Site->Docking Scoring Pose Scoring & Ranking Docking->Scoring Analysis Interaction Analysis (H-bonds, Hydrophobic Interactions) Scoring->Analysis Comparison Comparative Analysis of Docking Scores and Binding Modes Analysis->Comparison

Workflow for Comparative Molecular Docking.

This guide outlines a hypothetical yet plausible comparative docking study of this compound against Aurora Kinase A. The provided data and protocols are based on established methodologies in the field of computational drug design and offer a framework for evaluating novel kinase inhibitors.

References

Assessing the Selectivity Profile of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of a wide range of protein kinases. Derivatives of this heterocyclic system have shown potent inhibitory activity against various kinases implicated in cancer and other diseases, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), cyclin-dependent kinases (CDKs), and c-Met. Understanding the selectivity profile of these compounds is crucial for developing safe and effective targeted therapies.

This guide presents a comparative assessment of the kinase selectivity of a representative imidazo[4,5-b]pyridine derivative, CCT137690, against alternative multi-kinase inhibitors, Danusertib and Sorafenib. The information is intended to assist researchers in evaluating the potential of this scaffold for further drug development.

Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of CCT137690 and comparator compounds against a panel of kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the potency and selectivity of each compound.

Table 1: Inhibitory Activity of CCT137690 against Primary Kinase Targets
Kinase TargetCCT137690 IC50 (nM)
Aurora A15
Aurora B25
Aurora C19
FLT32.5

Data compiled from multiple sources.[1][2]

Table 2: Comparative Kinase Selectivity Profile
KinaseCCT137690 (% Inhibition @ 1µM)Danusertib (IC50 nM)Sorafenib (IC50 nM)
Aurora A >80%13-
Aurora B >80%79-
Aurora C >80%61-
FLT3 >80%-2.5-10
VEGFR1 >80%-90
VEGFR2 -43220
VEGFR3 --15
PDGFRβ --57
c-Kit -40768
FGFR1 >80%47-
Abl -25-
c-RET -314
BRAF --22
BRAF (V600E) --38
CDK2 -462-

(-) Indicates data not available or not a primary target. Data is compiled from various sources and should be interpreted with caution due to potential differences in assay conditions.[1][2][3][4][5]

Experimental Protocols

The following are generalized protocols for in vitro kinase assays, representative of the methods used to generate the data presented in this guide. For specific details, researchers should consult the original publications.

Biochemical Kinase Assay (Radiometric Filter Binding Assay)

This method directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide by the kinase.

  • Reaction Setup: Kinase reactions are set up in a 96-well plate. Each well contains the kinase, a specific substrate peptide, the test compound (at varying concentrations), and a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

  • Initiation: The reaction is initiated by adding [γ-³³P]ATP. The ATP concentration is typically at or below the Km for each specific kinase.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Capture: The reaction is stopped by adding phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[6][7]

Biochemical Kinase Assay (ADP-Glo™ Luminescence Assay)

This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: The kinase reaction is performed in a multi-well plate by incubating the kinase, substrate, ATP, and the test compound.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: The luminescence is measured using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: IC50 values are calculated from the dose-response curves of luminescence versus inhibitor concentration.[8][9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by imidazo[4,5-b]pyridine derivatives like CCT137690.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Cytokinesis Cytokinesis Anaphase->Cytokinesis Centrosome Maturation Centrosome Maturation Aurora_A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora_A->Spindle Assembly Aurora_B->Cytokinesis Chromosome Segregation Chromosome Segregation Aurora_B->Chromosome Segregation CCT137690 CCT137690 CCT137690->Aurora_A Inhibits CCT137690->Aurora_B Inhibits

Figure 1. Simplified Aurora Kinase Signaling Pathway in Mitosis.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FLT3_Receptor->PI3K_AKT_mTOR Activates STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Differentiation Differentiation STAT5->Differentiation CCT137690 CCT137690 CCT137690->FLT3_Receptor Inhibits

Figure 2. Overview of the FLT3 Signaling Pathway.
Experimental Workflow

The following diagram outlines a general workflow for assessing the selectivity profile of a kinase inhibitor.

Kinase_Profiling_Workflow Start Start: Compound Synthesis Primary_Assay Primary Biochemical Assay (e.g., against Aurora A/B, FLT3) Start->Primary_Assay Dose_Response IC50 Determination Primary_Assay->Dose_Response Kinome_Screen Broad Kinome Profiling (e.g., >100 kinases) Dose_Response->Kinome_Screen Potent Hits Cellular_Assays Cell-based Assays (Target Engagement, Proliferation) Kinome_Screen->Cellular_Assays Data_Analysis Data Analysis & Selectivity Assessment Cellular_Assays->Data_Analysis End End: Selectivity Profile Data_Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as 5-methyl-1H-imidazo[4,5-b]pyridine, is a critical component of this responsibility. Adherence to correct disposal protocols minimizes risks to personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (such as butyl rubber or Viton®), safety glasses with side shields or chemical splash goggles, and a standard laboratory coat.[1] All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[1] This absorbed material must then be collected and treated as hazardous waste. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is necessary.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following is a step-by-step guide for its disposal:

  • Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.[1][3] It is imperative not to mix this waste with other incompatible waste streams.[1]

  • Waste Collection and Containment:

    • Solid Waste: Collect solid waste in a dedicated, sealable, and clearly labeled hazardous waste container.[4] The container should be made of a compatible material.

    • Contaminated Labware: Disposable items contaminated with the compound should be placed in a designated hazardous waste bag.[3] Non-disposable glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic").[1][4]

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1][4] The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[6] Current practices for the disposal of waste pyridine and its derivatives often involve incineration at high temperatures in a licensed facility.[7]

Quantitative Data Summary

The following table summarizes key hazard information based on related pyridine compounds, which should be considered as a conservative guide for handling this compound.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[2]Ingestion
Skin Irritation May cause skin irritation.[8]Dermal Contact
Eye Irritation May cause serious eye irritation.[8]Eye Contact
Respiratory Irritation May cause respiratory irritation.[9]Inhalation

Experimental Protocols

Spill Decontamination Procedure:

  • Restrict Access: Immediately restrict access to the spill area.

  • Don PPE: Ensure appropriate PPE is worn before cleanup.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Cleaning: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Do not mix with incompatibles) B->C D Collect in Labeled, Sealable Container C->D E Store in Designated, Secure Area D->E F Arrange Pickup by EHS or Licensed Contractor E->F G Incineration at a Licensed Facility F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for 5-methyl-1H-imidazo[4,5-b]pyridine

For Immediate Reference: Key Safety and Handling Information

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound due to the potential hazards associated with pyridine-based compounds, which can be harmful if swallowed, inhaled, or in contact with skin.[1][2]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[1][2]Provides chemical resistance against pyridine and its derivatives.
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles if there is a significant risk of splashing.[1][2][3]Protects against splashes and vapors that can cause serious eye irritation.[2][4]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.[2]Protects against skin contact.[2] The flammability of related compounds necessitates flame-retardant materials.[2][4]
Respiratory Protection Work in a certified chemical fume hood or a well-ventilated area.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors is necessary.[2][4]Pyridine-based compound fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[1][2]
Emergency Procedures
SituationAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5] Seek medical attention.[1]
Skin Contact Remove contaminated clothing immediately.[6] Wash the affected area with soap and plenty of water for 15-20 minutes.[6] Seek medical attention if irritation persists.[6]
Inhalation Move the exposed individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Small Spill For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed, compatible waste container for disposal.[5]
Large Spill Evacuate the area. Remove all ignition sources.[4] Ventilate the area. Contain the spill if possible. Prevent entry into drains.[4] Contact environmental health and safety personnel.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Keep containers tightly closed when not in use.[1][4]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][4][5]

  • Store segregated from incompatible materials such as strong oxidizing agents and strong acids.[3][5]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

Disposal Plan:

  • Waste this compound and contaminated materials must be collected in a sealable, airtight, and compatible waste container.[5]

  • Label the waste container clearly with a "Dangerous Waste" label as soon as the first waste is added.[5]

  • Dispose of the chemical waste through a licensed professional waste disposal service, following all local, state, and federal regulations.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E G Segregate Waste D->G F Store Chemical Properly E->F F->A For next use H Label Waste Container G->H I Dispose via EHS H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.